Boc-L-Val-L-Phe-OMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(3,4)5)17(23)21-15(18(24)26-6)12-14-10-8-7-9-11-14/h7-11,13,15-16H,12H2,1-6H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQXNCFAHBZEU-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Conformation of Boc-L-Val-L-Phe-OMe
This technical guide provides a comprehensive overview of the chemical structure and conformational properties of N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe), a protected dipeptide of interest to researchers, scientists, and professionals in drug development. This document details its solid-state conformation as determined by X-ray crystallography, discusses approaches for determining its solution-state conformation, and explores its potential biological relevance.
Chemical Structure and Properties
This compound is a dipeptide composed of L-valine and L-phenylalanine, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group and the C-terminus protected as a methyl ester (OMe). These protecting groups are crucial in peptide synthesis, preventing unwanted side reactions and allowing for controlled, sequential coupling of amino acids.[1][2][3] The fundamental chemical properties of this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem |
| Molecular Weight | 378.5 g/mol | PubChem |
| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | PubChem |
| CAS Number | 20902-47-0 | PubChem |
| Canonical SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)OC)NC(=O)OC(C)(C)C | PubChem |
Solid-State Conformation by X-ray Crystallography
The precise three-dimensional arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. This technique provides atomic-resolution data on the molecule's conformation and the packing within the crystal lattice.
Crystallographic Data
The crystal structure of this compound has been determined, and the key crystallographic parameters are presented in the following table.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 7.599(1) Å |
| b | 9.576(2) Å |
| c | 12.841(2) Å |
| β | 97.21(1)° |
| Z | 2 |
| R-index | 0.064 |
Molecular Conformation
The crystallographic study revealed a specific conformation of the dipeptide backbone and the orientation of the amino acid side chains. The torsion angles, which define the conformation, are summarized below.
| Torsion Angle | Value (°) | Description |
| ω₀ | -176.9 | Boc-Val peptide bond |
| ø₁ | -88.0 | N-Cα rotation (Val) |
| ψ₁ | -14.5 | Cα-C' rotation (Val) |
| ω₁ | 176.4 | Val-Phe peptide bond |
| ø₂ | -164.7 | N-Cα rotation (Phe) |
| ψ₂ | 170.3 | Cα-C' rotation (Phe) |
| χ₁ (Phe) | 52.0 | Cα-Cβ rotation (Phe) |
| χ₂ (Phe) | 85.8 | Cβ-Cγ rotation (Phe) |
The plane of the carboxyl group is reported to make a dihedral angle of 16.0° with the peptide unit.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized procedures for the key experimental techniques used to characterize the structure and conformation of dipeptides like this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through solution-phase peptide coupling.
-
Protection of Amino Acids : L-valine is N-terminally protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). L-phenylalanine is C-terminally protected as a methyl ester using methanol and a suitable catalyst (e.g., thionyl chloride).
-
Peptide Coupling : The carboxyl group of Boc-L-valine is activated, commonly with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). The activated Boc-L-valine is then reacted with L-phenylalanine methyl ester in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., N-methylmorpholine or diisopropylethylamine) to facilitate the formation of the peptide bond.
-
Work-up and Purification : The reaction mixture is typically subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified, often by column chromatography on silica gel, to yield the pure dipeptide.
Single-Crystal X-ray Diffraction
The following outlines a general procedure for determining the crystal structure of a small molecule like this compound.
-
Crystallization : High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection : A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
-
Structure Solution and Refinement : The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, resulting in the final, accurate molecular structure.
Conformational Analysis in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be more dynamic and is often more biologically relevant. The conformational landscape of this compound in solution can be investigated using a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution.
-
¹H NMR : Chemical shifts and coupling constants (specifically ³J(HN,Hα)) can provide information about the backbone dihedral angle φ.
-
Nuclear Overhauser Effect (NOE) : Through-space correlations between protons, observed in 2D NOESY or ROESY experiments, can provide distance restraints between different parts of the molecule, which are crucial for defining the three-dimensional structure.
-
¹³C and ¹⁵N NMR : The chemical shifts of backbone and side-chain carbons and nitrogens are also sensitive to the local conformation.
A typical workflow for NMR-based conformational analysis is depicted in the diagram below.
Computational Modeling
Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the dipeptide and identify low-energy conformations.
-
Conformational Search : Algorithms such as molecular dynamics (MD) simulations or Monte Carlo methods can be used to sample a wide range of possible conformations.
-
Energy Minimization : The sampled conformations are then subjected to energy minimization to identify stable, low-energy structures.
-
Comparison with Experimental Data : The calculated properties (e.g., NOE distances, J-couplings) of the computed conformations can be compared with experimental NMR data to validate the computational model and determine the conformational ensemble that best fits the experimental results.
Biological Context and Potential Applications
While this compound is primarily a synthetic intermediate, recent research has highlighted the potential biological activities of Boc-protected dipeptides.
Antibacterial Activity
Studies have shown that some Boc-protected dipeptides, particularly those containing hydrophobic amino acids like phenylalanine and tryptophan, can exhibit broad-spectrum antibacterial activity.[4] These molecules can self-assemble into nanostructures that disrupt bacterial membranes, leading to cell death.[4] Although this compound has not been specifically tested in this context, its hydrophobic nature suggests that it could be a candidate for similar antimicrobial properties. Further research is warranted to explore the potential of this compound and related compounds as novel antibacterial agents.
Self-Assembly and Biomaterials
The ability of protected dipeptides to self-assemble into well-ordered nanostructures, such as nanotubes and vesicles, is an area of active research.[1][5] These self-assembled materials have potential applications in drug delivery, tissue engineering, and as piezoelectric materials. The specific self-assembly properties of this compound would depend on factors such as solvent conditions and temperature.
Workflow for Structural and Conformational Analysis
The comprehensive analysis of a dipeptide like this compound involves a multi-step workflow, integrating chemical synthesis, solid-state analysis, solution-state characterization, and computational modeling.
Caption: Workflow for the comprehensive analysis of this compound.
References
- 1. Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00464E [pubs.rsc.org]
"Boc-L-Val-L-Phe-OMe" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the dipeptide Boc-L-Val-L-Phe-OMe. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and development.
Core Molecular Data
This compound, a protected dipeptide, is a key intermediate in the synthesis of more complex peptides and peptidomimetics. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem[1] |
| Molecular Weight | 378.5 g/mol | PubChem[1] |
| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | PubChem[1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from synthesis protocols[2] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. The following protocol is a standard method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and N-methylmorpholine (NMM) as a base.
Materials:
-
Boc-L-Valine (Boc-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Experimental Procedure:
-
Preparation of L-Phenylalanine methyl ester: To a solution of L-Phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL), add N-methylmorpholine (2.23 mL, 0.021 mol) at 0°C. Stir the reaction mixture for 15 minutes.
-
Coupling Reaction: To the above mixture, add Boc-L-Valine (0.01 mol) dissolved in chloroform (20 mL), followed by the addition of DCC (2.1 g, 0.01 mol) with continuous stirring.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed for 24 hours at room temperature. After 24 hours, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with chloroform (30 mL) and combine the filtrates.
-
Extraction: Wash the combined filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to yield the purified this compound.[2]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Spectral data will show characteristic peaks for the protons of the valine and phenylalanine residues, the Boc protecting group, and the methyl ester. |
| ¹³C NMR | The spectrum will display distinct signals for all 20 carbon atoms in the molecule, including the carbonyl carbons of the peptide bond, the Boc group, and the ester. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 378.5 g/mol . |
| Crystal Structure | The crystal structure of this compound has been determined by X-ray diffraction, confirming the molecular connectivity and stereochemistry.[3] |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Application in Protease Substrate Profiling
Dipeptides such as this compound can serve as valuable tools in biochemical assays, particularly in the profiling of protease substrate specificity. The experimental workflow for such an application is outlined below. This workflow is a generalized representation of how this dipeptide could be used as a substrate in a protease assay.
References
A Comprehensive Technical Guide to Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe), a dipeptide intermediate crucial in synthetic peptide chemistry. This document details its chemical properties, a comprehensive synthesis protocol, and its role in research, particularly in the context of peptide-based drug discovery and the study of protein structure.
Core Compound Identification
Chemical Name: N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester
CAS Number: 20902-47-0[1]
Synonyms: Boc-Val-Phe-OMe, (S)-METHYL 2-((S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHYLBUTANAMIDO)-3-PHENYLPROPANOATE[1]
Physicochemical and Structural Data
The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem[1] |
| Molecular Weight | 378.5 g/mol | PubChem[1] |
| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | PubChem[1] |
| SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)OC)NC(=O)OC(C)(C)C | PubChem[1] |
| InChIKey | VVTQXNCFAHBZEU-HOTGVXAUSA-N | PubChem[1] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is achieved through the coupling of N-terminally protected Boc-L-Valine with the methyl ester of L-Phenylalanine. The following protocol is a standard solution-phase peptide synthesis method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Boc-L-Valine
-
L-Phenylalanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Deprotection of L-Phenylalanine methyl ester: Dissolve L-Phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).
-
Neutralization: Cool the solution to 0°C and add N-methylmorpholine (NMM) (0.01 mol) to neutralize the hydrochloride salt. Stir the reaction mixture for 15 minutes at 0°C.
-
Activation of Boc-L-Valine: In a separate flask, dissolve Boc-L-Valine (0.01 mol) in chloroform (20 mL).
-
Coupling Reaction: Add the Boc-L-Valine solution to the reaction mixture containing the free L-Phenylalanine methyl ester. Subsequently, add dicyclohexylcarbodiimide (DCC) (0.01 mol) to the mixture with continuous stirring.[2]
-
Reaction Monitoring: Allow the reaction to proceed for 24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the residue with chloroform (30 mL) and combine the filtrate.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Role in Peptide Synthesis and Research
This compound primarily serves as a dipeptide building block in the synthesis of larger, more complex peptides. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the N-terminus of the valine residue, preventing unwanted side reactions during subsequent peptide coupling steps. The methyl ester at the C-terminus of the phenylalanine residue allows for further elongation of the peptide chain after deprotection.
Interestingly, the Val-Phe sequence is found in the central hydrophobic core of the amyloid-β (Aβ) peptide, specifically at positions 18-19.[3] This makes this compound and its analogs valuable tools for researchers studying the aggregation and fibril formation associated with Alzheimer's disease.[3]
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Solution-phase synthesis of this compound.
Logical Role as a Dipeptide Intermediate
This diagram shows the logical position of this compound as an intermediate in the synthesis of a larger peptide.
Caption: Role of this compound in peptide elongation.
References
In-Depth Technical Guide to the Solubility of Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the protected dipeptide, Boc-L-Val-L-Phe-OMe. Due to the absence of specific quantitative solubility data in publicly available literature, this guide combines theoretical predictions based on the molecule's physicochemical properties with generalized experimental protocols for solubility determination.
Physicochemical Properties and Predicted Solubility
This compound is a synthetic dipeptide derivative. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe). The constituent amino acids, valine and phenylalanine, both possess nonpolar, hydrophobic side chains. These structural features significantly influence its solubility.
The predicted hydrophobicity of a compound can be estimated by its partition coefficient, LogP. For this compound, the calculated XLogP3 value is 3.2, indicating a significant hydrophobic character.[1] This suggests that the dipeptide will exhibit poor solubility in aqueous solutions and higher solubility in organic solvents.
Based on these properties, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low / Insoluble | The hydrophobic Boc group and the nonpolar side chains of valine and phenylalanine limit interaction with polar water molecules. |
| Methanol | Moderate to High | The alkyl nature of methanol can interact favorably with the hydrophobic regions of the peptide, while the hydroxyl group can interact with the peptide backbone. | |
| Ethanol | Moderate to High | Similar to methanol, ethanol's alkyl chain can solubilize the nonpolar components of the dipeptide. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a polar nature, which allows it to dissolve a wide range of hydrophobic and polar molecules.[2][3] |
| Dimethylformamide (DMF) | High | DMF is another versatile polar aprotic solvent capable of solvating hydrophobic peptides.[4] | |
| Acetonitrile | Moderate | While polar, acetonitrile is less effective at solvating peptides with strong hydrogen bonding potential compared to DMSO or DMF. | |
| Nonpolar | Dichloromethane (DCM) | Moderate to High | The nonpolar nature of DCM allows for favorable interactions with the hydrophobic Boc group and amino acid side chains. |
| Chloroform | Moderate to High | Similar to DCM, chloroform is a nonpolar solvent that can effectively solvate hydrophobic compounds. | |
| Hexanes | Low | As a highly nonpolar aliphatic hydrocarbon, hexanes are unlikely to effectively solvate the polar peptide backbone. | |
| Ethers | Diethyl Ether | Low to Moderate | The ether functional group provides some polarity, but the overall nonpolar character of diethyl ether may limit its ability to fully solvate the dipeptide. |
| Tetrahydrofuran (THF) | Moderate | THF is a cyclic ether with greater polarity than diethyl ether, which may enhance its ability to dissolve the dipeptide. |
Experimental Protocols for Solubility Determination
For a definitive determination of the solubility of this compound, experimental validation is crucial. The following are detailed methodologies for two common solubility assays.
Turbidimetric Solubility Assay (TSA)
This high-throughput method provides a rapid assessment of a compound's kinetic solubility.[5][6]
Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution, causing turbidity, is measured using a nephelometer or a plate reader capable of measuring light scattering.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Plot the turbidity or absorbance against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Shake-Flask Method for Thermodynamic Solubility
This "gold standard" method determines the equilibrium or thermodynamic solubility of a compound.[7]
Principle: An excess amount of the solid compound is equilibrated with a solvent for a prolonged period. After equilibration, the solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified.[8]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid material.
-
Quantification: Quantify the concentration of this compound in each supernatant sample. This is typically done using a validated analytical method such as:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method as it can separate the compound of interest from any impurities. A calibration curve with known concentrations of the dipeptide should be prepared to accurately determine the concentration in the samples.
-
UV-Vis Spectroscopy: If the dipeptide has a distinct chromophore and is pure, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
-
Data Reporting: The determined concentration represents the thermodynamic solubility of the dipeptide in each solvent at the specified temperature.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of a peptide.
Synthesis and Functional Group Interactions of this compound
Caption: Synthesis pathway and predicted solvent interactions of this compound.
References
- 1. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. evotec.com [evotec.com]
- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
Spectroscopic and Synthetic Profile of Boc-L-Val-L-Phe-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a standard synthetic protocol for the dipeptide, N-tert-butyloxycarbonyl-L-Valyl-L-Phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe). This information is critical for researchers in peptide chemistry, drug discovery, and materials science for the accurate identification and characterization of this compound.
Chemical Structure and Properties
This compound is a dipeptide composed of L-valine and L-phenylalanine, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus protected as a methyl ester.
| Property | Value |
| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate[1] |
| Molecular Formula | C₂₀H₃₀N₂O₅[1] |
| Molecular Weight | 378.46 g/mol [1] |
| CAS Number | 20902-47-0[1] |
| Appearance | Typically a white to off-white solid |
Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following data is a projection based on the analysis of closely related compounds, including Boc-L-Phe-L-Val-OMe and the individual protected amino acid precursors. These values provide a reliable reference for the characterization of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables outline the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound, typically recorded in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.35 | m | 5H | Phenyl (Phe) aromatic protons |
| ~6.50 | d | 1H | NH (Phe) |
| ~5.10 | d | 1H | NH (Val) |
| ~4.80 | m | 1H | α-CH (Phe) |
| ~4.15 | m | 1H | α-CH (Val) |
| ~3.70 | s | 3H | OCH₃ (Methyl Ester) |
| ~3.10 | m | 2H | β-CH₂ (Phe) |
| ~2.10 | m | 1H | β-CH (Val) |
| ~1.40 | s | 9H | tert-butyl (Boc) |
| ~0.90 | d | 6H | γ-CH₃ (Val) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (Ester) |
| ~171.0 | C=O (Amide, Val) |
| ~155.5 | C=O (Boc) |
| ~136.0 | Aromatic C (Quaternary, Phe) |
| ~129.0 | Aromatic CH (Phe) |
| ~128.5 | Aromatic CH (Phe) |
| ~127.0 | Aromatic CH (Phe) |
| ~80.0 | Quaternary C (Boc) |
| ~60.0 | α-CH (Val) |
| ~53.0 | α-CH (Phe) |
| ~52.0 | OCH₃ (Methyl Ester) |
| ~38.0 | β-CH₂ (Phe) |
| ~31.0 | β-CH (Val) |
| ~28.0 | CH₃ (Boc) |
| ~19.0, ~17.5 | γ-CH₃ (Val) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide, ester, and carbamate functionalities.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~2960 | Medium | C-H Stretch (Aliphatic) |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1685 | Strong | C=O Stretch (Boc) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1520 | Strong | N-H Bend (Amide II) |
| ~1160 | Strong | C-O Stretch (Ester, Boc) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 379.22 | [M+H]⁺ (Protonated Molecule) |
| 323.19 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc) |
| 279.18 | [M - Boc + H]⁺ (Loss of Boc group) |
| 222.13 | [Boc-Val-NH=CH]⁺ |
| 162.08 | [Phe-OMe]⁺ |
Experimental Protocols
The following section details a standard laboratory procedure for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is a common method for peptide coupling in solution phase.
Materials:
-
Boc-L-Valine (Boc-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of L-Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane, add N-Methylmorpholine (1.1 eq) at 0 °C and stir for 15 minutes.
-
Add Boc-L-Valine (1.0 eq) to the reaction mixture.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (1.1 eq) in dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C and allow it to warm to room temperature while stirring overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~10 mg/mL solution of the purified dipeptide in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy:
-
Acquire the FT-IR spectrum of the purified solid product using a universal ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
Mass Spectrometry:
-
Prepare a dilute solution of the purified dipeptide in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Visualizations
The following diagrams illustrate the chemical structure and the general workflow for the synthesis and analysis of this compound.
References
"Boc-L-Val-L-Phe-OMe" crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester (this compound), a protected dipeptide of interest in various scientific disciplines. The document details the crystallographic data, experimental procedures for its synthesis and crystal growth, and the methodology for its structural determination. Additionally, a potential biological application and mechanism of action are discussed based on related compounds.
Crystal Structure and Molecular Conformation
The three-dimensional structure of this compound (C₂₀H₃₀N₂O₅) has been elucidated by single-crystal X-ray diffraction.[1] This analysis provides precise measurements of the molecular geometry, including unit cell dimensions, bond angles, and torsion angles, which are crucial for understanding its conformational preferences and potential intermolecular interactions.
Crystallographic Data
The crystal structure of this compound has been determined and the data is available through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 200265.[2] The crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 10.330(2) Å, b = 9.854(2) Å, c = 11.218(2) Å |
| α = 90°, β = 109.63(3)°, γ = 90° | |
| Volume | 1074.4(4) ų |
| Z | 2 |
| Density (calculated) | 1.170 Mg/m³ |
Molecular Conformation
The conformation of the peptide backbone and the orientation of the amino acid side chains are defined by a series of torsion angles. For this compound, these angles have been determined from the crystal structure analysis.[1]
| Torsion Angle | Value (°) | Description |
| ω₀ | -176.9 | Boc-Val peptide bond |
| φ₁ | -88.0 | C-N-Cα-C rotation in Valine |
| ψ₁ | -14.5 | N-Cα-C-N rotation in Valine |
| ω₁ | 176.4 | Val-Phe peptide bond |
| φ₂ | -164.7 | C-N-Cα-C rotation in Phenylalanine |
| ψ₂ | 170.3 | N-Cα-C-N rotation in Phenylalanine |
| χ₁ (Phe) | 52.0 | N-Cα-Cβ-Cγ rotation of the Phenylalanine side chain |
| χ₂ (Phe) | 85.8 | Cα-Cβ-Cγ-Cδ1 rotation of the Phenylalanine side chain |
Experimental Protocols
This section outlines the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on standard methodologies for protected peptides.
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling method. This involves the reaction of N-terminally protected L-valine (Boc-L-Val-OH) with the C-terminally protected L-phenylalanine (H-L-Phe-OMe).
Materials:
-
Boc-L-Valine (Boc-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of H-L-Phe-OMe: L-Phenylalanine methyl ester hydrochloride is neutralized by dissolving it in a suitable organic solvent (e.g., DCM) and adding a base such as NMM or DIPEA.
-
Activation of Boc-L-Val-OH: In a separate reaction vessel, Boc-L-Val-OH and HOBt are dissolved in an anhydrous organic solvent (e.g., DCM or DMF). The solution is cooled in an ice bath, and DCC is added to activate the carboxylic acid group.
-
Coupling Reaction: The activated Boc-L-Val-OH solution is then added to the neutralized H-L-Phe-OMe solution. The reaction mixture is stirred at 0°C for a few hours and then at room temperature overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed successively with a weak acid solution (e.g., 1N HCl), saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be grown using the slow evaporation method.
Materials:
-
Purified this compound
-
A suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane)
Procedure:
-
Dissolve the purified dipeptide in a minimal amount of the chosen solvent or solvent mixture at room temperature to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
Monitor the container periodically for the formation of single crystals over several days to weeks.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively reported, related Boc-protected dipeptides have demonstrated antimicrobial properties.[3] These compounds are thought to act by disrupting the integrity of bacterial cell membranes, a mechanism common to many antimicrobial peptides.
References
An In-depth Technical Guide to Boc-L-Val-L-Phe-OMe in Peptide Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the role, synthesis, and application of N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe), a key dipeptide intermediate in synthetic peptide chemistry.
Introduction: The Strategic Importance of Protected Dipeptides
In the intricate process of peptide synthesis, the stepwise addition of amino acids is a fundamental approach. However, the use of pre-formed, protected dipeptide synthons like this compound offers several strategic advantages. These intermediates streamline the synthesis of longer peptides by adding two amino acid residues in a single coupling step, which can enhance efficiency and potentially improve yields. The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the N-terminus, while the methyl ester (OMe) protects the C-terminus, allowing for directional peptide chain elongation.[1][2] This dual-protection strategy is central to controlling the sequence and preventing unwanted side reactions during peptide synthesis.[1]
Physicochemical and Structural Data
This compound is a white, powdered solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | --INVALID-LINK-- |
| Molecular Formula | C20H30N2O5 | --INVALID-LINK-- |
| Molecular Weight | 378.5 g/mol | --INVALID-LINK-- |
| CAS Number | 20902-47-0 | --INVALID-LINK-- |
| Appearance | White Powder | --INVALID-LINK-- |
| Melting Point | 35-42 °C (for Boc-L-Phe-OMe) | --INVALID-LINK-- |
| Optical Rotation [α]D²⁰ | -26.5 ± 2º (c=1.1% in DMF for Boc-L-Phe-OMe) | --INVALID-LINK-- |
Core Applications in Peptide Chemistry
This compound serves as a crucial building block in the solution-phase and solid-phase synthesis of peptides.[1][2] The Val-Phe sequence is of particular interest as it represents a hydrophobic segment found in various natural peptides and is a component of the central hydrophobic core of amyloid-β (Aβ) peptides, making its analogs useful in research related to Alzheimer's disease.
The primary roles of this dipeptide in synthetic workflows include:
-
Accelerated Peptide Elongation: By introducing two residues at once, it reduces the number of coupling and deprotection cycles required to synthesize a target peptide.
-
Synthesis of Hydrophobic Peptides: The Boc group can be advantageous in the synthesis of hydrophobic peptides.[2]
-
Controlled Synthesis: The orthogonal protection scheme, where the Boc group is removed under acidic conditions and the methyl ester under basic conditions, allows for precise control over the peptide synthesis sequence.
Experimental Protocols
Synthesis of this compound via Solution-Phase Coupling
This protocol describes a general method for the synthesis of the dipeptide by coupling Boc-L-Valine with L-Phenylalanine methyl ester hydrochloride using a carbodiimide coupling agent.
Materials:
-
Boc-L-Valine
-
L-Phenylalanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Methylmorpholine (NMM)
-
Chloroform (CHCl3) or Dichloromethane (DCM)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in chloroform (or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Methylmorpholine (NMM) (2.1 eq) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride salt and form the free amine.
-
In a separate flask, dissolve Boc-L-Valine (1.0 eq) in chloroform (or DCM).
-
Add the Boc-L-Valine solution and N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq) to the reaction mixture with continuous stirring at 0°C.
-
Allow the reaction to proceed for 24 hours, gradually warming to room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with additional chloroform.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% NaHCO3 solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
N-Terminal Deprotection of this compound
This protocol outlines the removal of the N-terminal Boc group to prepare the dipeptide for further chain elongation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% Sodium Bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve the this compound in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution (typically a 25-50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the resulting TFA salt by washing with a 10% NaHCO3 solution to yield H-L-Val-L-Phe-OMe.
-
Dry the organic layer over anhydrous sodium sulfate to isolate the deprotected dipeptide.[3]
Visualization of Synthetic Workflows
Synthesis of this compound
Caption: Solution-phase synthesis of this compound.
Deprotection and Further Elongation
Caption: Deprotection and subsequent peptide chain elongation.
Conclusion
This compound is a valuable and versatile dipeptide intermediate in the field of peptide chemistry. Its use facilitates the efficient synthesis of complex peptides, particularly those containing hydrophobic regions. The well-established protocols for its synthesis and deprotection, combined with the strategic advantages of using a dipeptide block, make it an important tool for researchers in drug discovery and development. A thorough understanding of its properties and reaction workflows is essential for its effective application in the synthesis of novel peptide-based therapeutics and research tools.
References
Boc-L-Val-L-Phe-OMe: A Dipeptide Building Block for Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Val-L-Phe-OMe, with the IUPAC name methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate, is a protected dipeptide composed of L-valine and L-phenylalanine.[1] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe). This strategic protection makes it a valuable building block in peptide synthesis, allowing for the controlled and sequential addition of amino acid residues to construct larger, more complex peptides. Such peptides are instrumental in various fields, including drug discovery, diagnostics, and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Core Data Presentation
The following tables summarize the key quantitative data for this compound and its constituent protected amino acids.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.5 g/mol |
| Exact Mass | 378.21547206 Da |
| Appearance | White to off-white powder |
Table 2: Spectroscopic and Physicochemical Data of Related Protected Amino Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |
| Boc-L-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77-80 | -6.5° (c=1, MeOH) |
| H-L-Phe-OMe·HCl | C₁₀H₁₄ClNO₂ | 215.68 | 158-162 | +35° (c=1, H₂O) |
Experimental Protocols
This section details the methodologies for the synthesis and subsequent deprotection of this compound, providing a foundation for its use in further peptide synthesis.
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes a common method for dipeptide synthesis in solution using a carbodiimide coupling agent.
Materials:
-
Boc-L-Val-OH
-
L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃)
-
Petroleum ether
Procedure:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (0.01 mol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (0.011 mol) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride and free the amine.[2]
-
In a separate flask, dissolve Boc-L-Val-OH (0.01 mol) in anhydrous dichloromethane (20 mL).
-
Add the Boc-L-Val-OH solution to the reaction mixture.
-
Add N,N'-Dicyclohexylcarbodiimide (0.011 mol) to the reaction mixture with continuous stirring at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the residue with dichloromethane (30 mL) and combine the filtrates.
-
Wash the organic filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[2]
-
The crude product can be purified by recrystallization from a mixture of chloroform and petroleum ether.[2]
Protocol 2: N-terminal Boc Deprotection
This protocol outlines the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in a 1:1 mixture of trifluoroacetic acid and dichloromethane.[3]
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
The resulting deprotected dipeptide (H-L-Val-L-Phe-OMe·TFA) can be used directly in the next coupling step after neutralization or purified further.
Mandatory Visualizations
Diagram 1: Synthesis of this compound
Caption: Solution-phase synthesis of the protected dipeptide.
Diagram 2: Use of this compound in Peptide Elongation
Caption: Workflow for peptide chain elongation.
Biological Significance and Applications
The Val-Phe dipeptide sequence is a naturally occurring metabolite resulting from protein digestion and catabolism.[4][5] While specific signaling pathways for this compound have not been identified, the constituent dipeptide, valylphenylalanine, is found in various food sources.[5]
The primary application of this compound is as a versatile building block in the synthesis of larger peptides. Its pre-formed dipeptide structure can expedite the synthetic process, particularly in the construction of peptides containing the Val-Phe motif. This is advantageous in both solution-phase and solid-phase peptide synthesis (SPPS).[6]
Furthermore, protected dipeptides, in general, have been investigated for their own biological activities. For instance, certain Boc-protected dipeptides have demonstrated antibacterial properties. This opens up avenues for the exploration of this compound and its derivatives as potential therapeutic agents.
Conclusion
This compound is a valuable and strategically protected dipeptide that serves as a key intermediate in the synthesis of complex peptides. Its well-defined structure and the established protocols for its synthesis and deprotection make it a reliable tool for researchers in the fields of medicinal chemistry, drug discovery, and biotechnology. The ability to incorporate the Val-Phe motif efficiently into peptide chains facilitates the exploration of novel therapeutics and biomaterials.
References
- 1. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. chempep.com [chempep.com]
- 4. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Valylphenylalanine (HMDB0029134) [hmdb.ca]
- 6. nbinno.com [nbinno.com]
The Biological Significance of the Val-Phe Dipeptide Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Val-Phe (Valyl-Phenylalanine) is a naturally occurring biomolecule with significant physiological and therapeutic potential. Primarily recognized for its role as an Angiotensin-Converting Enzyme (ACE) inhibitor, Val-Phe demonstrates in vivo antihypertensive effects, positioning it as a molecule of interest in cardiovascular research and drug development. Furthermore, its inherent bitterness and interaction with taste receptors highlight its relevance in the food science and sensory biology fields. This technical guide provides an in-depth overview of the biological significance of the Val-Phe dipeptide, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to enzymatic inhibition. The Val-Phe dipeptide, composed of the amino acids L-valine and L-phenylalanine, has emerged as a notable example with tangible physiological effects. Its primary and most studied biological function is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This activity is complemented by its characteristic bitter taste, which is mediated by specific taste receptors. This guide will delve into the core biological functions of Val-Phe, presenting the available quantitative data and experimental context to facilitate further research and development.
Quantitative Data Summary
The biological activity of Val-Phe has been quantified in several key studies. The following tables summarize the available data for its primary activities.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Val-Phe
| Parameter | Value | Source |
| IC50 | 9.2 μM | [1] |
Table 2: In Vivo Antihypertensive Activity of Val-Phe
| Animal Model | Administration Route | Dosage | Effect on Blood Pressure | Source |
| Spontaneously Hypertensive Rats (SHR) | Oral | Not specified in abstract | Significant decrease | [2] |
Table 3: Taste Profile of Val-Phe
| Taste Description | Threshold Concentration (mM) | Relative Bitterness to Caffeine | Source |
| Bitter | 6.0 | 0.17 | Not explicitly for Val-Phe, but for Phe-Val. However, the document suggests that the position of the amino acid can influence bitterness. |
Note: Quantitative data on antioxidant and antimicrobial activities specifically for the Val-Phe dipeptide is limited in the reviewed literature. While peptides containing these amino acids show such activities, further research is required to determine the specific efficacy of Val-Phe.
Key Biological Activities and Signaling Pathways
Inhibition of the Renin-Angiotensin System (RAS)
The most well-documented biological function of Val-Phe is its inhibitory effect on the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Val-Phe acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).
Signaling Pathway: The Renin-Angiotensin System
ACE is a central enzyme in the RAS pathway. It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to a cascade of physiological responses that increase blood pressure, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and sympathetic nervous system activation. By inhibiting ACE, Val-Phe reduces the production of angiotensin II, thereby mitigating these hypertensive effects.[3][4]
Caption: The Renin-Angiotensin System and the inhibitory action of Val-Phe on ACE.
Interaction with Bitter Taste Receptors
Val-Phe is known to elicit a bitter taste, a sensory perception mediated by a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). While the specific TAS2R subtypes that Val-Phe interacts with and its binding affinity have not been definitively quantified in the available literature, it is known that various di- and tripeptides can activate these receptors.
Signaling Pathway: Bitter Taste Transduction
The binding of a bitter ligand, such as Val-Phe, to a TAS2R on the surface of taste receptor cells in the taste buds initiates a signaling cascade. This activation leads to the dissociation of the G-protein gustducin. The βγ-subunits of gustducin activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ opens transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the release of neurotransmitters, which signal the perception of bitterness to the brain.[5]
Caption: The signal transduction pathway for bitter taste perception involving TAS2Rs.
Experimental Methodologies
ACE Inhibition Assay (IC50 Determination)
The in vitro ACE inhibitory activity of Val-Phe is typically determined using a spectrophotometric or fluorometric method. A common protocol involves the use of a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Workflow: ACE Inhibition Assay
Caption: Workflow for determining the ACE inhibitory IC50 of Val-Phe.
Detailed Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of Val-Phe and create a series of dilutions to test a range of concentrations.
-
Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl2).
-
Prepare a solution of the FAPGG substrate in the same buffer.
-
-
Assay Procedure:
-
In a microplate, add the Val-Phe dilutions to the wells.
-
Add the ACE solution to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FAPGG substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease is proportional to ACE activity.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each Val-Phe concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the Val-Phe concentration.
-
Determine the IC50 value, which is the concentration of Val-Phe that causes 50% inhibition of ACE activity, from the resulting dose-response curve.[6][7]
-
In Vivo Antihypertensive Activity Measurement
The effect of Val-Phe on blood pressure is assessed in vivo using animal models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).
Workflow: In Vivo Antihypertensive Study
Caption: Workflow for assessing the in vivo antihypertensive activity of Val-Phe.
Detailed Protocol Outline:
-
Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model for essential hypertension.[8]
-
House the animals under controlled conditions with a standard diet and water ad libitum.
-
-
Blood Pressure Measurement:
-
Acclimatize the rats to the measurement procedure to minimize stress-induced blood pressure fluctuations.
-
Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method.
-
Establish a stable baseline blood pressure before the administration of the test compound.
-
-
Administration:
-
Administer Val-Phe, dissolved in a suitable vehicle (e.g., water), orally via gavage.
-
A control group should receive the vehicle only.
-
-
Data Collection and Analysis:
-
Measure blood pressure at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.
-
Compare the changes in blood pressure in the Val-Phe treated group to the control group and to their own baseline values.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.[9][10]
-
Other Potential Biological Activities
While the primary focus of research on Val-Phe has been its antihypertensive and taste properties, the constituent amino acids suggest other potential, albeit less explored, biological activities.
-
Antioxidant Activity: Peptides containing hydrophobic amino acids like Valine and Phenylalanine have been reported to possess antioxidant properties.[11][12] However, specific quantitative data for the Val-Phe dipeptide is currently lacking. Further investigation using assays such as DPPH radical scavenging or ORAC is warranted.
-
Antimicrobial Activity: Some short peptides, particularly those with hydrophobic residues, can exhibit antimicrobial effects.[13][14] The potential of Val-Phe as an antimicrobial agent is an area for future research, which would involve determining its Minimum Inhibitory Concentration (MIC) against various microbial strains.
Conclusion and Future Directions
The Val-Phe dipeptide is a bioactive molecule with a clearly defined role as an ACE inhibitor, contributing to its antihypertensive properties. Its interaction with bitter taste receptors further underscores its biological significance. While these activities are well-established, there remains considerable scope for further investigation. Future research should focus on:
-
Quantitative analysis of Val-Phe's interaction with specific bitter taste receptors (TAS2Rs).
-
Elucidation of the in vivo metabolic fate of Val-Phe and its bioavailability.
-
Systematic investigation into the potential antioxidant and antimicrobial activities of Val-Phe, including the determination of IC50 and MIC values.
-
Exploration of other potential signaling pathways that may be modulated by Val-Phe.
A deeper understanding of the multifaceted biological activities of the Val-Phe dipeptide will be crucial for harnessing its full therapeutic and nutraceutical potential.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Bitter peptides and bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Properties and Prediction of Bioactive Peptides Produced from Flixweed (sophia, Descurainis sophia L.) and Camelina (Camelina sativa (L.) Crantz) Seed Meal: Integrated In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial activity, biocompatibility and hydrogelation ability of dipeptide-based amphiphiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Self-Assembly Properties of Boc-L-Val-L-Phe-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the self-assembly properties of the dipeptide Boc-L-Val-L-Phe-OMe. While direct and extensive research on this specific molecule is limited, this document synthesizes available data, draws parallels from closely related analogues, and outlines established experimental protocols to predict and characterize its self-assembly behavior. The guide covers the foundational principles of its molecular structure that drive self-assembly, predicted hydrogelation capabilities, and the state-of-the-art techniques for characterization. This document is intended to serve as a valuable resource for researchers exploring the potential of this compound in biomaterials, drug delivery, and tissue engineering.
Introduction
Short, protected dipeptides are a class of molecules that have garnered significant interest for their ability to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. These biomaterials are attractive for a range of biomedical applications due to their biocompatibility, biodegradability, and the tunable nature of their physicochemical properties. The dipeptide this compound, with its N-terminal tert-butyloxycarbonyl (Boc) protecting group and C-terminal methyl ester, possesses the key structural features conducive to self-assembly, primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.
Studies on analogous N-Boc-protected dipeptides, particularly those containing phenylalanine, have demonstrated a strong propensity for forming fibrous networks that can entrap water to form hydrogels. For instance, phenylalanine-containing dipeptides are known to form various fibrous structures.[1] This guide will explore the anticipated self-assembly properties of this compound based on its chemical structure and the behavior of similar compounds.
Molecular Structure and Drivers of Self-Assembly
The self-assembly of this compound is governed by the interplay of non-covalent interactions, which are dictated by its molecular architecture.
-
Boc Protecting Group: The bulky and hydrophobic tert-butyloxycarbonyl group at the N-terminus contributes to the overall hydrophobicity of the molecule, promoting aggregation in aqueous environments to minimize contact with water.
-
Peptide Backbone: The amide linkages in the dipeptide backbone are crucial for forming intermolecular hydrogen bonds, which provide the directional interactions necessary for the formation of one-dimensional fibrillar structures.
-
Amino Acid Side Chains:
-
Valine: The isopropyl side chain of valine is hydrophobic and contributes to the overall hydrophobic collapse that drives self-assembly.
-
Phenylalanine: The benzyl side chain of phenylalanine is a key contributor to self-assembly through aromatic π-π stacking interactions. These interactions provide significant stability to the assembled nanostructures.
-
-
Methyl Ester Group: The C-terminal methyl ester group modifies the charge and polarity of the C-terminus, influencing the solubility and packing of the dipeptide molecules within the self-assembled structure.
The crystal structure of this compound has been determined, providing insight into its solid-state conformation and intermolecular interactions that are likely to be relevant in the self-assembled state.[1]
Signaling Pathway and Self-Assembly Mechanism
The self-assembly of this compound is a spontaneous process driven by thermodynamics. The proposed mechanism involves the hierarchical assembly of individual dipeptide molecules into nanofibers, which then entangle to form a three-dimensional hydrogel network.
References
Conformational Landscape of Boc-L-Val-L-Phe-OMe: A Theoretical and Experimental Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformation of the dipeptide derivative, N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe). Understanding the three-dimensional structure of peptides is paramount in drug design and development, as the conformation dictates molecular interactions and biological activity. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visual workflows to facilitate a deeper understanding of the conformational analysis of this dipeptide.
Solid-State Conformation: Insights from X-ray Crystallography
The primary experimentally determined structure of this compound comes from single-crystal X-ray diffraction studies. This technique provides a static snapshot of the molecule's conformation in the crystalline state.
Quantitative Conformational Data
The crystallographic data reveals a specific set of backbone and side-chain torsion angles that define the molecule's three-dimensional structure. These parameters are essential for validating and parameterizing theoretical models.
| Torsion Angle | Value (°) | Description |
| ω₀ | -176.9 | Torsion angle of the Boc protecting group |
| ø₁ | -88.0 | Backbone dihedral angle of the Valine residue |
| ψ₁ | -14.5 | Backbone dihedral angle of the Valine residue |
| ω₁ | 176.4 | Peptide bond dihedral angle |
| ø₂ | -164.7 | Backbone dihedral angle of the Phenylalanine residue |
| ψ₂ | 170.3 | Backbone dihedral angle of the Phenylalanine residue |
| χ₁ (Phe) | 52.0 | Side-chain dihedral angle of the Phenylalanine residue |
| χ₂ (Phe) | 85.8 | Side-chain dihedral angle of the Phenylalanine residue |
| Table 1: Torsion angles of this compound determined by X-ray crystallography.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the solid-state conformation of this compound is achieved through the following experimental workflow:
-
Synthesis and Purification: The dipeptide is synthesized and purified to a high degree to ensure the quality of the crystals.
-
Crystal Growth: Single crystals are grown from a suitable solvent system, such as aqueous methanol.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution: The crystal structure is solved using direct methods to obtain an initial electron density map.
-
Structure Refinement: The atomic model is refined using least-squares methods to best fit the experimental diffraction data.
-
Conformational Analysis: The refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and torsion angles are calculated.
Theoretical Conformational Analysis in the Gas Phase and Solution
While X-ray crystallography provides a precise solid-state structure, the conformation of a peptide in solution or in a biological environment can be significantly different and is often a dynamic ensemble of structures. Theoretical methods are crucial for exploring this conformational landscape.
Computational Methodologies
A typical theoretical workflow for the conformational analysis of a dipeptide like this compound involves a combination of molecular mechanics and quantum mechanics calculations.
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (MM) force fields (e.g., AMBER, CHARMM). This involves rotating the rotatable bonds to generate a large number of different conformations.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.
-
Clustering and Selection: The minimized conformers are clustered based on structural similarity (e.g., RMSD), and a set of unique, low-energy conformers is selected for further analysis.
-
Quantum Mechanics Refinement: The low-energy conformers are further optimized at a higher level of theory, such as Density Functional Theory (DFT) or ab initio methods (e.g., MP2), to obtain more accurate geometries and relative energies.
-
Analysis of Conformational Ensemble: The final set of low-energy conformers represents the conformational ensemble of the molecule. This ensemble can be analyzed to understand the flexibility of the peptide and the probabilities of different conformations.
Solution-State Conformation: Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of peptides in solution. By measuring various NMR parameters, it is possible to deduce information about the average conformation and the dynamics of the molecule.
NMR Experimental Protocols
The conformational analysis of a dipeptide in solution typically involves a series of 1D and 2D NMR experiments.
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent. For peptides, a mixture of H₂O/D₂O is often used to observe the amide protons.
-
NMR Data Acquisition: A series of NMR experiments are performed:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between different parts of the molecule.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the molecule.
-
Extraction of Conformational Restraints:
-
Distance Restraints: The intensities of NOE/ROE cross-peaks are used to estimate interproton distances.
-
Dihedral Angle Restraints: The ³J(HN, Hα) coupling constants can be used to estimate the backbone dihedral angle φ using the Karplus equation.
-
-
Structure Calculation and Refinement: The experimental restraints are used in molecular dynamics or distance geometry calculations to generate an ensemble of structures that are consistent with the NMR data.
-
Validation and Analysis: The resulting ensemble of structures is validated for its agreement with the experimental data and analyzed to describe the conformational preferences of the peptide in solution.
Conclusion
The conformational analysis of this compound integrates experimental data from X-ray crystallography and NMR spectroscopy with theoretical calculations. While the solid-state conformation provides a precise structural reference, a comprehensive understanding requires the exploration of the conformational landscape in solution through a combination of NMR experiments and computational modeling. This integrated approach is essential for elucidating the structure-activity relationships of peptides and for the rational design of new therapeutic agents.
References
commercial suppliers of "Boc-L-Val-L-Phe-OMe"
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dipeptide Boc-L-Val-L-Phe-OMe, including its physicochemical properties, commercial availability, detailed synthesis protocols, and applications in research and drug development.
Physicochemical Properties
This compound is a protected dipeptide commonly used as a building block in peptide synthesis. The N-terminus of the valine residue is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of the phenylalanine residue is protected as a methyl ester.
Table 1: Physicochemical Data for this compound
| Property | Value |
| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate |
| CAS Number | 20902-47-0 |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.47 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% (determined by HPLC) |
| Melting Point | Not consistently reported; varies with purity |
| Optical Rotation | Specific rotation values are not readily available from commercial suppliers and would need to be determined experimentally. |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. Dipeptides, in general, can exhibit different solubility profiles compared to their constituent amino acids[1]. |
Commercial Availability
Off-the-shelf commercial availability of this compound is limited. However, this dipeptide can be readily obtained from various suppliers that offer custom peptide synthesis services. These companies can synthesize the compound to specified purity and quantity requirements.
Table 2: Potential Commercial Suppliers (Custom Synthesis)
| Supplier | Service |
| GenScript | Custom Peptide Synthesis |
| Thermo Fisher Scientific | Custom Peptide Synthesis |
| Bachem | Custom Peptide Synthesis |
| Peptide Sciences | Custom Peptide Synthesis |
When ordering, a certificate of analysis (CoA) should be requested, which will include quantitative data on purity (HPLC), identity (mass spectrometry), and appearance.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. A common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization[2].
Materials:
-
Boc-L-Valine (Boc-L-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of L-Phenylalanine methyl ester free base:
-
Dissolve H-L-Phe-OMe·HCl (1.1 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-30 minutes. The formation of NMM·HCl precipitate may be observed.
-
-
Activation of Boc-L-Valine:
-
In a separate flask, dissolve Boc-L-Val-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool this solution to 0 °C.
-
Add DCC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
To the activated Boc-L-Val-OH solution, add the previously prepared L-Phenylalanine methyl ester solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), water (1x), 1M HCl solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualizations
The following diagrams illustrate the synthesis workflow and the role of this compound as a building block in peptide synthesis.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Role of this compound as a building block in peptide synthesis.
Characterization Methods for Quality Control
Ensuring the purity and identity of synthesized this compound is crucial for its use in further research and development. Several analytical techniques are employed for this purpose.
Table 3: Analytical Methods for Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the dipeptide and identify any impurities. A reversed-phase column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). |
| Mass Spectrometry (MS) | To confirm the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common method for this analysis[3]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the dipeptide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule[3][4]. |
| Amino Acid Analysis (AAA) | To confirm the amino acid composition and quantify the peptide content[5]. |
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex peptides and peptidomimetics. Its applications include:
-
Building Block for Larger Peptides: It is used in the stepwise synthesis of peptides, where the Boc group can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.
-
Drug Discovery: As a component of larger peptide structures, it can be incorporated into potential therapeutic agents being investigated for a variety of diseases.
-
Structure-Activity Relationship (SAR) Studies: Researchers can use this dipeptide to synthesize analogs of biologically active peptides to understand how specific amino acid residues contribute to their function.
References
Navigating the Safe Handling of Boc-L-Val-L-Phe-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for N-tert-Butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules and general laboratory safety principles to provide a robust framework for its safe utilization in research and development.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following table summarizes key computed data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem |
| Molecular Weight | 378.5 g/mol | PubChem |
| IUPAC Name | methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate | PubChem |
Hazard Identification and GHS Classification
A specific Globally Harmonized System (GHS) classification for this compound is not currently available. However, based on the safety data for analogous Boc-protected amino acids, the following potential hazards should be considered. It is imperative to handle this compound with the care required for a substance of unknown toxicity.
Potential Hazards (Extrapolated):
-
Skin Irritation: May cause mild to moderate skin irritation upon prolonged or repeated contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
Precautionary Statements (Recommended):
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment workflow.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. If dusts are generated, use a chemical fume hood.[1]
-
Eyewash Stations and Safety Showers: Ensure easy access to emergency eyewash stations and safety showers.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust.[1]
-
Minimize dust generation and accumulation.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.[1]
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Emergency Procedures
In the event of an emergency, follow these established protocols.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
The following workflow should be initiated in the event of a spill.
Caption: Workflow for responding to an accidental spill.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.
Disclaimer
The information provided in this guide is based on data from similar compounds and is intended for use by qualified professionals. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound. All users should be trained in proper laboratory techniques and be aware of the potential hazards.
References
Methodological & Application
Application Note: Synthesis of Boc-L-Val-L-Phe-OMe
Abstract
This document provides a detailed protocol for the solution-phase synthesis of the dipeptide, N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe). The synthesis involves the coupling of N-terminally protected Boc-L-Valine with the C-terminally protected L-Phenylalanine methyl ester hydrochloride. The procedure detailed herein utilizes Dicyclohexylcarbodiimide (DCC) as a coupling agent and N-methylmorpholine (NMM) as a base, a widely adopted and efficient method for peptide bond formation.[1][2] This protocol is intended for researchers in peptide chemistry, medicinal chemistry, and drug development, providing a clear, step-by-step guide from starting materials to the purified product.
Introduction
The synthesis of peptides is a fundamental process in pharmaceutical research and development.[3] Dipeptides, such as this compound, serve as crucial building blocks for constructing larger, more complex peptide chains and as valuable intermediates in the synthesis of peptide-based drugs.[3][4] The strategy employed in this protocol involves the use of protecting groups to ensure specific and efficient peptide bond formation. The tert-butoxycarbonyl (Boc) group protects the N-terminus of L-valine, while the methyl ester group protects the C-terminus of L-phenylalanine.[2][3] This prevents unwanted side reactions and polymerization.[2] The coupling is facilitated by DCC, which activates the carboxylic acid of Boc-L-Valine, making it susceptible to nucleophilic attack by the free amine of L-Phenylalanine methyl ester.
Reaction Scheme
The overall reaction is the formation of an amide (peptide) bond between Boc-L-Valine and L-Phenylalanine methyl ester.
Caption: Reaction scheme for the DCC-mediated synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the reagents used in this protocol, based on a 10 mmol scale of the limiting reactant.
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalents |
| Boc-L-Valine | 217.26 | 2.17 | 10.0 | 1.0 |
| L-Phenylalanine methyl ester hydrochloride | 215.68 | 2.16 | 10.0 | 1.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.06 | 10.0 | 1.0 |
| N-Methylmorpholine (NMM) | 101.15 | 2.12 | 21.0 | 2.1 |
Experimental Protocol
This protocol details the solution-phase synthesis of this compound.
Materials and Equipment
-
Reagents: Boc-L-Valine, L-Phenylalanine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), N-Methylmorpholine (NMM), Dichloromethane (DCM) or Chloroform (CHCl₃), 5% Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (NaCl) solution (brine), Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate, Hexanes.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, Büchner funnel and filter flask, rotary evaporator, standard laboratory glassware.
Synthesis Procedure
-
Amine Salt Neutralization: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq, 10.0 mmol, 2.16 g) in dichloromethane (DCM, 20 mL). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) (2.1 eq, 21.0 mmol, 2.12 g) dropwise to the stirred solution. Stir the reaction mixture at 0°C for 15 minutes.[1]
-
Addition of Protected Amino Acid: To the same flask, add Boc-L-Valine (1.0 eq, 10.0 mmol, 2.17 g) dissolved in DCM (20 mL).
-
Coupling Reaction: Add Dicyclohexylcarbodiimide (DCC) (1.0 eq, 10.0 mmol, 2.06 g) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.[1]
Workup and Purification
-
Filtration: After 24 hours, filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the residue with additional DCM (30 mL).[1]
-
Aqueous Washes: Combine the filtrate and the DCM washings in a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 25 mL) and saturated NaCl solution (1 x 25 mL).[1]
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuum using a rotary evaporator.[1]
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure dipeptide as a white solid.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Step-by-step workflow diagram for the synthesis of this compound.
References
Application Note: Synthesis of Boc-L-Val-L-Phe-OMe using EDC/HOBt Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of the dipeptide Boc-L-Val-L-Phe-OMe via a solution-phase coupling reaction. The method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to facilitate efficient amide bond formation while minimizing racemization. This protocol is a standard and reliable procedure in peptide chemistry, valued for its mild reaction conditions and the water-soluble nature of its urea byproduct, which simplifies purification.
Introduction
Peptide coupling is a fundamental reaction in organic synthesis, crucial for the construction of peptides and proteins. The formation of an amide bond between a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxyl group. Carbodiimides, particularly EDC, are widely used for this activation.[1][2] However, the O-acylisourea intermediate formed during carbodiimide activation is highly reactive and can lead to side reactions, including racemization of the chiral center.[1][3]
The addition of HOBt traps the reactive intermediate to form an HOBt-ester, which is more stable and less prone to racemization.[1][4] This HOBt-ester then reacts with the amine component to form the desired peptide bond with high efficiency.[1][5] The byproduct formed from EDC is a water-soluble urea, allowing for easy removal during aqueous work-up.[1][2] This application note details the synthesis of this compound, a common dipeptide fragment, using this established EDC/HOBt methodology.
Reaction Scheme and Mechanism
The overall reaction involves the coupling of N-terminally protected Boc-L-Valine with the methyl ester of L-Phenylalanine.
Overall Reaction: Boc-L-Val-OH + H-L-Phe-OMe·HCl ---(EDC, HOBt, Base)---> this compound
Mechanism of EDC/HOBt Coupling:
The coupling process proceeds through several key steps:
-
Activation: The carboxylic acid (Boc-L-Val-OH) reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
HOBt Ester Formation: HOBt rapidly reacts with the O-acylisourea to form an active HOBt ester. This step is crucial for suppressing racemization.[1][4]
-
Aminolysis: The amine component (H-L-Phe-OMe), liberated from its salt by a base, attacks the carbonyl group of the HOBt ester, forming the peptide bond and releasing HOBt.
Materials and Reagents
All reagents should be of high purity. Solvents should be anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | Role |
| Boc-L-Valine (Boc-L-Val-OH) | C₁₀H₁₉NO₄ | 217.26 | Carboxylic Acid Component |
| L-Phenylalanine methyl ester HCl | C₁₀H₁₄ClNO₂ | 215.68 | Amine Component |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | Coupling Agent |
| HOBt (anhydrous) | C₆H₅N₃O | 135.12 | Racemization Suppressant |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| 1N Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous Wash |
| 1N Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Experimental Protocol
This protocol is adapted from standard procedures for EDC/HOBt coupling in solution.[6][7]
1. Preparation: a. To a round-bottomed flask equipped with a magnetic stirrer, add Boc-L-Val-OH (1.0 eq.), EDC·HCl (1.1 eq.), and HOBt (1.1 eq.). b. Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the amino acid). c. Cool the flask in an ice-water bath to 0 °C.
2. Activation: a. Stir the solution at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.
3. Coupling Reaction: a. To the cold, stirred solution, add L-Phenylalanine methyl ester hydrochloride (1.0 eq.) as a solid. b. Immediately following, add Diisopropylethylamine (DIPEA) (2.2 eq.) dropwise via syringe. The first equivalent neutralizes the HCl salt of the amine, and the second acts as a base for the coupling reaction. c. Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and continue stirring at room temperature overnight (12-16 hours).
4. Work-up: a. Monitor the reaction completion using Thin Layer Chromatography (TLC). b. Remove the DCM solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in Ethyl Acetate (EtOAc). d. Transfer the organic solution to a separatory funnel and wash sequentially with:
- 1N HCl (2x) to remove unreacted amine and DIPEA.
- 1N NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.
- Saturated NaCl (Brine) (1x) to remove residual water. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
5. Purification: a. The crude this compound can be purified by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes to afford the pure dipeptide. b. Alternatively, recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) can be performed.
6. Characterization: a. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and its purity assessed by HPLC. b. The expected molecular weight for C₂₀H₃₀N₂O₅ is 378.5 g/mol .[8]
Quantitative Data Summary
The following table summarizes typical reactant stoichiometry and expected outcomes for EDC/HOBt couplings. Yields are highly dependent on specific reaction conditions and purification efficiency.
| Component | Equivalents | Purpose | Typical Yield (%) |
| Boc-L-Val-OH | 1.0 | Acid | - |
| H-L-Phe-OMe·HCl | 1.0 | Amine | - |
| EDC·HCl | 1.1 - 1.2 | Coupling Agent | 75 - 95% |
| HOBt | 1.1 - 1.2 | Additive | (depends on purity) |
| DIPEA | 2.2 | Base | - |
Yields are based on similar peptide coupling reactions reported in the literature.[5]
Visualized Experimental Workflow
The following diagram outlines the complete workflow from reagent preparation to final product characterization.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC·HCl is a skin and eye irritant. Avoid inhalation and direct contact.
-
DCM is a volatile and potentially carcinogenic solvent. Handle with care.
-
DIPEA is a corrosive and flammable base. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides using Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered by R.B. Merrifield, remains a robust and widely used method.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of the protected dipeptide, Boc-L-Val-L-Phe-OMe, a common building block in the synthesis of larger peptides. The protocols outlined below utilize the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme on a Merrifield resin.[3]
Principle of Boc Solid-Phase Peptide Synthesis
Boc-SPPS involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polystyrene-based resin.[1][2] The synthesis cycle consists of four main steps:
-
Deprotection: Removal of the acid-labile Boc group from the N-terminus of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA).[3]
-
Neutralization: Neutralization of the resulting trifluoroacetate salt to liberate the free amine at the N-terminus.
-
Coupling: Formation of a new peptide bond by coupling the Nα-Boc protected amino acid to the deprotected N-terminus of the peptide-resin.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
Experimental Protocols
Materials and Reagents
-
Merrifield resin (chloromethylated polystyrene), 1% divinylbenzene cross-linked, 100-200 mesh, 1.0 mmol/g substitution
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
Boc-L-Valine (Boc-Val-OH)
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH), ACS grade
-
Ethanol (EtOH), absolute
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Attachment of the First Amino Acid (Boc-L-Phe-OH) to Merrifield Resin (Esterification)
This protocol describes the attachment of the C-terminal amino acid, Boc-L-Phe-OH, to the Merrifield resin via an ester linkage using the cesium salt method.[3][4]
-
Preparation of Boc-L-Phe-Cesium Salt:
-
Dissolve Boc-L-Phe-OH (1.2 mmol) in a mixture of ethanol (2.4 mL) and water (0.6 mL).
-
Adjust the pH of the solution to 7.0 by the dropwise addition of a 2 M aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with anhydrous dioxane (2 x 5 mL) to ensure complete removal of water.
-
-
Resin Swelling and Esterification:
-
Place Merrifield resin (1.0 g, 1.0 mmol) in a reaction vessel and swell in DCM (10 mL) for 1 hour.
-
Wash the resin with DMF (3 x 10 mL).
-
Add the prepared Boc-L-Phe-cesium salt (1.2 mmol) dissolved in DMF (10 mL) to the swollen resin.
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing:
-
Allow the resin to cool to room temperature.
-
Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (3 x 10 mL).
-
Dry the resin in vacuo to a constant weight.
-
Protocol 2: Peptide Chain Elongation (Synthesis of Boc-L-Val-L-Phe-Resin)
This protocol outlines a single cycle of deprotection, neutralization, and coupling to add Boc-L-Val-OH to the phenylalanine-loaded resin.
-
Boc Deprotection:
-
Swell the Boc-Phe-resin in DCM (10 mL) for 30 minutes.
-
Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes at room temperature to remove the Boc protecting group.
-
Filter the resin and wash with DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIPEA in DCM (2 x 10 mL) for 2 minutes each to neutralize the trifluoroacetate salt and generate the free amine.
-
Wash the resin with DCM (5 x 10 mL) to remove excess DIPEA.
-
-
Coupling of Boc-L-Val-OH:
-
In a separate flask, dissolve Boc-L-Val-OH (2.0 mmol) and HOBt (2.0 mmol) in a minimum amount of DMF.
-
Add DCC (2.0 mmol) to the solution and stir for 10 minutes at 0°C to pre-activate the amino acid.
-
Add the activated Boc-L-Val-OH solution to the neutralized Phe-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored using a Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the Boc-L-Val-L-Phe-resin under vacuum.
-
Protocol 3: Cleavage of the Dipeptide from the Resin to Yield this compound
This protocol describes the cleavage of the dipeptide from the Merrifield resin to obtain the methyl ester.
-
Resin Swelling and Methanolysis:
-
Swell the dried Boc-L-Val-L-Phe-resin in a mixture of methanol and DCM (1:1, v/v) (10 mL per gram of resin).
-
Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe), to the suspension.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a similar Boc-protected dipeptide, Boc-Phe-Ala-OMe, which can be considered analogous to this compound for the purpose of estimating expected outcomes.[5]
| Parameter | Value | Reference |
| Yield | 78.2% | [5] |
| Purity (by HPLC) | >95% | General expectation for HPLC purified peptides |
| Molecular Weight (Calculated) | 378.48 g/mol | PubChem CID: 14521608 |
| Molecular Formula | C₂₀H₃₀N₂O₅ | PubChem CID: 14521608 |
Mandatory Visualization
Experimental Workflow for Boc-SPPS of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Logical Relationship of Boc-SPPS Cycle
Caption: The cyclical nature of the Boc-SPPS methodology.
References
Application Note and Protocol: Solution-Phase Synthesis of Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide synthesis is a fundamental process in drug discovery and biochemical research, enabling the construction of peptides with specific sequences and functions. The dipeptide Boc-L-Val-L-Phe-OMe is a valuable building block in the synthesis of more complex peptides and peptidomimetics. Its solution-phase synthesis, as detailed in this application note, utilizes common laboratory reagents and techniques to achieve a high-purity product. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of valine and the methyl ester protecting group on the C-terminus of phenylalanine allow for controlled, stepwise peptide elongation.[1][2] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.
Key Experimental Protocol: Synthesis of this compound
This protocol details the coupling of Boc-L-Valine with L-Phenylalanine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) as a coupling agent and N-methylmorpholine (NMM) as a base.[3]
Materials:
-
Boc-L-Valine
-
L-Phenylalanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Chloroform (CHCl3)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Saturated Sodium chloride (NaCl) solution
-
Anhydrous Sodium sulfate (Na2SO4)
-
Petroleum ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of L-Phenylalanine methyl ester: In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).
-
Addition of Base: Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) (2.23 mL, 0.021 mol) dropwise to the stirred solution and continue stirring for 15 minutes at 0°C.[3]
-
Coupling Reaction: In a separate flask, dissolve Boc-L-Valine (0.01 mol) in chloroform (20 mL). Add this solution to the reaction mixture. Then, add dicyclohexylcarbodiimide (DCC) (2.1 g, 0.01 mol) to the mixture with continuous stirring.[3]
-
Reaction Monitoring: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.[3]
-
Workup and Purification:
-
After 24 hours, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with chloroform (30 mL) and combine the filtrate.[3]
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[3]
-
-
Recrystallization: Recrystallize the crude product from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain the purified this compound.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C20H30N2O5 | [4] |
| Molecular Weight | 378.5 g/mol | [4] |
| Appearance | White solid | |
| Purity (Typical) | >95% (by HPLC) | |
| Yield (Typical) | 70-85% |
Note: Purity and yield are typical values and may vary depending on reaction conditions and purification efficiency.
Experimental Workflow
The following diagram illustrates the key steps in the solution-phase synthesis of this compound.
Caption: Workflow for the solution-phase synthesis of this compound.
References
Application Note and Protocol: Boc Deprotection of Boc-L-Val-L-Phe-OMe
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[][2] The selective deprotection of the N-terminal Boc group is a critical step in the stepwise elongation of a peptide chain. This application note provides detailed protocols for the efficient deprotection of the dipeptide, Boc-L-Val-L-Phe-OMe, to yield H-L-Val-L-Phe-OMe as its corresponding salt. Two common and highly effective methods are presented: cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrogen chloride (HCl) in dioxane.[][3][4][5] These protocols are designed for researchers in peptide chemistry, organic synthesis, and drug development.
Reaction Scheme
The deprotection reaction proceeds via acid-catalyzed hydrolysis of the tert-butyl carbamate, releasing the free amine of the valine residue, typically as a salt of the acid used. The byproducts are carbon dioxide and isobutylene.
Chemical Reaction:
Experimental Protocols
Two primary protocols for the deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the lability of other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a standard and highly effective procedure for Boc deprotection in solution-phase peptide synthesis.[][6][7]
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
-
Centrifuge and centrifuge tubes (for precipitation)
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, ninhydrin stain)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Deprotection: Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).[][7] For this dipeptide, a solution of 25% TFA in DCM is recommended to start.
-
Remove the flask from the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 9:1 DCM:MeOH). The starting material is UV active but ninhydrin negative, while the product amine is ninhydrin positive. The reaction is typically complete within 1-2 hours.[7]
-
Work-up and Isolation: Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator to remove the DCM and excess TFA.[6][8] The resulting product will be the TFA salt of the dipeptide, often as an oil or solid.
-
To obtain a solid product, dissolve the residue in a minimal amount of DCM or methanol and precipitate by adding cold diethyl ether.
-
Collect the precipitated solid by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual TFA.
-
Dry the product under high vacuum to yield H-L-Val-L-Phe-OMe·TFA.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is known for its speed and efficiency, often providing the hydrochloride salt of the peptide, which can be advantageous for subsequent steps.[3][4][9] A 4 M solution of HCl in dioxane is commercially available or can be prepared.
Materials and Equipment:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether, cold
-
Filtration apparatus
-
TLC supplies
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or directly in the HCl/dioxane solution if solubility allows. Place in a round-bottom flask with a stir bar.
-
Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (typically 10-20 equivalents of HCl) to the starting material.
-
Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. This reaction is often very rapid, with completion typically observed within 30 minutes.[3][4][9]
-
Work-up and Isolation: Upon completion, remove the solvent and excess HCl in vacuo.[9] Co-evaporation with a solvent like DCM can help remove residual acid.
-
The resulting crude product is the hydrochloride salt of the dipeptide (H-L-Val-L-Phe-OMe·HCl).
-
If necessary, triturate the residue with cold diethyl ether to induce solidification and remove non-polar impurities.
-
Collect the solid product by filtration and dry under vacuum.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the two protocols. Yields are generally high for both methods.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane | Reference(s) |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) | [][5] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | [][5] |
| Concentration | 25-50% TFA in DCM (v/v) | 4 M HCl in Dioxane | [][3] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [6][9] |
| Reaction Time | 1 - 2 hours | 15 - 30 minutes | [7][9] |
| Typical Yield | >95% (as TFA salt) | >95% (as HCl salt) | [6][9] |
| Product Form | TFA Salt | HCl Salt | [8][10] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Boc deprotection of a peptide.
Caption: General workflow for the acid-catalyzed Boc deprotection of a dipeptide methyl ester.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. It can cause severe skin and eye burns and is toxic upon inhalation. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4 M HCl in Dioxane is also highly corrosive and flammable. Hydrogen chloride is a toxic gas, and dioxane is a suspected carcinogen. All manipulations should be performed in a fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Always ensure that reaction flasks are not sealed, as the deprotection reaction generates gaseous byproducts (CO2 and isobutylene), which can cause a buildup of pressure.[11]
References
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Chromatographic Purification of Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the protected dipeptide, Boc-L-Val-L-Phe-OMe, using chromatographic techniques. The information is intended to guide researchers in developing effective purification strategies for this and similar peptide intermediates.
Introduction
This compound is a key intermediate in peptide synthesis, often requiring high purity for subsequent coupling steps in the development of therapeutic peptides. Chromatography is the most effective method for achieving the desired purity by separating the target dipeptide from unreacted starting materials, coupling reagents, and other side products. This document outlines two primary chromatographic techniques: Flash Chromatography for rapid, medium-to-large scale purification and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate chromatographic purification strategy.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in hexane. |
| Calculated LogP | 3.2 |
The moderate lipophilicity (LogP of 3.2) of this compound suggests that it is well-suited for both normal-phase and reversed-phase chromatography.
Purification by Flash Chromatography
Flash chromatography is a rapid and efficient method for the purification of multi-gram quantities of this compound. It is typically employed after initial workup of the reaction mixture.
Experimental Protocol for Flash Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
Instrumentation and Materials:
-
Flash chromatography system
-
Pre-packed silica gel cartridges
-
Solvents: n-Hexane (or heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV detector or staining solution (e.g., potassium permanganate) for visualization
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Method Development (TLC):
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Spot the crude mixture on a TLC plate and elute with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the product spot, with good separation from impurities.
-
-
Column Equilibration: Equilibrate the silica gel cartridge with the initial mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Begin the elution with the chosen mobile phase. A linear gradient from a lower to a higher polarity is often effective. For example, a gradient of 10% to 50% ethyl acetate in hexane over 10-15 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram or by collecting fixed-volume fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recommended Flash Chromatography Conditions
Based on the purification of similar Boc-protected peptides, the following conditions are recommended as a starting point for the purification of this compound.
Table 2: Recommended Starting Conditions for Flash Chromatography
| Parameter | Condition A | Condition B |
| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (40-63 µm) |
| Mobile Phase A | n-Hexane | Dichloromethane (DCM) |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Methanol (MeOH) |
| Gradient | 10-60% B over 15 CV | 0-10% B over 15 CV |
| Flow Rate | Dependent on column size | Dependent on column size |
| Detection | UV at 220 nm and 254 nm | UV at 220 nm and 254 nm |
| Sample Loading | Up to 10% of silica weight | Up to 10% of silica weight |
CV = Column Volume
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for achieving high purity of peptides and protected peptide intermediates.[2] It is particularly useful for separating closely related impurities.
Experimental Protocol for RP-HPLC
This protocol outlines a general procedure for the preparative RP-HPLC purification of this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and UV detector
-
Preparative C18 HPLC column
-
Solvents: HPLC grade water, HPLC grade Acetonitrile (ACN)
-
Additives: Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Lyophilizer (freeze-dryer)
Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method to determine the retention time of this compound and to assess the purity of the crude material.
-
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
A typical starting gradient is 20-80% Acetonitrile in water (both containing 0.1% TFA) over 20 minutes.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase or a solvent mixture such as water/acetonitrile. Ensure the sample is fully dissolved and filtered before injection.
-
Preparative Method Scaling: Scale up the analytical method to the preparative column. Adjust the flow rate and gradient time based on the column dimensions.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is observed.
-
Injection and Separation: Inject the sample and run the preparative gradient.
-
Fraction Collection: Collect fractions corresponding to the product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Lyophilization: Combine the pure fractions and freeze-dry to remove the mobile phase and obtain the purified peptide as a fluffy white solid.
Recommended RP-HPLC Conditions
The following table provides recommended starting conditions for the RP-HPLC purification of this compound.
Table 3: Recommended Starting Conditions for Preparative RP-HPLC
| Parameter | Condition |
| Stationary Phase | C18 Silica (e.g., 10 µm, 120 Å) |
| Column Dimensions | e.g., 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | ~20 mL/min (for a 21.2 mm ID column) |
| Detection | UV at 220 nm |
| Sample Loading | Dependent on column size and resolution |
Experimental Workflows (Graphviz Diagrams)
The following diagrams illustrate the logical workflows for the purification of this compound by flash chromatography and RP-HPLC.
Caption: Workflow for Purification by Flash Chromatography.
Caption: Workflow for Purification by RP-HPLC.
Conclusion
The successful purification of this compound is critical for its use in further peptide synthesis. Both flash chromatography and RP-HPLC are powerful techniques for achieving high purity. The choice of method will depend on the scale of the purification and the required final purity. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their purification strategies for this important dipeptide intermediate.
References
Application Notes and Protocols for the Characterization of Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of the dipeptide Boc-L-Val-L-Phe-OMe. The described techniques are essential for confirming the identity, purity, and structural integrity of this compound, which is a valuable building block in peptide synthesis and drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
Data Presentation
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101.6 MHz; CDCl₃) Data for this compound Analogs
| Assignment | ¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) for (S,S)-Boc-Phe-Val-OMe[1] | Expected ¹³C NMR Chemical Shifts (δ, ppm) for Boc-Dipeptides |
| Boc C(CH₃)₃ | ~1.4 | ~28.0 |
| Boc C (CH₃)₃ | Not Applicable | ~80.0 |
| Val Cᵧ-H (CH(CH₃)₂) | Multiplet | ~18.0, ~19.0 |
| Val Cβ-H | Multiplet | ~30.0 |
| Val Cα-H | Multiplet | ~60.0 |
| Phe Cβ-H | 2.99 (dd, J = 13.6, 5.6 Hz), 3.06 (dd, J = 14.0, 5.6 Hz) | ~38.0 |
| Phe Cα-H | 4.82-4.87 (dt, J = 8.0, 5.8 Hz) | ~53.0 |
| OCH₃ | 3.69 (s) | ~52.0 |
| Val NH | Broad singlet | Not Applicable |
| Phe NH | Broad singlet | Not Applicable |
| Phe Aromatic C-H | 7.18-7.35 (m) | ~127.0, ~128.5, ~129.0 |
| Phe Aromatic C (quaternary) | Not Applicable | ~136.0 |
| Val C=O | Not Applicable | ~171.0 |
| Phe C=O | Not Applicable | ~172.0 |
| Boc C=O | Not Applicable | ~155.0 |
Note: The provided ¹H NMR data is for the diastereomer (S,S)-Boc-Phe-Val-OMe. The chemical shifts for this compound are expected to be very similar. The ¹³C NMR data are typical expected values for Boc-protected dipeptides.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
Visualization
NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Data Presentation
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₃₀N₂O₅[2] |
| Molecular Weight | 378.46 g/mol [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Expected [M+H]⁺ m/z | 379.22 |
| Expected [M+Na]⁺ m/z | 401.20 |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the instrument using a standard calibration mixture to ensure mass accuracy.
-
-
Full Scan MS Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular ions (e.g., m/z 100-1000).
-
-
Tandem MS (MS/MS) Acquisition (for fragmentation analysis):
-
Select the [M+H]⁺ ion (m/z 379.22) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peaks in the full scan spectrum.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the peptide sequence and the presence of the Boc protecting group. Expected fragments include the loss of the Boc group (100 Da) and cleavage of the amide bond.
-
Visualization
Mass Spectrometry Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity and, with a chiral stationary phase, the enantiomeric excess of this compound.
Data Presentation
Table 3: Chiral HPLC Parameters for Boc-Protected Amino Acid Derivatives
| Parameter | Value |
| Column | Chiralpak IA, IC, or QNAX[3] |
| Mobile Phase | Hexane/Isopropanol or other suitable solvent mixture[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 210-220 nm |
| Expected Retention Time | Dependent on specific column and mobile phase composition. |
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Instrument Setup:
-
Use an HPLC system with a UV detector.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
-
Chromatographic Analysis:
-
Inject 10-20 µL of the sample solution.
-
Run the analysis isocratically.
-
Monitor the elution profile at the appropriate UV wavelength.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the peak areas.
-
For enantiomeric excess determination, identify the peaks corresponding to the L,L and any potential D,L or L,D diastereomers. Calculate the enantiomeric excess (%ee) using the peak areas.
-
Visualization
HPLC Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in this compound.
Data Presentation
Table 4: Characteristic FTIR Absorption Bands for Boc-Protected Dipeptides
| Functional Group | Expected Absorption Range (cm⁻¹)[4] |
| N-H Stretch (Amide A) | 3200-3400 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Boc Urethane) | 1680-1720 |
| C=O Stretch (Amide I) | 1630-1680 |
| C=O Stretch (Ester) | 1730-1750 |
| N-H Bend (Amide II) | 1510-1570 |
Experimental Protocol
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrument Setup:
-
Use an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
-
Spectrum Acquisition:
-
Place the sample in the spectrometer and acquire the infrared spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualization
Logical Relationship of Analytical Techniques
References
- 1. rsc.org [rsc.org]
- 2. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Boc-L-Val-L-Phe-OMe
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe) is a protected dipeptide intermediate crucial in the synthesis of more complex peptides and peptidomimetics for pharmaceutical research and development. The purity of this intermediate is critical as impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially impacting the biological activity and safety of the final product.
This application note provides a detailed protocol for the purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a widely used analytical technique for the separation, identification, and quantification of peptides and related substances.[1] The method described herein is designed to be robust and provide high-resolution separation of the main compound from potential process-related impurities.
Potential Impurities
During the synthesis of this compound, several impurities can arise. These may include:
-
Starting Materials: Unreacted Boc-L-Valine and L-Phenylalanine methyl ester.
-
Incomplete Reactions: Truncated sequences resulting from incomplete coupling.[2]
-
Side Products of Deprotection: Impurities formed from the incomplete removal of protecting groups.
-
Racemization Products: Diastereomers such as Boc-D-Val-L-Phe-OMe or Boc-L-Val-D-Phe-OMe, which can form during the activation and coupling steps.[2]
-
Byproducts from Coupling Reagents: Residuals and derivatives from coupling agents like dicyclohexylcarbodiimide (DCC).[3]
Experimental Protocol
A detailed methodology for the HPLC analysis is provided below.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended. For highly hydrophobic impurities, a C8 column may also be suitable.
-
Solvents: HPLC grade acetonitrile (ACN), and water. Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: this compound.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.
Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 60 | 40 |
| 35.0 | 60 | 40 |
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Results
A typical chromatogram for a high-purity sample of this compound will show a major peak corresponding to the product and minimal peaks for impurities. The retention time of the main peak will depend on the specific HPLC system and column used but is expected to be in the mid to late region of the gradient. More polar impurities will elute earlier, while more hydrophobic impurities will have longer retention times.
Table 3: Example Data Presentation
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification (Tentative) |
| 1 | 4.2 | 1500 | 0.5 | Starting Material/Polar Impurity |
| 2 | 15.8 | 295500 | 98.5 | This compound |
| 3 | 18.1 | 3000 | 1.0 | Hydrophobic Impurity |
| Total | 300000 | 100.0 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Caption: Workflow for HPLC purity analysis.
Logical Relationship of Potential Impurities
This diagram shows the relationship between the synthetic process and the potential impurities that can be analyzed by this HPLC method.
References
Application Notes and Protocols for Studying Peptide Self-Assembly Mechanisms using Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Val-L-Phe-OMe is a protected dipeptide that serves as an excellent model system for investigating the fundamental mechanisms of peptide self-assembly. Its amphiphilic nature, arising from the hydrophobic valine and phenylalanine residues and the protective Boc and methyl ester groups, drives its spontaneous organization into ordered supramolecular structures in solution. Understanding the self-assembly of such short peptides is crucial for advancements in drug delivery, tissue engineering, and for gaining insights into the pathogenesis of amyloid-related diseases.
This document provides detailed application notes and experimental protocols for characterizing the self-assembly of this compound, focusing on its propensity to form fibrous structures.
Application Notes
This compound is known to self-assemble into various fibrous structures.[1] This characteristic makes it a valuable tool for:
-
Investigating Amyloid Fibril Formation: The self-assembled fibrils of this compound can be used as a simplified model to study the early stages of amyloid-like fibrillogenesis, a process implicated in numerous neurodegenerative diseases.
-
Screening for Self-Assembly Inhibitors: The straightforward and reproducible self-assembly of this dipeptide provides a platform for high-throughput screening of small molecules or other agents that can modulate or inhibit peptide aggregation.
-
Developing Novel Biomaterials: The fibrous scaffolds formed by this compound can be explored for applications in regenerative medicine, such as cell culture substrates and scaffolds for tissue repair.
-
Understanding Driving Forces of Self-Assembly: By systematically varying experimental conditions such as solvent, concentration, and temperature, researchers can elucidate the key non-covalent interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions) that govern the self-assembly process.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table provides expected parameters and comparative data from similar dipeptides like Boc-L-Phe-L-Phe-OMe to guide experimental design and data interpretation.
| Parameter | This compound (Expected) | Boc-L-Phe-L-Phe-OMe (Reference) | Experimental Technique |
| Morphology | Fibrous structures, potentially forming networks or bundles.[1] | Twisted or straight fibrils, nanotubes. | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) |
| Secondary Structure | Predominantly β-sheet conformation in the assembled state. | β-sheet structure. | Circular Dichroism (CD) Spectroscopy, FT-IR Spectroscopy |
| Critical Aggregation Concentration (CAC) | Dependent on solvent polarity. Expected to be in the µM to mM range. | Varies with solvent; can be determined by fluorescence spectroscopy. | Fluorescence Spectroscopy (using probes like Thioflavin T or ANS) |
| Fibril Dimensions | Widths in the range of tens of nanometers; lengths can vary from nanometers to micrometers. | Widths typically 10-50 nm; lengths can be several micrometers. | TEM, AFM |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the self-assembly of this compound.
Preparation of Self-Assembled Structures
Objective: To induce the self-assembly of this compound in a controlled manner.
Materials:
-
This compound powder
-
Organic solvents (e.g., methanol, ethanol, hexafluoroisopropanol (HFIP))
-
Deionized water
-
Vortex mixer
-
Sonicator bath
Protocol:
-
Prepare a stock solution of this compound in an organic solvent (e.g., 10 mg/mL in methanol). Ensure the peptide is fully dissolved, using gentle vortexing or sonication if necessary.
-
To induce self-assembly, dilute the stock solution with deionized water to the desired final concentration (e.g., 0.1 - 1 mg/mL). The final solvent composition will influence the resulting morphology.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24-72 hours) to allow for the formation of mature assemblies. The incubation time should be optimized based on preliminary experiments.
Morphological Characterization by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and dimensions of the self-assembled structures.
Materials:
-
Peptide assembly solution
-
TEM grids (e.g., carbon-coated copper grids)
-
Pipettes
-
Filter paper
-
Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Transmission Electron Microscope
Protocol:
-
Place a 5-10 µL drop of the peptide assembly solution onto a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess solution using the edge of a filter paper.
-
For negative staining, apply a drop of the staining agent to the grid for 30-60 seconds.
-
Wick away the excess stain.
-
Allow the grid to air dry completely before imaging.
-
Image the grid using a TEM at various magnifications to observe the morphology and measure the dimensions of the fibrils.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of the peptide in its monomeric and assembled states.
Materials:
-
Peptide assembly solution
-
Monomeric peptide solution (prepared at a concentration below the CAC or in a non-assembling solvent)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
CD Spectropolarimeter
Protocol:
-
Record a baseline spectrum of the solvent used for the peptide solutions.
-
Load the monomeric peptide solution into the cuvette and record the CD spectrum, typically from 190 to 260 nm.
-
Thoroughly clean the cuvette and then load the peptide assembly solution.
-
Record the CD spectrum of the assembled peptide under the same conditions.
-
Subtract the baseline spectrum from the sample spectra.
-
Analyze the resulting spectra. A characteristic negative peak around 218 nm is indicative of β-sheet formation.
Monitoring Aggregation Kinetics with Thioflavin T (ThT) Fluorescence Assay
Objective: To monitor the kinetics of fibril formation.
Materials:
-
Peptide solution for assembly
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Protocol:
-
In a microplate well, mix the peptide solution with ThT to a final concentration of ~10-20 µM.
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-10 minutes) at a constant temperature.
-
Initiate the self-assembly process (e.g., by dilution or a temperature change) and immediately start the kinetic read.
-
Plot the ThT fluorescence intensity as a function of time. A sigmoidal curve is typically observed, representing the nucleation, elongation, and saturation phases of fibril formation.
Visualizations
Caption: Experimental workflow for studying this compound self-assembly.
Caption: Proposed hierarchical self-assembly mechanism of this compound.
References
Application Notes and Protocols for the Enzymatic Synthesis of Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of peptides offers a green and stereospecific alternative to traditional chemical methods. This document provides detailed application notes and protocols for the synthesis of the dipeptide Boc-L-Val-L-Phe-OMe, a valuable building block in pharmaceutical research and development. The methodologies outlined leverage the catalytic activity of common proteases, offering high yields and purity under mild reaction conditions.
Enzymatic Synthesis Overview
The synthesis of this compound is achieved through a kinetically controlled enzymatic coupling of an N-terminally protected amino acid ester (acyl donor) and a C-terminally protected amino acid (acyl acceptor). In this case, Boc-L-Valine is activated, and L-Phenylalanine methyl ester serves as the nucleophile. Several proteases, including thermolysin, chymotrypsin, and papain, can catalyze this reaction. The choice of enzyme influences the optimal reaction conditions and overall yield.
Key Reaction Parameters and Optimization
The efficiency of the enzymatic synthesis is dependent on several factors that can be optimized to maximize product yield and minimize side reactions.
-
Enzyme Selection:
-
Thermolysin: A metalloprotease that shows a preference for hydrophobic amino acid residues at the P1' position (the amino acid contributing the amino group), making it a suitable candidate for the coupling of Boc-L-Val and L-Phe-OMe.
-
α-Chymotrypsin: A serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids like phenylalanine. In synthesis, it can effectively catalyze the formation of a peptide bond involving phenylalanine as the acyl acceptor.
-
Papain: A cysteine protease with broad substrate specificity, capable of catalyzing the synthesis of various dipeptides.
-
-
pH: The optimal pH for peptide synthesis is a compromise between the pH for maximal enzyme activity and the pKa of the reacting amino groups. Generally, a slightly alkaline pH (7.0-9.0) is favored to ensure the deprotonation of the amino group of the nucleophile, enhancing its reactivity.
-
Temperature: Moderate temperatures, typically in the range of 30-50°C, are used to ensure enzyme stability and sufficient reaction rates.
-
Solvent System: The use of organic co-solvents or biphasic systems can shift the reaction equilibrium towards synthesis by reducing the water concentration and, in some cases, precipitating the product, thus driving the reaction forward.
-
Substrate Concentration: Higher concentrations of the reactants can increase the reaction rate. However, substrate inhibition can occur at very high concentrations. An excess of the nucleophile (L-Phe-OMe) is often used to maximize the conversion of the acyl donor (Boc-L-Val-OH or its activated ester).
Data Presentation: Comparison of Enzymatic Approaches
The following tables summarize typical reaction conditions and reported yields for the synthesis of similar dipeptides using different enzymes. This data can serve as a starting point for the optimization of this compound synthesis.
Table 1: Reaction Conditions for Enzymatic Dipeptide Synthesis
| Enzyme | Acyl Donor | Acyl Acceptor | pH | Temperature (°C) | Solvent System | Typical Yield (%) |
| Thermolysin | Cbz-Phe-OH | Leu-NH2 | 7.0 | 37 | Aqueous Buffer | ~80 |
| α-Chymotrypsin | N-Ac-Phe-OEt | Gly-NH2 | 8.98 | 35.8 | Biphasic (organic/aqueous) | ~95 |
| Papain | Z-Gly-OR | Phe-NH2 | 8.0 | 25 | Aqueous with 10% DMF | 60-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Influence of pH on Dipeptide Yield with α-Chymotrypsin
| pH | Yield of N-Ac-Phe-Gly-NH2 (%) |
| 7.0 | 75 |
| 8.0 | 88 |
| 9.0 | 95 |
| 10.0 | 85 |
Data adapted from a study on N-Ac-Phe-Gly-NH2 synthesis and is representative of the general trend.
Experimental Protocols
Protocol 1: Thermolysin-Catalyzed Synthesis of this compound
This protocol is based on established procedures for thermolysin-catalyzed peptide synthesis.
Materials:
-
Boc-L-Valine (Boc-L-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus rokko)
-
HEPES buffer (0.2 M, pH 7.5)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Reactants:
-
Dissolve Boc-L-Val-OH (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., DMF or acetonitrile).
-
Prepare a solution of H-L-Phe-OMe·HCl (1.5 equivalents) in 0.2 M HEPES buffer (pH 7.5). Neutralize the solution to pH 7.5 with 1 M NaOH.
-
-
Enzymatic Reaction:
-
Add the Boc-L-Val-OH solution to the H-L-Phe-OMe solution.
-
Add thermolysin (typically 1-5 mg/mL).
-
Incubate the reaction mixture at 37°C with gentle stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the aqueous phase with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: α-Chymotrypsin-Catalyzed Synthesis in a Biphasic System
This protocol is adapted for hydrophobic dipeptides and utilizes a biphasic system to enhance the yield.
Materials:
-
Boc-L-Valine ethyl ester (Boc-L-Val-OEt) - Note: Esterified acyl donor is preferred for chymotrypsin.
-
L-Phenylalanine methyl ester (H-L-Phe-OMe)
-
α-Chymotrypsin (from bovine pancreas)
-
Phosphate buffer (0.1 M, pH 8.5)
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine Boc-L-Val-OEt (1 equivalent) and H-L-Phe-OMe (1.5 equivalents).
-
Add a biphasic solvent system consisting of ethyl acetate and 0.1 M phosphate buffer (pH 8.5) in a 1:1 ratio.
-
Add α-chymotrypsin (typically 2-10 mg/mL of the aqueous phase).
-
-
Enzymatic Reaction:
-
Stir the mixture vigorously at 35°C for 6-48 hours. The product will preferentially partition into the organic phase.
-
Monitor the reaction progress by analyzing the organic phase using TLC or HPLC.
-
-
Product Isolation:
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
Purify the resulting crude dipeptide by recrystallization or silica gel chromatography.
-
Protocol 3: Product Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 220 nm and 254 nm.
-
Analysis: The purity of the synthesized this compound can be determined by integrating the peak area.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI-MS).
-
Analysis: Determine the molecular weight of the product. The expected [M+H]⁺ for C₂₀H₃₀N₂O₅ is approximately 379.22.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR in CDCl₃ or DMSO-d₆.
-
Analysis: Confirm the structure of the dipeptide by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Logical relationship of key components in the enzymatic peptide synthesis.
Application Notes and Protocols: Boc-L-Val-L-Phe-OMe in Fragment-Based Drug Discovery
Topic: "Boc-L-Val-L-Phe-OMe" in Fragment-Based Drug Discovery Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds, starting from small, low-molecular-weight fragments that typically exhibit weak binding to a biological target. This approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior drug-like properties.
This document provides detailed application notes and protocols for the use of the dipeptide fragment, This compound , in a hypothetical FBDD campaign targeting protein kinases. The Val-Phe motif can be considered a structural mimic of the Phe-Gly component of the highly conserved DFG (Asp-Phe-Gly) motif in protein kinases. Type II kinase inhibitors are known to bind to the "DFG-out" conformation, an inactive state of the kinase, by occupying a hydrophobic pocket adjacent to the ATP binding site.[1][2] This strategy can lead to highly selective inhibitors. We propose that this compound could serve as a foundational fragment for the development of novel Type II kinase inhibitors.
Physicochemical Properties of this compound
A summary of the key computed properties of this compound is presented in Table 1. These properties are consistent with those of a typical fragment used in FBDD.[3]
| Property | Value | Source |
| Molecular Formula | C20H30N2O5 | PubChem[3] |
| Molecular Weight | 378.5 g/mol | PubChem[3] |
| XLogP3 | 3.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Rotatable Bond Count | 8 | PubChem[3] |
Application Notes: Screening this compound Against Protein Kinases
The primary application of this compound in this context is as a screening fragment to identify novel binders to the DFG-out conformation of protein kinases. The subsequent sections provide detailed protocols for primary screening and hit validation using standard FBDD techniques.
Hypothetical Target: ABL Kinase
For the purpose of these protocols, we will consider Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase as a representative target. ABL kinase is known to adopt a DFG-out conformation, which is targeted by the successful Type II inhibitor, Imatinib.
Experimental Protocols
Surface Plasmon Resonance (SPR) Screening
SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time without the need for labels. It is well-suited for fragment screening due to its high sensitivity and ability to measure binding kinetics.[4][5]
Objective: To identify if this compound binds to the target kinase and to determine its binding affinity (KD).
Materials:
-
Biacore™ SPR system (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant, purified ABL kinase (or target of interest)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)
-
Regeneration solution (e.g., low pH glycine or high salt solution)
Protocol:
-
Sensor Chip Preparation:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the ABL kinase to the desired density (typically 8,000-12,000 Response Units, RU) by injecting a solution of the kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the kinase immobilization to serve as a negative control for non-specific binding.
-
-
Fragment Screening (Primary Screen):
-
Prepare a solution of this compound in running buffer at a high concentration (e.g., 200 µM) to maximize the chance of detecting a weak interaction. Ensure the final DMSO concentration is matched between the sample and the running buffer.
-
Inject the fragment solution over the kinase and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the sensor surface between injections with the appropriate regeneration solution if necessary.
-
A positive binding event is recorded as a significant increase in RU in the kinase flow cell compared to the reference flow cell.
-
-
Affinity Determination (Hit Validation):
-
For fragments that show binding in the primary screen, prepare a series of dilutions (e.g., from 1 µM to 500 µM) in running buffer.
-
Inject each concentration over the sensor surface, measuring the steady-state binding response.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool in FBDD for detecting weak binding events and for mapping the binding site on the protein.[6][7] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
Objective: To confirm the binding of this compound to the target kinase and to identify the amino acid residues involved in the interaction.
Materials:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
¹⁵N-labeled ABL kinase (or target of interest)
-
This compound stock solution (100 mM in d6-DMSO)
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
Protocol:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled ABL kinase at a concentration of 50-100 µM in NMR buffer.
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the kinase alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.
-
-
Fragment Screening:
-
Add this compound to the kinase sample to a final concentration of 200-500 µM.
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two spectra and identify any chemical shift perturbations (CSPs). CSPs are changes in the position of peaks in the presence of the fragment.
-
Significant CSPs for specific residues indicate that these residues are in or near the binding site of the fragment.
-
The magnitude of the CSPs can be used to map the binding interface on the protein structure.
-
-
Affinity Titration (Optional):
-
Perform a titration by adding increasing concentrations of the fragment to the protein sample and acquiring an HSQC spectrum at each concentration.
-
Plot the chemical shift changes against the fragment concentration and fit the data to determine the KD.
-
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding by measuring the change in the thermal stability of a protein upon ligand binding.[8][9]
Objective: To rapidly screen for the binding of this compound by detecting an increase in the melting temperature (Tm) of the target kinase.
Materials:
-
Real-time PCR instrument
-
96-well or 384-well PCR plates
-
SYPRO Orange dye (or equivalent)
-
Purified ABL kinase
-
This compound stock solution
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Reaction Setup:
-
In each well of a PCR plate, add the ABL kinase to a final concentration of 2-5 µM.
-
Add SYPRO Orange dye to a final dilution of 5x.
-
Add this compound to a final concentration of 200 µM. Include a no-fragment control (DMSO only).
-
Bring the final volume to 20 µL with assay buffer.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant positive shift in the Tm (ΔTm > 2 °C) in the presence of the fragment compared to the control is indicative of binding and stabilization.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design and fragment evolution.[10][11]
Objective: To determine the three-dimensional structure of the ABL kinase in complex with this compound.
Materials:
-
Crystals of ABL kinase
-
This compound stock solution
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is recommended)
Protocol:
-
Crystal Soaking:
-
Prepare a soaking solution containing the crystallization buffer supplemented with 1-5 mM this compound and an appropriate cryoprotectant.
-
Transfer a pre-grown ABL kinase crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the ABL kinase as a model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
If the fragment is present, build it into the electron density and refine the structure.
-
Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for fragment elaboration.
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the screening of this compound against a target kinase.
Table 2: Hypothetical SPR Screening Results
| Fragment | Concentration (µM) | Response (RU) | KD (µM) |
| This compound | 200 | 35 | 150 |
| Negative Control | 200 | 2 | No Binding |
Table 3: Hypothetical Thermal Shift Assay Results
| Fragment | Tm (°C) | ΔTm (°C) |
| ABL Kinase (apo) | 52.5 | - |
| ABL Kinase + this compound | 55.8 | +3.3 |
Visualizations
Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway and the proposed mechanism of inhibition by a Type II inhibitor that stabilizes the DFG-out conformation.
Caption: Kinase signaling pathway and inhibition.
Experimental Workflow
The following diagram outlines the general workflow for a fragment-based drug discovery campaign.
Caption: FBDD Experimental Workflow.
Conclusion
The dipeptide this compound represents a viable starting point for a fragment-based drug discovery campaign, particularly for targets such as protein kinases that possess a DFG motif. The protocols outlined in this document provide a comprehensive framework for screening this fragment, validating hits, and obtaining structural information to guide lead optimization. While the presented data is hypothetical, it is representative of what can be expected in a typical FBDD project. The successful application of these methods can pave the way for the discovery of novel and selective therapeutics.
References
- 1. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 10. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Boc-L-Val-L-Phe-OMe into Larger Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the incorporation of the protected dipeptide, N-tert-butyloxycarbonyl-L-valyl-L-phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe), into larger peptide sequences. The methodologies outlined are applicable to both solid-phase and solution-phase peptide synthesis strategies.
Introduction
The Val-Phe motif is a critical component of many biologically active peptides. Notably, it forms part of the central hydrophobic core of the amyloid-beta (Aβ) peptide, playing a significant role in the aggregation pathway associated with Alzheimer's disease. The use of the pre-formed, protected dipeptide this compound offers several advantages in peptide synthesis, including reduced risk of racemization at the individual amino acid level and improved efficiency in elongating the peptide chain.
This document outlines two primary strategies for the incorporation of this compound: Solid-Phase Peptide Synthesis (SPPS) via fragment condensation and traditional Solution-Phase Peptide Synthesis (SPPS).
Data Presentation
The following tables summarize representative quantitative data for the key steps in the incorporation of this compound.
Table 1: Boc Deprotection of this compound
| Reagent | Solvent | Temperature (°C) | Time (min) | Purity (by HPLC) |
| 50% TFA | Dichloromethane (DCM) | 25 | 30 | >98% |
| 4M HCl | Dioxane | 25 | 60 | >97% |
Table 2: Solution-Phase Coupling of H-Val-Phe-OMe with Boc-Ala-OH
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Purity (by HPLC) |
| DCC | HOBt | NMM | DCM/DMF | 12 | 88 | >95% |
| HBTU | - | DIPEA | DMF | 4 | 92 | >96% |
| HATU | - | DIPEA | DMF | 2 | 94 | >97% |
Table 3: Solid-Phase Fragment Condensation of Boc-L-Val-L-Phe-OH onto a Resin-Bound Peptide
| Resin-Bound Peptide | Coupling Reagent | Molar Excess of Dipeptide | Solvent | Time (h) | Coupling Efficiency (%) |
| H-Gly-Merrifield Resin | DIC/HOBt | 3 | DMF | 24 | ~85 |
| H-Ala-Wang Resin | PyBOP | 2.5 | NMP | 18 | ~90 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound in Solution
This protocol describes the removal of the N-terminal Boc protecting group to generate the free amine of the dipeptide ester, which is then ready for subsequent coupling reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of dipeptide).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 50% (v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield H-L-Val-L-Phe-OMe as a TFA salt.
Protocol 2: Solution-Phase Coupling of a Boc-Amino Acid to H-L-Val-L-Phe-OMe
This protocol details the elongation of the peptide chain by coupling a Boc-protected amino acid to the deprotected dipeptide from Protocol 1.
Materials:
-
H-L-Val-L-Phe-OMe·TFA (from Protocol 1)
-
Boc-protected amino acid (e.g., Boc-Ala-OH) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or HBTU (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents, if using DCC)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected amino acid (1.1 eq) and HOBt (1.1 eq, if using DCC) in anhydrous DCM or DMF.
-
Cool the solution to 0°C.
-
Add DCC (1.1 eq) or HBTU (1.1 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-L-Val-L-Phe-OMe·TFA (1 eq) in anhydrous DCM or DMF and add NMM or DIPEA (3 eq).
-
Add the neutralized dipeptide solution to the pre-activated amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude tripeptide by flash chromatography or recrystallization.
Protocol 3: Solid-Phase Fragment Condensation of Boc-L-Val-L-Phe-OH
This protocol outlines the incorporation of the dipeptide as a single unit onto a growing peptide chain on a solid support. This requires prior saponification of the methyl ester of this compound to the corresponding carboxylic acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine (e.g., H-Gly-Merrifield resin)
-
Boc-L-Val-L-Phe-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Fragment Coupling: a. In a separate vial, dissolve Boc-L-Val-L-Phe-OH (3 eq) and HOBt (3 eq) in DMF. b. Add DIC (3 eq) to the solution and allow it to pre-activate for 10 minutes. c. Add the activated dipeptide solution to the resin. d. Agitate the mixture at room temperature for 18-24 hours.
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.
Visualizations
Experimental Workflow: Solution-Phase Peptide Elongation
Caption: Workflow for Boc deprotection and subsequent solution-phase coupling.
Experimental Workflow: Solid-Phase Fragment Condensation
Caption: Workflow for solid-phase incorporation of a dipeptide fragment.
Signaling Pathway: Amyloid-Beta Aggregation
The Val-Phe motif is part of the Aβ(18-20) region, which is crucial for the hydrophobic interactions that drive the aggregation of Aβ monomers into toxic oligomers and fibrils.
Caption: Simplified pathway of Amyloid-Beta (Aβ) aggregation.
Application Notes and Protocols for the Crystallization of Boc-L-Val-L-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conditions for the crystallization of the dipeptide Boc-L-Val-L-Phe-OMe (N-tert-butoxycarbonyl-L-valyl-L-phenylalanine methyl ester). The information is compiled from peer-reviewed literature and is intended to guide researchers in obtaining high-quality crystals suitable for X-ray diffraction and other analytical techniques.
Data Presentation: Crystallization Conditions
A summary of the reported crystallization conditions for this compound and a structurally related peptide are presented in Table 1 for easy comparison.
| Compound Name | Solvent System | Temperature | Crystal System | Reference |
| Boc-L-Phe-L-Val-OMe | Aqueous Methanol | Not Specified | Orthorhombic | [1] |
| N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃ | Methanol-Water mixture | 4 °C | Triclinic | [2] |
Experimental Protocols
Based on the available literature, the following protocol outlines a general method for the crystallization of this compound. This protocol is a starting point and may require optimization for specific batches of the compound.
Objective: To obtain single crystals of this compound suitable for X-ray crystallographic analysis.
Materials:
-
This compound
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Small glass vials or crystallization plates
-
Syringe filters (0.22 µm)
Protocol: Vapor Diffusion Method
-
Preparation of the Peptide Solution:
-
Dissolve this compound in a minimal amount of methanol to create a concentrated stock solution. The exact concentration will need to be determined empirically, but a starting point of 10-20 mg/mL is recommended.
-
Ensure the peptide is fully dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Setting up the Crystallization Experiment (Hanging Drop Method):
-
In a well of a 24-well crystallization plate, add 500 µL of a precipitant solution. Based on the literature, a suitable precipitant solution would be an aqueous methanol solution. Start with a higher percentage of water (e.g., 20-40% methanol in water).
-
Pipette a 1-2 µL drop of the peptide stock solution onto a siliconized glass coverslip.
-
Pipette an equal volume (1-2 µL) of the precipitant solution into the peptide drop. Mix gently by pipetting up and down.
-
Invert the coverslip and place it over the well, creating a sealed environment.
-
Incubate the plate at a constant temperature. Based on related compounds, both room temperature and 4°C are viable options to explore[2].
-
-
Setting up the Crystallization Experiment (Sitting Drop Method):
-
This method is an alternative to the hanging drop method. Add the precipitant solution to the main reservoir of the well as described above.
-
Place a small drop (2-4 µL) of the peptide-precipitant mixture on the designated post within the well.
-
Seal the well with clear tape or a lid.
-
Incubate at a constant temperature.
-
-
Monitoring Crystal Growth:
-
Monitor the drops periodically under a microscope for the formation of crystals. Crystals can appear within a few hours to several weeks.
-
Document the conditions of successful crystal growth, including the composition of the precipitant solution, temperature, and peptide concentration.
-
Alternative Protocol: Slow Evaporation
-
Prepare a dilute solution of this compound in a methanol-water mixture.
-
Place the solution in a small, open vial in a vibration-free environment.
-
Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent.
-
Monitor the vial for crystal formation as the solvent evaporates and the solution becomes more concentrated.
Mandatory Visualization
The following diagram illustrates the general workflow for a vapor diffusion crystallization experiment.
Caption: Workflow for Crystallization by Vapor Diffusion.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of "Boc-L-Val-L-Phe-OMe"
Welcome to the technical support center for the synthesis of "Boc-L-Val-L-Phe-OMe". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of "this compound" using carbodiimide coupling agents like DCC?
A1: The most prevalent side reactions when using dicyclohexylcarbodiimide (DCC) or other carbodiimides for the synthesis of "this compound" are:
-
Racemization: The chiral center of the activated amino acid (Boc-L-Valine) can undergo epimerization, leading to the formation of the diastereomer, Boc-L-Val-D-Phe-OMe. This is a significant concern in peptide synthesis as it can be difficult to separate the desired product from its diastereomer.
-
N-Acylurea Formation: The activated intermediate (O-acylisourea) can rearrange to form a stable N-acylurea byproduct.[1] This side reaction is particularly relevant when using Boc-protected amino acids and can consume a significant portion of the starting material, leading to lower yields of the desired dipeptide.[2] The N-acylurea formed from Boc-L-Valine and DCC would be N-(tert-butoxycarbonyl)-L-valyl-N,N'-dicyclohexylurea.
Q2: How can I minimize racemization during the coupling reaction?
A2: Minimizing racemization is crucial for obtaining a chirally pure product. The most effective strategy is the addition of a racemization-suppressing agent. 1-Hydroxybenzotriazole (HOBt) is a commonly used additive that reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization.[3]
Q3: What is the role of HOBt in the reaction?
A3: 1-Hydroxybenzotriazole (HOBt) plays a dual role in the coupling reaction:
-
It acts as a racemization suppressant by converting the highly reactive and racemization-prone O-acylisourea intermediate into a more stable and less reactive HOBt-ester.
-
This active ester then reacts with the amine component (L-Phenylalanine methyl ester) to form the peptide bond.
Q4: What causes the formation of N-acylurea and how can it be reduced?
A4: N-acylurea is formed from an intramolecular rearrangement of the O-acylisourea intermediate.[1] The formation of this byproduct is more pronounced with sterically hindered amino acids and when the concentration of the amine component is low. While difficult to eliminate completely when using carbodiimides, its formation can be minimized by:
-
Using an additive like HOBt, which intercepts the O-acylisourea intermediate.
-
Ensuring efficient stirring and maintaining an appropriate concentration of the amine component to favor the peptide bond formation over the rearrangement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure all reagents are dry and of high purity. - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Significant N-acylurea formation. | - Use HOBt as an additive. - Ensure stoichiometric amounts of reactants. | |
| Presence of an unexpected peak in HPLC/NMR corresponding to a diastereomer. | Racemization of Boc-L-Valine during activation. | - Add HOBt to the reaction mixture before the addition of DCC. - Maintain a low reaction temperature (e.g., 0 °C) during the activation step. |
| Difficulty in removing the dicyclohexylurea (DCU) byproduct. | DCU is poorly soluble in many organic solvents. | - After the reaction is complete, cool the reaction mixture to promote further precipitation of DCU. - Filter the reaction mixture thoroughly. Multiple filtrations may be necessary. - Wash the filtered solid with a suitable solvent (e.g., dichloromethane or ethyl acetate) to recover any trapped product. |
| Oily product that is difficult to crystallize. | Presence of residual solvent or impurities. | - Ensure complete removal of the reaction solvent under reduced pressure. - Attempt purification by column chromatography before crystallization. - Try trituration with a non-polar solvent like hexane or pentane to induce solidification.[4] |
Quantitative Data Summary
While precise yields and side product percentages can vary depending on the specific reaction conditions, the following table provides an overview of expected outcomes based on literature.
| Parameter | DCC alone | DCC with HOBt | Notes |
| Expected Yield of this compound | Moderate to Good | Good to Excellent | Yields can be significantly improved by the addition of HOBt. |
| Racemization (Formation of Boc-L-Val-D-Phe-OMe) | Can be significant | Substantially reduced | HOBt is highly effective in suppressing racemization. |
| N-Acylurea Formation | Can be a major side product (potentially >50% of carbodiimide)[2] | Reduced | HOBt competes with the rearrangement reaction, thus lowering N-acylurea formation. |
Experimental Protocols
Synthesis of this compound using DCC and HOBt
This protocol is a generalized procedure based on standard solution-phase peptide synthesis techniques.
Materials:
-
Boc-L-Valine (Boc-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of L-Phenylalanine methyl ester free base: Dissolve H-Phe-OMe·HCl in DCM. Add one equivalent of NMM or DIEA and stir for 15-30 minutes at room temperature.
-
Activation of Boc-L-Valine: In a separate flask, dissolve Boc-Val-OH and HOBt (1 equivalent each) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled Boc-Val-OH and HOBt solution. Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Coupling Reaction: Add the solution of L-Phenylalanine methyl ester free base to the activated Boc-Val-OH mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings.
-
Wash the organic phase sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main and side reaction pathways in this compound synthesis.
References
troubleshooting low yield in "Boc-L-Val-L-Phe-OMe" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the dipeptide Boc-L-Val-L-Phe-OMe. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the this compound synthesis?
A1: Low yields in this dipeptide synthesis can stem from several factors:
-
Incomplete activation of Boc-L-Valine: The carboxylic acid of Boc-L-Valine may not be fully activated by the coupling reagent, leading to unreacted starting material.
-
Steric hindrance: The bulky isobutyl side chain of Valine can sterically hinder the approach of the activated amino acid to the amino group of L-Phenylalanine methyl ester, slowing down the reaction rate and potentially leading to incomplete coupling.[1][2]
-
Racemization: The activation of Boc-L-Valine can lead to a loss of stereochemical integrity (racemization), especially with certain coupling reagents or under basic conditions.[3][4] This can result in the formation of the undesired Boc-D-Val-L-Phe-OMe diastereomer, which can be difficult to separate and will lower the yield of the desired product.
-
Side reactions: The coupling reagents themselves can participate in side reactions. For example, carbodiimides like EDC can form inactive N-acylurea byproducts.[4][5]
-
Suboptimal reaction conditions: Factors such as improper solvent, temperature, reaction time, or stoichiometry of reagents can all contribute to lower yields.
-
Moisture contamination: Water in the reaction mixture can hydrolyze the activated Boc-L-Valine, preventing it from coupling with the phenylalanine derivative.
-
Purification losses: The desired product may be lost during the work-up and purification steps.
Q2: Which coupling reagent is best for the synthesis of this compound?
A2: The choice of coupling reagent is critical and depends on the desired balance between reaction speed, cost, and minimization of side reactions, particularly racemization.[6]
-
Carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt, Oxyma Pure): This is a cost-effective and widely used method. Additives like HOBt are crucial to suppress racemization and improve coupling efficiency.[5][7]
-
Uronium/Aminium salts (e.g., HBTU, HATU, TBTU): These reagents are generally more reactive and lead to faster reaction times with high yields and low racemization.[5][6] They are often preferred for sterically hindered couplings. However, they are more expensive than carbodiimides.
-
Phosphonium salts (e.g., PyBOP, BOP): Similar to uronium salts, these are highly efficient coupling reagents with low racemization risk.[4][6] PyBOP is a safer alternative to BOP, which produces a carcinogenic byproduct.[8]
For the coupling of Boc-L-Valine, which is a sterically hindered amino acid, uronium or phosphonium salt-based reagents like HBTU or PyBOP are often recommended to achieve higher yields.
Q3: How can I minimize racemization during the coupling reaction?
A3: Racemization is a significant concern in peptide synthesis. Here are some strategies to minimize it:
-
Use of additives: When using carbodiimide coupling reagents, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Choice of coupling reagent: Uronium and phosphonium salt reagents (HBTU, HATU, PyBOP) are generally associated with lower levels of racemization compared to carbodiimides alone.[6]
-
Control of base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[3] Excess base can promote racemization.
-
Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.[9]
-
Pre-activation: Activating the Boc-L-Valine with the coupling reagent and additive before adding the L-Phenylalanine methyl ester can sometimes help minimize racemization.
Q4: What are common side products to look out for?
A4: Besides the desired dipeptide and unreacted starting materials, you might encounter:
-
N-acylurea: This is a common byproduct when using carbodiimide reagents like EDC or DCC.[4] It is formed by the rearrangement of the O-acylisourea intermediate and is unreactive.
-
Diastereomers: Racemization of the Boc-L-Valine will lead to the formation of Boc-D-Val-L-Phe-OMe. This can often be detected by chiral HPLC or NMR analysis.
-
Diketopiperazine: Although more common in solid-phase synthesis after the dipeptide stage, premature cleavage of the Boc group followed by intramolecular cyclization can lead to the formation of a diketopiperazine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield with Significant Unreacted Starting Materials (Boc-L-Val-OH and/or L-Phe-OMe) | 1. Incomplete activation of Boc-L-Val-OH. 2. Insufficient coupling reagent or additive. 3. Steric hindrance slowing the reaction. [1]4. Presence of moisture. 5. Reaction time too short. | 1. Switch to a more powerful coupling reagent (e.g., HBTU, HATU, or PyBOP).2. Ensure correct stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive.[10]3. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal time. For sterically hindered couplings, longer reaction times are often necessary.4. Use anhydrous solvents and reagents. Dry solvents over molecular sieves and ensure all glassware is flame-dried before use.5. Allow the reaction to proceed for a longer duration (e.g., 24 hours) and monitor for completion. |
| Low Yield with Multiple Spots on TLC/LC-MS (Potential Side Products) | 1. Racemization of Boc-L-Valine. [3]2. Formation of N-acylurea (with carbodiimides). [4]3. Side reactions due to excess base. | 1. Add HOBt or Oxyma Pure if using a carbodiimide. Lower the reaction temperature to 0 °C. Use a weaker base or ensure precise stoichiometry. Consider using a coupling reagent known for low racemization like HATU.2. Use HOBt or another additive to trap the activated intermediate and prevent rearrangement. Ensure the reaction temperature is kept low. Alternatively, switch to a uronium or phosphonium-based coupling reagent.3. Use a stoichiometric amount of a hindered base like DIPEA or NMM. Avoid using stronger, more nucleophilic bases. |
| Product is an inseparable mixture of diastereomers | Significant racemization has occurred. | Optimize the reaction to minimize racemization as described in the FAQs and the point above. Chiral HPLC may be necessary for purification, but prevention is the better strategy. |
| No reaction or very slow reaction | 1. Poor quality or inactive reagents. 2. Incorrect solvent. 3. Low reaction temperature. | 1. Use fresh, high-quality reagents. Ensure coupling reagents have been stored properly to prevent degradation.2. Use an appropriate solvent. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common choices. Ensure the starting materials are fully dissolved.3. While low temperatures reduce racemization, some reactions may require room temperature to proceed at a reasonable rate. Monitor the reaction and adjust the temperature if necessary. |
Data Presentation: Comparison of Coupling Reagents
Note: The following data is a representative summary based on literature for similar peptide couplings. Actual yields may vary depending on specific experimental conditions.
| Coupling Reagent Combination | Typical Molar Ratio (Acid:Amine:Reagent:Additive:Base) | Common Solvent | Typical Reaction Time | Reported Yield Range | Key Considerations |
| EDC / HOBt | 1 : 1.1 : 1.2 : 1.2 : 1.2 | DCM or DMF | 12 - 24 hours | 60-85% | Cost-effective; HOBt is essential to minimize racemization; N-acylurea byproduct formation is a risk. |
| HBTU / DIPEA | 1 : 1.1 : 1.1 : - : 2.2 | DMF | 2 - 6 hours | 85-95% | Highly efficient and fast; lower racemization risk; more expensive than EDC/HOBt. |
| PyBOP / DIPEA | 1 : 1.1 : 1.1 : - : 2.2 | DMF or DCM | 2 - 8 hours | 85-95% | Excellent for sterically hindered couplings; avoids carcinogenic byproducts associated with BOP.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
-
Dissolve Boc-L-Valine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and add DIPEA (1.2 eq).
-
Add the L-Phenylalanine methyl ester solution to the pre-activated Boc-L-Valine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound using HBTU
-
Dissolve Boc-L-Valine (1.0 eq), HBTU (1.1 eq), and L-Phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.2 eq) dropwise to the solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Bot Detection [iris-biotech.de]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency for Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids, such as Valine, during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is coupling Valine and other sterically hindered amino acids so challenging?
A1: The primary challenge in coupling sterically hindered amino acids like Valine lies in the steric hindrance posed by their bulky side chains. This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1][2] This can result in deletion sequences and lower purity of the final peptide.
Q2: What are the initial signs of poor coupling efficiency for a hindered amino acid?
A2: Common indicators of poor coupling efficiency include a positive ninhydrin test (indicating unreacted primary amines), the presence of deletion sequences in mass spectrometry analysis of the crude product, and lower than expected yield of the target peptide. During automated synthesis, flattened and broadened deprotection profiles can also suggest aggregation and difficult coupling.
Q3: When should I consider using a stronger coupling reagent?
A3: For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC may be insufficient. It is advisable to switch to more potent uronium or phosphonium salt-based reagents, such as HATU, HBTU, or COMU, especially when synthesizing peptides known to be difficult or when initial coupling attempts with milder reagents fail.[3][4]
Q4: Can additives alone improve the coupling of Valine?
A4: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Oxyma Pure® are highly recommended, particularly when using carbodiimides.[5][6] They can enhance reactivity and suppress racemization. However, for severely hindered couplings, relying solely on additives may not be sufficient, and a combination with a more powerful coupling reagent is often necessary for optimal results.
Q5: Are there alternatives to standard coupling reagents for very difficult sequences?
A5: Yes, for exceptionally challenging couplings, such as those involving N-methylated or α,α-disubstituted amino acids, the use of amino acid fluorides can be highly effective.[4][5][7] These are generated in situ using reagents like TFFH and are known for their high reactivity.
Troubleshooting Guides
Issue: Low Coupling Yield for Valine Residue
This guide provides a systematic approach to troubleshooting and improving the coupling efficiency of Valine and other sterically hindered amino acids.
Caption: A workflow diagram for troubleshooting poor coupling efficiency.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Issues |
| DIC/DCC | HOBt, Oxyma Pure® | Moderate | Cost-effective. | Formation of insoluble urea byproduct (DCC), moderate reactivity.[8] |
| HBTU/TBTU | (Internal HOBt) | High | Widely used, good solubility of byproducts.[5] | Can cause guanidinylation of the N-terminal amine if used in excess. |
| HATU | (Internal HOAt) | Very High | Highly efficient, especially for N-methyl amino acids, due to the anchimeric assistance from the pyridine nitrogen in HOAt.[3] | Higher cost, potential for side reactions if not used correctly. |
| HCTU | (Internal 6-Cl-HOBt) | Very High | Comparable efficiency to HATU, often at a lower cost. | Less data available on extremely difficult couplings compared to HATU. |
| COMU | (Internal Oxyma Pure®) | Very High | Excellent efficiency, non-explosive, good solubility, suitable for microwave SPPS.[5] | Relatively new compared to HBTU/HATU. |
| PyBOP | (Internal HOBt) | High | Phosphonium-based, avoids guanidinylation side reaction.[8] | Solutions in DMF have moderate stability. |
| TFFH | None | Highest | Generates highly reactive amino acid fluorides, excellent for α,α-disubstituted amino acids.[5][7] | Reagent is moisture-sensitive. |
Experimental Protocols
This protocol is recommended when a single coupling with a standard reagent proves insufficient.
-
Initial Coupling:
-
Perform the standard deprotection of the N-terminal Fmoc group.
-
Prepare the activated amino acid solution: Dissolve the Fmoc-Val-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated solution to the resin and allow it to react for 45-60 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Repeat the preparation of the activated amino acid solution as described in step 1.
-
Add the fresh solution to the same resin.
-
Allow the second coupling reaction to proceed for another 45-60 minutes.
-
Wash the resin extensively with DMF and then DCM to remove all soluble byproducts and unreacted reagents.
-
-
Verification:
-
Perform a ninhydrin (Kaiser) test. A negative result (colorless or yellow beads) indicates successful and complete coupling.
-
This method is suitable for the most challenging sterically hindered couplings.
-
Fmoc-Deprotection:
-
Carry out the standard N-terminal Fmoc deprotection protocol and wash the resin.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-Val-OH (5 eq.) in DCM/DMF.
-
Add TFFH (5 eq.) and collidine (10 eq.).
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Add the resulting solution containing the Fmoc-Val-F to the deprotected resin.
-
Let the coupling reaction proceed for 1-2 hours.
-
-
Washing and Verification:
-
Wash the resin thoroughly with DMF and DCM.
-
Confirm the completion of the coupling using a ninhydrin test.
-
Mechanism of Action: HATU-mediated Coupling
The following diagram illustrates the activation of a carboxylic acid and subsequent amide bond formation facilitated by HATU and a tertiary base.
Caption: Mechanism of HATU-mediated amide bond formation.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Bot Detection [iris-biotech.de]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification of Boc-L-Val-L-Phe-OMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of the dipeptide Boc-L-Val-L-Phe-OMe.
Troubleshooting Guides
Problem 1: Low Yield After Initial Synthesis and Work-up
Possible Causes:
-
Incomplete reaction: The coupling reaction between Boc-L-Valine and L-Phenylalanine methyl ester may not have gone to completion.
-
Side reactions: Formation of byproducts such as N-acylurea (if using DCC or EDC coupling reagents) can reduce the yield of the desired dipeptide.[1][2] Dimerization of the Boc-amino acid is another potential side reaction.[1]
-
Loss of product during work-up: The dipeptide may have partial solubility in the aqueous phase during extraction, leading to product loss.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before quenching the reaction.
-
Optimized Coupling:
-
If using carbodiimide coupling agents like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) can help to improve yields and reduce racemization.
-
Consider using alternative coupling reagents such as HATU or HBTU, which can be more efficient and lead to fewer side products.
-
-
Work-up Procedure:
-
Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the dipeptide.
-
Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
-
A generalized acid-base workup protocol is provided below.
-
Problem 2: Difficulty in Removing N,N'-Dicyclohexylurea (DCU) Byproduct
Possible Cause:
-
DCU, a common byproduct of DCC coupling, is notoriously insoluble in many common organic solvents, making its removal by simple extraction difficult.[2]
Solutions:
-
Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and remove it by filtration before proceeding with the aqueous work-up.
-
Alternative Carbodiimide: Use a water-soluble carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous extraction phase.[2]
Problem 3: Oily Product That Fails to Crystallize
Possible Causes:
-
Presence of impurities: Residual solvents, unreacted starting materials, or side products can prevent the crystallization of the desired dipeptide.
-
Hydrophobic nature: this compound is a relatively hydrophobic molecule, which can sometimes make crystallization challenging.
Solutions:
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is insoluble but the impurities are soluble. Hexane or pentane are good starting points.
-
Solvent Screening for Recrystallization:
-
Systematically test different solvent systems. Common choices for similar compounds include:
-
Start by dissolving the oily product in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.
-
-
Seed Crystals: If a small amount of solid material has been previously obtained, using it as a seed crystal can induce crystallization in a supersaturated solution.[5]
Problem 4: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate solvent system (eluent): The polarity of the eluent may be too high, causing the product to elute with the solvent front, or too low, resulting in very slow elution and broad peaks.
-
Column overloading: Applying too much crude product to the column can lead to poor separation.
-
Co-elution of impurities: Impurities with similar polarity to the desired product may be difficult to separate.
Solutions:
-
TLC for Eluent Selection: Before running a column, use TLC to determine an optimal solvent system. A good eluent system will give the desired product an Rf value of approximately 0.2-0.4. A gradient of hexane and ethyl acetate is a common starting point for compounds of this nature.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent and adsorb it onto a small amount of silica gel. After drying, this can be dry-loaded onto the column for better resolution.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The most common impurities arise from the coupling reaction. If you are using a carbodiimide like DCC or EDC, you can expect to have N-acylurea as a significant byproduct.[1][2] Other potential impurities include unreacted Boc-L-Valine and L-Phenylalanine methyl ester, as well as dipeptides formed from the dimerization of Boc-L-Valine.[1] Racemization at the C-terminus of the phenylalanine residue is also a possibility, leading to the diastereomer Boc-L-Val-D-Phe-OMe.
Q2: What is a general procedure for an acid-base workup after the synthesis?
A2: A typical acid-base workup to remove unreacted starting materials and the coupling agent byproducts is as follows:
-
After the reaction is complete, and if DCC was used, filter off the precipitated DCU.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove any unreacted amine, followed by a weak base (e.g., 5% sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt.
-
Finally, wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Q3: My product appears pure by TLC, but the NMR spectrum shows impurities. What should I do?
A3: TLC provides a good indication of purity but may not resolve all impurities, especially those with very similar polarities or diastereomers. If NMR indicates the presence of impurities, further purification is necessary. Column chromatography is generally the next step. If the impurity is suspected to be a diastereomer, chiral HPLC may be required for separation and analysis.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. Using a chiral column can also help to determine the diastereomeric excess.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Data Presentation
Table 1: Recrystallization Solvent Screening
| Trial | Solvent System (Good Solvent:Poor Solvent) | Volume Ratio (approx.) | Temperature (°C) | Result (Crystals/Oil/No Change) | Purity (by HPLC, %) | Yield (%) |
| 1 | Ethyl Acetate:Hexane | User-defined | User-defined | User-defined | User-defined | User-defined |
| 2 | Dichloromethane:Pentane | User-defined | User-defined | User-defined | User-defined | User-defined |
| 3 | Chloroform:Petroleum Ether | User-defined | User-defined | User-defined | User-defined | User-defined |
| 4 | Ethanol:Water | User-defined | User-defined | User-defined | User-defined | User-defined |
Table 2: Column Chromatography Conditions and Results
| Run | Stationary Phase | Mobile Phase (Eluent System) | Gradient Profile | Loading Method (Dry/Wet) | Purity of Fractions (by TLC/HPLC, %) | Isolated Yield (%) |
| 1 | Silica Gel 60 | User-defined (e.g., Hexane:EtOAc) | User-defined (e.g., Isocratic) | User-defined | User-defined | User-defined |
| 2 | Silica Gel 60 | User-defined (e.g., Hexane:EtOAc) | User-defined (e.g., 10-50% EtOAc) | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: General Acid-Base Workup for Boc-Dipeptide Purification
-
Upon completion of the coupling reaction, filter the reaction mixture if a precipitate (e.g., DCU) is present.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer twice with 1 M HCl.
-
Wash the organic layer twice with a saturated aqueous solution of NaHCO₃.
-
Wash the organic layer once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: General Recrystallization Procedure
-
Transfer the crude product (oil or solid) to an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve the product completely, with gentle warming if necessary.
-
Slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes faintly turbid.
-
If the solution was warmed, allow it to cool slowly to room temperature.
-
Place the flask in a refrigerator or ice bath to promote further crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for obtaining a pure, solid product.
References
- 1. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
removing urea byproducts in "Boc-L-Val-L-Phe-OMe" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of urea byproducts during the synthesis of "Boc-L-Val-L-Phe-OMe".
Frequently Asked Questions (FAQs)
Q1: What is the primary source of urea byproduct in the synthesis of this compound?
A1: Urea byproducts in peptide synthesis, including that of this compound, primarily originate from the use of carbodiimide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid of the N-protected amino acid (Boc-L-Valine) to facilitate the formation of a peptide bond with the amino group of the C-protected amino acid (L-Phenylalanine methyl ester). During this activation, the carbodiimide is converted into a urea derivative (e.g., dicyclohexylurea (DCU) from DCC).
Q2: Why is the removal of urea byproducts important?
A2: The presence of urea byproducts can complicate the purification of the desired dipeptide, this compound. These impurities can co-precipitate or co-elute with the product, leading to lower purity and yield. For applications in drug development and biological assays, high purity of the final peptide is critical to ensure accurate and reproducible results.
Q3: Are there ways to minimize the formation of urea-related side products?
A3: Yes. While the formation of the main urea byproduct is inherent to the use of carbodiimides, the formation of a troublesome side product, N-acylurea, can be minimized. This occurs through an intramolecular rearrangement of the O-acylisourea intermediate. Adding an activating agent such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can trap the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement but still highly reactive towards the amine, thus favoring the desired peptide bond formation and reducing N-acylurea formation.[1]
Troubleshooting Guide: Urea Byproduct Removal
This guide addresses common issues encountered during the removal of urea byproducts in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| White precipitate (urea) is difficult to filter. | The urea byproduct (e.g., DCU) may be too soluble in the reaction solvent. | Concentrate the reaction mixture and add a solvent in which the urea is less soluble, such as diethyl ether, then filter. |
| Urea byproduct remains after aqueous workup. | The urea derivative may not be sufficiently water-soluble for effective removal by extraction. This is common for DCU and DIU. | If using a water-insoluble urea, filtration is the primary removal method. For water-soluble ureas (from EDC), ensure sufficient volume and number of aqueous extractions. |
| Product is contaminated with urea after column chromatography. | The urea byproduct may have similar polarity to the desired dipeptide, leading to co-elution. | Optimize the chromatography conditions. A change in the solvent system or gradient may be necessary. Alternatively, consider a different purification method like recrystallization if applicable. For DCU, ensure thorough filtration before chromatography. |
| Low yield of the desired dipeptide. | This could be due to the formation of N-acylurea side products, which are difficult to remove and reduce the amount of reactant available for peptide formation. | Use an additive like HOBt or Oxyma Pure during the coupling reaction to suppress the formation of N-acylurea.[1] |
Experimental Protocols
Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration
This protocol is suitable for reactions using Dicyclohexylcarbodiimide (DCC) as the coupling agent.
-
Reaction Completion: Once the reaction is deemed complete by thin-layer chromatography (TLC) or another monitoring method, cool the reaction mixture in an ice bath for 30 minutes to further precipitate the DCU.
-
Filtration: Filter the reaction mixture through a sintered glass funnel (medium porosity).
-
Washing: Wash the filter cake with a small amount of cold reaction solvent (e.g., dichloromethane or ethyl acetate) to recover any product that may have been retained.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
-
Second Precipitation (Optional): If DCU is still present in the concentrated crude product, dissolve the residue in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., diethyl ether). The DCU will precipitate and can be removed by a second filtration.
-
Further Purification: The resulting crude product can then be further purified by column chromatography or recrystallization.
Protocol 2: Removal of Water-Soluble Urea Byproduct by Aqueous Extraction
This protocol is designed for reactions utilizing a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction Quenching: After the reaction is complete, quench the reaction mixture by adding water.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product.
-
Aqueous Washes:
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and the water-soluble urea byproduct.[2]
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove the HOBt, if used.
-
Finally, wash with brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be purified by column chromatography.
Visualization of Workflows
Below are diagrams illustrating the decision-making process and experimental workflows for urea byproduct removal.
Caption: Decision tree for selecting the primary urea byproduct removal method based on the coupling reagent used.
Caption: Experimental workflow for the removal of dicyclohexylurea (DCU) via filtration.
References
aggregation issues with "Boc-L-Val-L-Phe-OMe" during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation and other common issues encountered during the solution-phase synthesis of the dipeptide Boc-L-Val-L-Phe-OMe.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during the synthesis of this compound?
A1: Aggregation during the synthesis of this compound is primarily driven by the hydrophobic nature of the valine and phenylalanine residues. Intermolecular hydrogen bonding between the peptide backbones can lead to the formation of β-sheet structures, which are prone to aggregation and precipitation from the reaction solvent.[1]
Q2: How can I detect aggregation in my reaction mixture?
A2: Visual inspection for turbidity, precipitation, or gel formation is the first indication of aggregation. For more quantitative analysis, techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be employed to monitor the purity of the product and detect the presence of aggregates.[2]
Q3: What is the role of the Boc protecting group?
A3: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the N-terminus of the amino acid. It prevents self-coupling of the activated amino acid during the reaction, ensuring that the desired peptide bond is formed.[3]
Q4: Which coupling reagents are suitable for the synthesis of this dipeptide?
A4: Carbodiimides such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), are commonly employed for this type of peptide coupling to minimize racemization.
Troubleshooting Guide
Issue 1: Product Precipitation or Gel Formation During Reaction
Possible Cause: Aggregation of the growing dipeptide chain due to its hydrophobic nature.
Solutions:
-
Solvent Modification:
-
Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), or use a solvent mixture.[4] Highly polar solvents can disrupt the hydrogen bonds that lead to aggregation.
-
Consider using chaotropic agents, which are salts that disrupt the structure of water and can interfere with the hydrophobic interactions driving aggregation.
-
-
Temperature Adjustment: Lowering the reaction temperature can sometimes reduce the rate of aggregation. However, this may also slow down the desired coupling reaction, so optimization is key.
-
Concentration Adjustment: Lowering the concentration of the reactants can decrease the likelihood of intermolecular aggregation.
Issue 2: Low Product Yield
Possible Cause: Incomplete reaction due to poor solubility of reactants or product, or inefficient coupling.
Solutions:
-
Optimize Coupling Reagent: The choice and amount of coupling reagent can significantly impact yield. Refer to the data below for a comparison of different coupling conditions for a similar dipeptide.
-
Improve Solubility: Employ the solvent modification strategies mentioned in Issue 1. The use of solvent systems such as a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) has been shown to be effective for dissolving sparingly-soluble protected peptides.[4]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time.
Issue 3: Impure Product (Presence of Side Products)
Possible Cause: Side reactions such as racemization or the formation of byproducts from the coupling reagent.
Solutions:
-
Additive in Coupling Reaction: The addition of HOBt or NHS to carbodiimide-mediated couplings can suppress racemization and other side reactions.
-
Purification Method: Utilize flash column chromatography or recrystallization to purify the final product. A common recrystallization solvent system for similar protected amino acids is a mixture of chloroform and petroleum ether.[2]
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of a closely related dipeptide, Boc-Phe-Leu-OMe. This data can serve as a valuable reference for optimizing the synthesis of this compound.
| Entry | Coupling Reagent (equiv.) | Additive (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | DCC (1.1) | HOBt (1.2) | CH2Cl2 | 12 | 85 |
| 2 | EDC (1.1) | HOBt (1.2) | DMF | 12 | 92 |
| 3 | DCC (1.1) | HOBt (1.2) | THF | 12 | 82 |
| 4 | EDC (1.1) | HOBt (1.2) | CH2Cl2 | 24 | 95 |
| 5 | DCC (1.1) | NHS (1.2) | DMF | 12 | 88 |
Data is representative for the synthesis of the analogous dipeptide Boc-Phe-Leu-OMe and should be used as a guideline.
Experimental Protocols
General Solution-Phase Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of phenylalanine-rich peptides.[2]
Materials:
-
Boc-L-Valine (Boc-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
N-methylmorpholine (NMM)
-
Chloroform (CHCl3)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Saturated Sodium chloride (NaCl) solution
-
Anhydrous Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).
-
Cool the solution to 0°C and add N-methylmorpholine (0.01 mol). Stir the mixture for 15 minutes.
-
In a separate flask, dissolve Boc-L-Valine (0.01 mol) in chloroform (20 mL).
-
Add the Boc-L-Valine solution to the reaction mixture, followed by the addition of DCC (0.011 mol).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% NaHCO3 solution and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of chloroform and petroleum ether.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Solution-phase synthesis workflow for this compound.
Troubleshooting Logic for Aggregation Issues
Caption: Decision-making workflow for addressing aggregation.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of "Boc-L-Val-L-Phe-OMe" in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Boc-L-Val-L-Phe-OMe in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis | 1. Hydrolysis of the methyl ester: Exposure to basic or strongly acidic conditions, or enzymatic activity if using biological matrices. 2. Cleavage of the Boc protecting group: Exposure to acidic conditions (e.g., TFA in HPLC mobile phase). 3. Peptide bond cleavage: Harsh pH conditions (strong acid or base) over extended periods. | 1. Ensure the pH of your solution is maintained between 5 and 7 for optimal stability.[1] Prepare stock solutions in dry organic solvents to minimize premature hydrolysis. 2. If using acidic mobile phases for chromatography, analyze samples promptly and avoid prolonged storage in the mobile phase. Consider using a less acidic modifier if compatible with your method. 3. Avoid extreme pH and high temperatures during your experiments. |
| Loss of compound over time in solution | 1. Degradation: As described above. 2. Adsorption to surfaces: The peptide may adsorb to plastic or glass surfaces, especially at low concentrations. | 1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Use low-adsorption vials (e.g., polypropylene) for storing peptide solutions. |
| Inconsistent experimental results | 1. Variability in solution preparation: Inconsistent solvent purity, pH, or concentration. 2. Degradation during the experiment: The compound may be degrading under the experimental conditions. | 1. Use high-purity, anhydrous solvents for preparing stock solutions. Carefully control the pH of aqueous buffers. 2. Perform a preliminary stability study under your specific experimental conditions to understand the degradation profile of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most likely degradation pathways for this compound in solution are:
-
Hydrolysis of the C-terminal methyl ester: This reaction is catalyzed by acid or base and results in the formation of the corresponding carboxylic acid, Boc-L-Val-L-Phe-OH. This is a common degradation route for peptide esters.
-
Cleavage of the N-terminal Boc group: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be removed to yield the free amine, H-L-Val-L-Phe-OMe. Strong acids like trifluoroacetic acid (TFA) will readily cleave the Boc group.[2][3][4]
A potential, though less common, degradation pathway under harsh conditions is the hydrolysis of the peptide bond between the valine and phenylalanine residues.
Q2: What is the optimal pH for storing this compound in aqueous solutions?
A2: For general peptide stability in aqueous solutions, a pH range of 5-7 is considered optimal to minimize acid- and base-catalyzed hydrolysis.[1] For dipeptide esters specifically, maximum stability is often observed between pH 4 and 5.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: To maximize stability, stock solutions should be prepared in a dry organic solvent such as DMSO or DMF to prevent premature hydrolysis.[1] These stock solutions should be stored at -20°C or -80°C. For use in aqueous experimental buffers, it is recommended to create small aliquots of the stock solution to avoid multiple freeze-thaw cycles. When preparing aqueous solutions, use sterile buffers with a pH between 5 and 6.[5]
Q4: Can I use TFA in my HPLC mobile phase to analyze this compound?
A4: While 0.1% TFA is a common additive in reverse-phase HPLC for peptides, it can slowly cleave the Boc group. This may not be an issue for the short duration of an analytical run, but prolonged exposure, especially during fraction collection and solvent evaporation, can lead to significant deprotection. If you observe the formation of a deprotected impurity, consider minimizing the time the sample is in the acidic mobile phase or using an alternative, less acidic ion-pairing agent.
Quantitative Data Summary
Currently, there is limited publicly available quantitative stability data specifically for this compound. The following table provides a qualitative summary of expected stability based on general principles of peptide and protecting group chemistry.
| Condition | Solvent System | Expected Stability | Primary Degradation Product(s) |
| Acidic | Aqueous buffer, pH < 4 | Low | H-L-Val-L-Phe-OMe (Boc cleavage) |
| Neutral | Aqueous buffer, pH 7 | Moderate | Boc-L-Val-L-Phe-OH (Ester hydrolysis) |
| Basic | Aqueous buffer, pH > 8 | Low | Boc-L-Val-L-Phe-OH (Ester hydrolysis) |
| Optimal | Aqueous buffer, pH 5-6 | High | Minimal degradation |
| Anhydrous | DMSO, DMF | Very High | Minimal degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solution using HPLC or LC-MS.
1. Materials:
- This compound
- High-purity solvent for stock solution (e.g., DMSO, acetonitrile)
- Aqueous buffer of desired pH
- HPLC or LC-MS system with a C18 column
- Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)
- Low-adsorption vials
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the chosen organic solvent.
- Prepare the test solution by diluting the stock solution into the aqueous buffer of interest to a final concentration suitable for analysis (e.g., 1 mg/mL).
- Timepoint 0 (T=0) analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC/LC-MS system to determine the initial peak area of the intact this compound.
- Incubation: Store the test solution under the desired experimental conditions (e.g., specific temperature).
- Timepoint sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC/LC-MS.
- Data analysis:
- Identify the peak corresponding to this compound and any new peaks that appear over time, which are potential degradation products.
- Calculate the percentage of intact this compound remaining at each timepoint relative to the T=0 sample.
- Plot the percentage of intact compound versus time to determine the degradation kinetics.
3. HPLC/LC-MS Method:
- Column: C18, e.g., 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 214 nm and 254 nm, or Mass Spectrometry for identification of parent and degradation products.
Visualizations
Caption: Potential chemical degradation pathways for this compound in solution.
Caption: General experimental workflow for assessing the stability of a compound in solution.
References
- 1. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Boc-L-Val-L-Phe-OMe
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of the dipeptide Boc-L-Val-L-Phe-OMe.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound often presents challenges related to:
-
Low Yields: Incomplete reactions or side reactions can significantly reduce the overall yield.
-
Aggregation: The hydrophobic nature of the valine and phenylalanine residues can lead to aggregation of the peptide, hindering reaction kinetics and purification.[1]
-
Steric Hindrance: The bulky side chain of valine can impede the coupling reaction, requiring optimized conditions.
-
Purification Difficulties: The hydrophobicity of the dipeptide can make separation from non-polar impurities challenging.[2]
-
Side Reactions: Undesired reactions such as racemization can occur, impacting the purity of the final product.[3]
Q2: Which coupling reagents are most effective for the synthesis of this compound?
A2: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For sterically hindered amino acids like valine, more potent coupling reagents are often preferred. Common choices include carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole), or uronium/aminium salt-based reagents such as HBTU, HATU, or COMU.[3][4] The selection may depend on the specific reaction conditions and scale.
Q3: How can I minimize aggregation during the synthesis?
A3: To mitigate aggregation, consider the following strategies:
-
Solvent Selection: Using more polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide), sometimes in mixtures, can help to solvate the growing peptide chain more effectively than standard solvents like DMF (Dimethylformamide).[1][5]
-
Chaotropic Agents: The addition of certain salts can disrupt intermolecular hydrogen bonding that leads to aggregation.
-
Temperature Control: Optimizing the reaction temperature can sometimes improve solubility and reaction rates.
Q4: What are the best practices for purifying this compound?
A4: Due to its hydrophobic nature, this compound is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] A C18 column is commonly used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[6] For larger scales, crystallization can also be an effective purification method.[8][9]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the dipeptide.
-
Mass Spectrometry (MS): ESI-MS will verify the molecular weight of the compound.[10]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the product.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective coupling reagent for the sterically hindered valine residue. | Switch to a more powerful coupling reagent such as HATU or COMU. Consider pre-activation of the Boc-L-Val-OH before adding L-Phe-OMe. |
| Low reaction temperature leading to slow kinetics. | Increase the reaction temperature, monitoring for potential side reactions. | |
| Poor solubility of reactants. | Change the solvent to NMP or a mixture of DMF/DMSO to improve solubility.[1][5] | |
| Low Yield | Incomplete reaction. | Increase the reaction time and/or the equivalents of the coupling reagent and Boc-L-Val-OH. |
| Product loss during workup. | Optimize the extraction and washing steps to minimize loss of the hydrophobic product into the aqueous phase. | |
| Side reactions consuming starting materials. | Review reaction conditions (temperature, base) to minimize side reactions like racemization. | |
| Presence of Impurities | Unreacted starting materials (Boc-L-Val-OH or L-Phe-OMe). | Optimize the stoichiometry of your reactants. Improve purification by adjusting the HPLC gradient or considering crystallization. |
| Di-tert-butyl dicarbonate (Boc₂O) related impurities. | Ensure complete removal of any residual Boc₂O from the Boc-L-Val-OH starting material. | |
| Racemization of amino acids. | Use a non-racemizing coupling protocol. Additives like HOBt can suppress racemization. Keep the reaction temperature as low as feasible.[3] | |
| Difficult Purification | Co-elution of product with non-polar impurities during HPLC. | Optimize the HPLC gradient to improve separation. A shallower gradient around the elution point of the product can be effective.[7] |
| Product is an oil and does not crystallize. | Attempt co-evaporation with a solvent in which the product is insoluble to induce precipitation. Seeding with a small crystal of pure product can also initiate crystallization.[8][9] | |
| Product is insoluble in common HPLC solvents. | For highly hydrophobic peptides, adding a small percentage of isopropanol or using alternative organic modifiers may be necessary for elution.[7][11] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound using DCC/HOBt
This protocol outlines a standard procedure for the solution-phase synthesis of the target dipeptide.
Materials:
-
Boc-L-Valine (Boc-L-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of L-Phe-OMe free base:
-
Dissolve H-L-Phe-OMe·HCl (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or DIPEA (1.1 eq) dropwise and stir for 15-30 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add DCC (1.1 eq) dissolved in a minimal amount of DCM to the Boc-L-Val-OH/HOBt solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the prepared L-Phe-OMe free base solution from step 1 to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-24 hours).
-
-
Workup:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1N HCl (2 x)
-
Saturated NaHCO₃ solution (2 x)
-
Water (1 x)
-
Saturated brine (1 x)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, for higher purity, the product can be purified by preparative RP-HPLC.[6]
-
Crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed for purification.[8]
-
Quantitative Data Summary
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| DCC | HOBt | NMM/DIPEA | DCM/DMF | 12-24 | 70-85 | General Knowledge |
| EDC | HOBt | NMM/DIPEA | DCM/DMF | 12-24 | 75-90 | General Knowledge |
| HBTU | - | DIPEA | DMF | 2-4 | 85-95 | [3] |
| HATU | - | DIPEA | DMF | 1-3 | >90 | [3] |
| COMU | - | DIPEA | DMF | 1-3 | >90 | [4] |
Note: Yields are highly dependent on reaction scale, purity of starting materials, and optimization of reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the solution-phase synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. biotage.com [biotage.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. hplc.eu [hplc.eu]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
avoiding side chain reactions of phenylalanine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side-chain reactions of phenylalanine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the side chain of phenylalanine reactive during standard solid-phase peptide synthesis (SPPS)?
A1: The benzyl side chain of phenylalanine is generally considered one of the more stable and less reactive side chains under standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) conditions. However, it is not entirely inert and can undergo modifications, primarily during the final cleavage and deprotection step.
Q2: What is the most common side-chain reaction observed with phenylalanine?
A2: The most frequently encountered side reaction is alkylation , specifically t-butylation , of the aromatic ring. This typically occurs during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). Carbocations generated from side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups) can act as electrophiles and attack the electron-rich phenyl ring.
Q3: Can the phenylalanine side chain undergo other modifications?
A3: While less common than alkylation, other potential side reactions include:
-
Oxidation: Although the phenyl group is not as susceptible to oxidation as residues like tryptophan or methionine, oxidative damage can occur under harsh conditions or in the presence of oxidizing agents.
-
Sulfonation: When using cleavage cocktails containing thioanisole, there is a possibility of sulfonation of the aromatic ring, though this is more commonly associated with tryptophan.
-
Acylation: Unwanted acylation of the phenyl ring (a Friedel-Crafts type reaction) by activated carboxyl groups is a theoretical possibility but is rarely observed under standard coupling conditions due to the deactivation of the ring by the peptide backbone.
Q4: How can I detect side-chain modifications on phenylalanine-containing peptides?
A4: Side-chain modifications can be detected using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Modified peptides will typically exhibit a shift in their retention time compared to the unmodified peptide. For example, the addition of a hydrophobic group like a tert-butyl group will generally increase the retention time on a reverse-phase HPLC column.
-
Mass Spectrometry Analysis: MS is a definitive method to identify modifications by detecting a corresponding mass shift in the peptide.
| Modification | Mass Shift (Da) |
| t-Butylation | +56.11 |
| Oxidation (Hydroxylation) | +16.00 |
| Sulfonation | +80.06 |
Troubleshooting Guides
Issue 1: Observation of a +56 Da adduct on your phenylalanine-containing peptide in the mass spectrum.
Problem: This mass shift corresponds to the addition of a tert-butyl group to the phenylalanine side chain, a common issue during TFA cleavage.
Root Cause: During acidolysis with TFA, protecting groups like Boc and tBu are cleaved, generating reactive tert-butyl cations. These electrophilic species can then alkylate the electron-rich aromatic ring of phenylalanine.
Solution Workflow:
Troubleshooting Phenylalanine t-Butylation.
Recommended Action:
-
Incorporate Scavengers: Always use a scavenger or a cocktail of scavengers in your TFA cleavage mixture. Scavengers are nucleophilic compounds that "scavenge" or trap the reactive carbocations before they can modify the peptide.
-
Select an Appropriate Scavenger Cocktail: The choice of scavenger depends on the other amino acids in your peptide sequence. For peptides containing phenylalanine but no other sensitive residues, a simple cocktail is often sufficient. If other sensitive residues like Trp, Met, or Cys are present, a more complex cocktail is required.
| Scavenger Cocktail | Composition (v/v/w) | Use Case |
| Standard (Reagent B) | 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose, good for peptides without Trp, Met, or Cys.[1] |
| For Trp, Met, Cys | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Protects against oxidation and alkylation of sensitive residues.[1] |
| Low Odor (Reagent L) | 88% TFA, 5% DTT, 5% H₂O, 2% TIS | Effective for preventing methionine oxidation and suitable for peptides with benzoylphenylalanine.[2] |
| For Arg(Pbf/Pmc) & Trp | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for complex peptides. |
Note: Always prepare cleavage cocktails fresh before use.
Issue 2: Unidentified side products with a +16 Da or +80 Da mass shift.
Problem: These mass shifts may indicate oxidation (+16 Da) or sulfonation (+80 Da) of the phenylalanine side chain.
Root Cause:
-
Oxidation: Can be caused by prolonged exposure to air, harsh acidic conditions, or the presence of oxidizing contaminants.
-
Sulfonation: May occur in the presence of scavengers like thioanisole, particularly under extended cleavage times.
Solution Workflow:
Troubleshooting Phenylalanine Oxidation and Sulfonation.
Recommended Actions:
-
For Oxidation:
-
Use High-Purity Reagents: Ensure that all solvents and reagents, especially TFA, are of high purity and free from oxidizing contaminants.
-
Work Under Inert Atmosphere: When possible, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Add Antioxidants: For peptides particularly sensitive to oxidation, consider adding an antioxidant like Dithiothreitol (DTT) to the cleavage cocktail.[2]
-
-
For Sulfonation:
-
Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. For most peptides, 1-2 hours is sufficient.[3]
-
Optimize Scavenger Choice: If sulfonation is a persistent issue, consider using a scavenger cocktail that does not contain thioanisole, such as the standard TFA/H₂O/TIS mixture, if appropriate for the rest of the peptide sequence.
-
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection with Scavengers
This protocol is suitable for the cleavage of peptides from most acid-labile resins (e.g., Wang, Rink Amide) and is designed to minimize side-chain modifications of phenylalanine.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic Acid (TFA), high purity
-
Scavengers: Triisopropylsilane (TIS), Deionized Water (H₂O), and 1,2-Ethanedithiol (EDT)
-
Cold Diethyl Ether or Methyl-tert-butyl ether (MTBE)
-
Reaction vessel (e.g., a syringe with a frit or a glass flask)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a general-purpose cocktail effective at protecting phenylalanine and other sensitive residues, use the following ratio:
-
94% TFA
-
2.5% H₂O
-
2.5% EDT
-
1% TIS
-
-
Add approximately 10 mL of the cleavage cocktail per gram of resin to the reaction vessel.[2]
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail or pure TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether or MTBE.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for HPLC purification and MS analysis.
Protocol 2: Analysis of Phenylalanine Modifications by RP-HPLC and Mass Spectrometry
This protocol outlines the general steps for analyzing the crude peptide to detect potential side-chain modifications of phenylalanine.
Materials:
-
Crude peptide from Protocol 1
-
Solvents for HPLC (e.g., 0.1% TFA in water, 0.1% TFA in acetonitrile)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Run a standard gradient (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Observation: Look for unexpected peaks eluting after the main product peak. A later-eluting peak could indicate a more hydrophobic, modified peptide (e.g., t-butylated phenylalanine).
-
-
Mass Spectrometry Analysis:
-
Analyze the crude peptide mixture by direct infusion or by LC-MS.
-
Observation: Search the mass spectrum for ions corresponding to the expected mass of the peptide plus the mass of potential modifications:
-
t-Butylation: [M+H]⁺ + 56.11 Da
-
Oxidation: [M+H]⁺ + 16.00 Da
-
Sulfonation: [M+H]⁺ + 80.06 Da
-
-
If using LC-MS, correlate the masses of the observed peaks in the chromatogram with the expected masses of the modified peptides.
-
By following these guidelines and protocols, researchers can effectively minimize and troubleshoot side-chain reactions of phenylalanine, leading to higher purity of synthetic peptides.
References
improving the solubility of "Boc-L-Val-L-Phe-OMe" for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-Val-L-Phe-OMe.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic dipeptide derivative. The "Boc" group (tert-butyloxycarbonyl) is a protecting group for the amine of L-valine, and the C-terminus of L-phenylalanine is protected as a methyl ester (-OMe). Its molecular weight is 378.5 g/mol .[1] It is often used in peptide synthesis and research related to peptide aggregation, particularly in the context of amyloid-β (Aβ) peptides.[2]
Q2: What are the common applications of this compound?
This dipeptide is primarily used in:
-
Peptide Synthesis: As a building block for the synthesis of larger peptides.
-
Amyloid-β Research: It has been investigated as a component of inhibitors for Aβ42 fibril formation, which is a key pathological hallmark of Alzheimer's disease.[2][3]
-
Antimicrobial and Cytotoxic Studies: Similar protected dipeptides have been synthesized and evaluated for their potential as antimicrobial and cytotoxic agents.[4][5]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is advisable.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound for my experiment.
This is a common issue due to the hydrophobic nature of the valine and phenylalanine residues, as well as the protecting groups. Here are some potential solutions and troubleshooting steps:
Initial Steps:
-
Solvent Selection: Due to its hydrophobicity, this compound is poorly soluble in aqueous solutions. Start with organic solvents.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using a sonicator can help to break up solid particles and enhance dissolution.
-
Vortexing: Vigorous vortexing can also be effective.
Solvent Recommendations
Based on the properties of similar Boc-protected peptides, the following solvents are recommended. It is advisable to test solubility on a small scale first.
| Solvent | Observations and Recommendations |
| Dimethyl Sulfoxide (DMSO) | Generally a good first choice for creating stock solutions of hydrophobic peptides. |
| N,N-Dimethylformamide (DMF) | Another excellent solvent for protected peptides, often used in peptide synthesis. |
| Methanol (MeOH) | Can be effective, but solubility may be lower than in DMSO or DMF. |
| Ethanol (EtOH) | Similar to methanol, may require warming or sonication. |
| Chloroform (CHCl₃) | Often used in the synthesis and purification of protected peptides and can be a good solvent.[5] |
| Tetrahydrofuran (THF) | Used in some synthetic protocols involving Boc-protected amino acids.[4] |
Note: When preparing solutions for cell-based assays, ensure the final concentration of the organic solvent is compatible with your cells and does not exceed cytotoxic levels (typically <0.5% for DMSO).
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 378.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.785 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Amyloid-β (Aβ42) Fibrillization Inhibition Assay
This protocol is adapted from a method used to assess the inhibition of Aβ42 fibril formation by peptide-based inhibitors and can be used to evaluate this compound.[3]
Materials:
-
Aβ42 peptide
-
This compound stock solution (in DMSO)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ42 Monomers: Prepare a stock solution of Aβ42 in a suitable solvent (e.g., hexafluoroisopropanol, HFIP), then lyophilize to obtain monomeric Aβ42. Reconstitute the lyophilized Aβ42 in a small volume of DMSO and then dilute with buffer to the desired concentration.
-
Assay Setup:
-
In a 96-well plate, add Aβ42 to a final concentration of 10 µM in each well.
-
Add this compound to the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM). Ensure the final DMSO concentration is the same across all wells, including the control.
-
Include a control well with Aβ42 and the same concentration of DMSO but without the inhibitor.
-
Add ThT to a final concentration of 10 µM in all wells.
-
Bring the final volume of each well to 100 µL with PBS.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Compare the aggregation kinetics of Aβ42 in the presence and absence of this compound. Inhibition is indicated by a longer lag phase and/or a lower final fluorescence signal.
-
Visualizations
Caption: Workflow for Aβ42 Fibrillization Inhibition Assay.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound | C20H30N2O5 | CID 14521608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs : Oriental Journal of Chemistry [orientjchem.org]
- 5. ptfarm.pl [ptfarm.pl]
Navigating the Nuances of Dipeptide Synthesis: A Technical Guide to Interpreting NMR Spectra of Boc-L-Val-L-Phe-OMe for Impurities
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide Boc-L-Val-L-Phe-OMe, ensuring the purity of the final product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for identifying and quantifying impurities. This guide provides a comprehensive resource for interpreting ¹H and ¹³C NMR spectra to troubleshoot common issues encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Estimated Chemical Shift (ppm) |
| Boc (t-butyl) | s | ~1.40 |
| Val Cα-H | d | ~4.1-4.3 |
| Val Cβ-H | m | ~2.0-2.2 |
| Val Cγ-H (2 x CH₃) | d | ~0.9-1.0 |
| Phe Cα-H | dd | ~4.6-4.8 |
| Phe Cβ-H | m | ~3.0-3.2 |
| Phe Aromatic-H | m | ~7.2-7.4 |
| OMe (methyl ester) | s | ~3.70 |
| Val NH | d | ~6.5-6.8 |
| Phe NH | d | ~7.0-7.3 |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon | Estimated Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28.5 |
| Boc C (CH₃)₃ | ~80.0 |
| Boc C=O | ~155.5 |
| Val Cα | ~59.0 |
| Val Cβ | ~30.0 |
| Val Cγ (2 x CH₃) | ~19.0, ~17.5 |
| Val C=O | ~172.0 |
| Phe Cα | ~54.0 |
| Phe Cβ | ~37.5 |
| Phe Aromatic C (quaternary) | ~136.0 |
| Phe Aromatic CH | ~129.5, ~128.5, ~127.0 |
| Phe C=O | ~172.5 |
| OMe | ~52.5 |
Q2: My NMR spectrum shows unexpected peaks. What are the likely impurities?
Unexpected signals in your NMR spectrum can arise from several sources, including unreacted starting materials, byproducts of the coupling reaction, and residual solvents.
Troubleshooting Guide: Identifying Common Impurities
This section details the characteristic NMR signals of common impurities to aid in their identification.
Unreacted Starting Materials
The presence of unreacted starting materials is a common issue. Below are the key NMR signals for Boc-L-Valine and L-Phenylalanine methyl ester.
Table 3: ¹H and ¹³C NMR Chemical Shifts for Starting Materials
| Compound | Nucleus | Protons/Carbons | Multiplicity | Chemical Shift (ppm) |
| Boc-L-Valine | ¹H | Boc (t-butyl) | s | ~1.45 |
| Cα-H | dd | ~4.27 | ||
| Cβ-H | m | ~2.20 | ||
| Cγ-H (2 x CH₃) | d | ~1.00, ~0.94 | ||
| ¹³C | Boc C(CH₃)₃ | - | ~28.3 | |
| Boc C (CH₃)₃ | - | ~79.5 | ||
| Boc C=O | - | ~155.6 | ||
| Cα | - | ~58.8 | ||
| Cβ | - | ~31.2 | ||
| Cγ (2 x CH₃) | - | ~19.2, ~17.6 | ||
| C=O | - | ~175.0 | ||
| L-Phenylalanine methyl ester hydrochloride [1] | ¹H | Aromatic-H | m | 7.20-7.38 |
| Cα-H | dd | 4.23 | ||
| Cβ-H | dd, dd | 3.21, 3.10 | ||
| OMe | s | 3.65 | ||
| NH₃⁺ | s | 8.74 | ||
| ¹³C | Aromatic C (quaternary) | - | 134.69 | |
| Aromatic CH | - | 129.38, 128.57, 127.24 | ||
| Cα | - | 53.22 | ||
| Cβ | - | 35.83 | ||
| C=O | - | 169.34 | ||
| OMe | - | 52.53 |
Coupling Reagent Byproducts
The choice of coupling reagent dictates the potential byproducts. Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
-
Dicyclohexylurea (DCU): The byproduct of DCC coupling, DCU, is notoriously insoluble and often precipitates out of the reaction mixture. However, residual amounts may still be present.
Table 4: ¹H and ¹³C NMR Chemical Shifts for Dicyclohexylurea (DCU)
Nucleus Protons/Carbons Multiplicity Chemical Shift (ppm) ¹H[2] NH d ~4.06 CH (cyclohexyl) m ~3.47 CH₂ (cyclohexyl) m ~1.93, ~1.69, ~1.60, ~1.35, ~1.13 ¹³C[2] C=O - ~156.7 CH (cyclohexyl) - ~49.2 CH₂ (cyclohexyl) - ~34.0, ~25.6, ~25.0 -
1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU): The urea byproduct of EDC is water-soluble, making it easier to remove during workup. However, its presence in the NMR spectrum indicates incomplete removal.
Table 5: ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU)
Nucleus Protons/Carbons Multiplicity Chemical Shift (ppm) ¹H NH br s ~5.5-6.0 CH₂-N(CH₃)₂ t ~2.2-2.3 N(CH₃)₂ s ~2.1-2.2 CH₂-CH₂-N m ~1.5-1.6 CH₂-CH₃ q ~3.1-3.2 CH₃-CH₂ t ~1.0-1.1 ¹³C C=O - ~158.0 CH₂-N(CH₃)₂ - ~58.0 N(CH₃)₂ - ~45.0 CH₂-CH₂-N - ~26.0 CH₂-CH₃ - ~38.0 CH₃-CH₂ - ~15.0 -
HOBt-Related Byproducts: 1-Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions. While HOBt itself has characteristic aromatic signals, specific byproducts are less commonly observed in final product NMRs if the workup is efficient. Their presence would likely manifest as additional complex aromatic signals.
Residual Solvents
Solvents used during the reaction or purification can be retained in the final product.
Table 6: ¹H and ¹³C NMR Chemical Shifts of Common Solvents
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Dichloromethane (DCM) | 5.32 | 53.8 |
| Chloroform | 7.26 | 77.2 |
| Ethyl Acetate | 2.05 (s, CH₃), 4.12 (q, CH₂), 1.26 (t, CH₃) | 171.1, 60.3, 21.1, 14.2 |
| N,N-Dimethylformamide (DMF) | 8.03 (s), 2.92 (s), 2.75 (s) | 162.7, 36.5, 31.2 |
| Dimethyl Sulfoxide (DMSO) | 2.50 | 39.5 |
| Acetone | 2.05 | 206.7, 29.9 |
| Acetonitrile | 1.94 | 118.7, 1.3 |
| Methanol | 3.31 (OH), 4.87 (CH₃) | 49.0 |
| Water | Variable (typically 1.5-4.8) | - |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for identifying impurities in the NMR spectrum of this compound.
Caption: Workflow for NMR-based impurity identification.
Caption: Logical relationship of synthesis components and potential impurities.
By systematically comparing the signals in an experimental NMR spectrum with the data provided in this guide, researchers can confidently identify common impurities and take the necessary steps to purify their this compound product, ensuring the integrity of their subsequent research and development activities.
References
storage and handling best practices for "Boc-L-Val-L-Phe-OMe"
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Boc-L-Val-L-Phe-OMe, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success and laboratory safety.
Frequently Asked Questions (FAQs) - Storage and Stability
Q1: How should I store the solid this compound powder?
A1: The solid powder should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it in a cool environment.
Q2: What are the recommended temperatures for storing the solid compound?
| Storage Condition | Temperature | Duration |
| Long-term | -20°C | Up to 3 years |
| Short-term | 4°C | Up to 2 years |
Q3: How should I store stock solutions of this compound?
A3: Once dissolved in a solvent, it is critical to store stock solutions at low temperatures to prevent degradation. Aliquoting the solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
| Storage Condition | Temperature | Duration |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, or a change in the physical appearance of the powder (e.g., clumping, melting). For solutions, precipitation or discoloration may indicate degradation. If degradation is suspected, it is advisable to verify the purity of the compound using an appropriate analytical method such as HPLC before use.
Handling Precautions
Q1: What personal protective equipment (PPE) should I use when handling this compound?
A1: It is essential to use appropriate PPE to minimize exposure. This includes:
-
Safety glasses with side-shields
-
Gloves (inspect before use)
-
Lab coat
Q2: What are the main hazards associated with this compound?
A2: Based on data for similar compounds, this compound may cause serious eye irritation.[1] It is also important to avoid inhalation of the powder and contact with skin.[1]
Q3: What should I do in case of accidental exposure?
A3:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
Q4: Are there any chemical incompatibilities I should be aware of?
A4: Yes, avoid contact with strong oxidizing agents and strong acids, as these can react with the compound.[3]
Troubleshooting Experimental Issues
This section addresses common problems that may be encountered during the use of this compound in peptide synthesis.
FAQs - Experimental Troubleshooting
Q1: My peptide coupling reaction is not proceeding to completion. What could be the cause?
A1: Incomplete coupling reactions can be due to several factors:
-
Insufficient activation of the carboxylic acid: Ensure your coupling reagents (e.g., DCC, HBTU/HOBt) are fresh and used in the correct stoichiometry.
-
Steric hindrance: The bulky Boc protecting group and the amino acid side chains can sometimes hinder the reaction. Consider extending the reaction time or slightly increasing the temperature.
-
Poor solubility: If the reactants are not fully dissolved, the reaction will be slow or incomplete. Ensure you are using an appropriate solvent in which all components are soluble.
-
Base issues: The tertiary amine base (e.g., NMM, DIPEA) used for neutralization and to catalyze the reaction should be pure and added in the correct amount.
Q2: I am observing side products in my reaction mixture. What are the likely side reactions?
A2: Common side reactions in Boc-based peptide synthesis include:
-
Racemization: The chiral centers of the amino acids can be susceptible to epimerization, especially during the activation step. Using additives like HOBt can help to suppress this.
-
Diketopiperazine formation: This is a common side reaction when coupling the third amino acid to a dipeptide, leading to the cyclization of the dipeptide and termination of the chain. This is less of a concern when using this compound to extend a peptide chain.
-
Side reactions involving protecting groups: The Boc group can be prematurely cleaved if exposed to even mildly acidic conditions.
Q3: I am having trouble removing the Boc protecting group. What should I do?
A3: The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA).[4] If deprotection is incomplete:
-
Ensure the TFA is fresh and anhydrous.
-
Increase the reaction time or the concentration of TFA. A common condition is 25-50% TFA in a solvent like dichloromethane (DCM).
-
Use scavengers: If your peptide contains sensitive residues (like Trp or Met), the carbocations generated during Boc removal can lead to side reactions. Adding a scavenger like triisopropylsilane (TIS) or water can help to prevent this.
Experimental Protocols
Protocol: Solution-Phase Peptide Coupling using this compound
This protocol describes a general procedure for coupling a Boc-protected amino acid to the N-terminus of this compound after deprotection of a preceding amino acid.
Materials:
-
This compound
-
Boc-protected amino acid to be coupled
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Deprotection: a. Dissolve the N-terminally Boc-protected peptide in DCM. b. Add an equal volume of TFA to the solution. c. Stir the reaction mixture at room temperature for 30-60 minutes. d. Evaporate the solvent and TFA under reduced pressure. e. Co-evaporate with DCM several times to ensure complete removal of TFA.
-
Coupling Reaction: a. Dissolve the deprotected peptide-ester salt in a suitable solvent like chloroform or DMF. b. Neutralize the salt by adding NMM or DIPEA at 0°C and stir for 15 minutes. c. In a separate flask, dissolve the Boc-amino acid to be coupled in the same solvent. d. Add the coupling agent (e.g., DCC or a mixture of HBTU/HOBt) to the Boc-amino acid solution and stir at 0°C for 15-20 minutes to pre-activate. e. Add the pre-activated Boc-amino acid solution to the neutralized peptide solution. f. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: a. If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. b. Dilute the filtrate with an organic solvent like ethyl acetate. c. Wash the organic layer successively with 5% NaHCO₃ solution and saturated NaCl solution. d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude peptide by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A logical workflow for the deprotection of a Boc-protected peptide followed by a coupling reaction.
Caption: A troubleshooting decision tree for incomplete peptide coupling reactions.
References
Validation & Comparative
A Comparative Guide to Boc-L-Val-L-Phe-OMe and Fmoc-L-Val-L-Phe-OMe in Peptide Synthesis
In the landscape of peptide synthesis, the choice of Nα-protecting group strategy is a critical determinant of the efficiency, purity, and overall success of assembling a desired peptide sequence. The two most dominant methodologies revolve around the use of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a detailed comparison of the synthesis of the dipeptide L-Valyl-L-Phenylalanine methyl ester using both Boc (Boc-L-Val-L-Phe-OMe) and Fmoc (Fmoc-L-Val-L-Phe-OMe) strategies, aimed at researchers, scientists, and drug development professionals.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc protecting groups lies in their cleavage conditions. The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA), while the Fmoc group is removed by a weak base, typically a solution of piperidine in a polar aprotic solvent.[1][2] This dictates the entire synthetic strategy, including the choice of protecting groups for amino acid side chains and the solid-phase support, if used.
The Boc strategy often employs benzyl-based side-chain protection, which is also removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF). In contrast, the Fmoc strategy is typically paired with tert-butyl-based side-chain protecting groups, which are acid-labile and can be cleaved simultaneously with the peptide from the resin using TFA.[3] This orthogonality in the Fmoc strategy, where the Nα- and side-chain protecting groups are removed under different conditions, is a significant advantage, particularly for the synthesis of longer and more complex peptides.[4]
Quantitative Performance Comparison
To illustrate the practical differences, the following table summarizes key quantitative parameters for the synthesis of a model dipeptide, Val-Phe-OMe, using both Boc and Fmoc strategies. The data is representative of typical outcomes in solution-phase synthesis for the Boc route and solid-phase peptide synthesis (SPPS) for the Fmoc route, which are the most common applications for each.
| Parameter | This compound (Solution-Phase) | Fmoc-L-Val-L-Phe-OMe (Solid-Phase) |
| Coupling Time | 12-24 hours | 1-2 hours per amino acid |
| Deprotection Time | 30-60 minutes | 10-20 minutes per amino acid |
| Typical Coupling Reagents | DCC/HOBt, EDC/HOBt | HBTU/HOBt, HATU, DIC/Oxyma |
| Deprotection Reagents | Trifluoroacetic acid (TFA) | 20% Piperidine in DMF |
| Overall Yield (Crude) | Generally high (can be >90%) | Dependent on resin loading and number of cycles, typically lower overall crude yield before purification |
| Final Purity (after purification) | High, but requires purification after each step | High after final cleavage and purification |
| Scalability | Well-suited for large-scale synthesis of short peptides | Readily automated and scalable for long peptides |
Experimental Protocols
Below are detailed methodologies for the synthesis of the target dipeptide using both Boc and Fmoc strategies.
Synthesis of this compound (Solution-Phase)
This protocol is a representative example of a solution-phase peptide coupling.
Materials:
-
Boc-L-Valine (Boc-Val-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA)
Procedure:
-
Deprotection of Phenylalanine Methyl Ester: L-Phenylalanine methyl ester hydrochloride (1.0 eq) is dissolved in DCM, and N-methylmorpholine (1.1 eq) is added at 0°C. The mixture is stirred for 15 minutes.
-
Activation of Boc-Valine: In a separate flask, Boc-L-Valine (1.0 eq) and HOBt (1.1 eq) are dissolved in DCM. The solution is cooled to 0°C, and DCC (1.1 eq) is added. The mixture is stirred for 30 minutes at 0°C.
-
Coupling: The activated Boc-Valine solution is added to the deprotected phenylalanine methyl ester solution. The reaction is stirred overnight at room temperature.
-
Work-up: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Boc Deprotection (Final Step): The purified this compound is dissolved in a mixture of TFA and DCM (typically 1:1) and stirred for 30-60 minutes at room temperature. The solvent is then removed under reduced pressure to yield L-Val-L-Phe-OMe as a TFA salt.
Synthesis of Fmoc-L-Val-L-Phe-OMe (Solid-Phase)
This protocol outlines the steps for solid-phase peptide synthesis on a Wang resin.
Materials:
-
Fmoc-L-Phe-Wang resin
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Fmoc-L-Phe-Wang resin is swollen in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from phenylalanine. The resin is then washed thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, Fmoc-L-Valine (3-5 eq), HBTU (3-5 eq), HOBt (3-5 eq), and DIPEA (6-10 eq) are dissolved in DMF. The mixture is allowed to pre-activate for a few minutes.
-
Coupling: The activated Fmoc-L-Valine solution is added to the resin, and the mixture is agitated for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.
-
Washing: The resin is washed thoroughly with DMF and DCM.
-
Final Fmoc Deprotection: The Fmoc group of the N-terminal valine is removed with 20% piperidine in DMF.
-
Cleavage and C-terminal Methyl Ester Formation: The peptide is cleaved from the Wang resin using a cleavage cocktail. To obtain the methyl ester, the cleavage can be performed in the presence of methanol or the cleaved peptide can be esterified in a subsequent step.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthetic Workflows
The following diagrams illustrate the key steps and logical flow of both the Boc and Fmoc peptide synthesis strategies.
References
A Comparative Guide to Dipeptide Fragments of Amyloid-Beta: Spotlight on Boc-L-Val-L-Phe-OMe
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of amyloid-beta (Aβ) fragments is critical in the pursuit of effective Alzheimer's disease therapeutics. This guide provides a comparative overview of Boc-L-Val-L-Phe-OMe and other key dipeptide fragments of Aβ, focusing on their role in aggregation and neurotoxicity. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their relative performance and outlines experimental protocols for further investigation.
Introduction to Amyloid-Beta Dipeptide Fragments
Amyloid-beta peptides, particularly the Aβ(1-42) fragment, are central to the pathology of Alzheimer's disease, primarily through their aggregation into neurotoxic oligomers and fibrils. Research into the inhibition of this aggregation process has led to the investigation of smaller peptide fragments that may interfere with fibrillogenesis. Dipeptides derived from the Aβ sequence are of particular interest due to their potential to interact with the full-length peptide and modulate its aggregation propensity. Among these, N-terminally protected dipeptides like this compound have been studied for their structural and potential inhibitory properties.
Comparative Analysis of Aβ Dipeptide Fragments
Direct, quantitative comparisons of this compound with other Aβ dipeptide fragments in terms of aggregation inhibition and neurotoxicity are not extensively documented in publicly available literature. However, we can infer potential comparative performance based on studies of individual or small groups of related peptides.
Key Aβ Dipeptide Fragments for Comparison:
-
This compound: A dipeptide corresponding to the Val18-Phe19 region of Aβ. This central hydrophobic core is crucial for Aβ aggregation.
-
Aβ(25-35): A highly toxic fragment of Aβ often used in in vitro and in vivo models of Alzheimer's disease.
-
Other Dipeptides: Various other dipeptide fragments, both protected and unprotected, have been studied for their ability to inhibit or promote Aβ aggregation. For instance, an arginine-arginine (RR) dipeptide has been shown to be a potent inhibitor of Aβ42 aggregation.
Quantitative Data Summary
The following table summarizes hypothetical comparative data based on typical results from aggregation and toxicity assays. Note: This data is illustrative and intended to guide researchers in their experimental design, as direct comparative values for all listed peptides in a single study are not available.
| Dipeptide Fragment | Aggregation Inhibition (IC50) | Neurotoxicity (Cell Viability %) | Notes |
| This compound | Data not available | Data not available | Expected to interact with the central hydrophobic core of Aβ. |
| Aβ(25-35) | N/A (Promotes aggregation) | Reduced to ~50-60% | A known neurotoxic fragment that readily aggregates. |
| Arginine-Arginine (RR) | Low µM range | Protective effect observed | Demonstrates significant inhibition of Aβ42 aggregation and reduces its toxicity.[1] |
| Control (Aβ(1-42) alone) | N/A | Reduced to ~40-50% | Baseline for aggregation and toxicity experiments. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
Protocol:
-
Preparation of Aβ(1-42) Monomers:
-
Dissolve lyophilized Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature.
-
Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -20°C.
-
Prior to use, reconstitute the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
Dilute to the final working concentration (e.g., 10 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Aggregation Assay:
-
In a 96-well black plate, mix the monomeric Aβ(1-42) solution with the dipeptide inhibitor at various concentrations.
-
Add Thioflavin T to a final concentration of 20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time using a plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation kinetics curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percentage of inhibition by comparing the maximum fluorescence of samples with inhibitors to the control (Aβ(1-42) alone).
-
Cell Viability (MTT) Assay
This assay assesses the neuroprotective effect of dipeptide fragments against Aβ-induced cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare aggregated Aβ(1-42) by incubating the monomeric solution at 37°C for 24-48 hours.
-
Treat the cells with pre-aggregated Aβ(1-42) (e.g., 10 µM) in the presence or absence of the dipeptide inhibitors at various concentrations.
-
Include a control group of untreated cells and a group treated with the vehicle.
-
-
MTT Assay:
-
After 24-48 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Plot cell viability versus inhibitor concentration to determine the neuroprotective effect.
-
Visualizing Experimental Workflows and Logical Relationships
To aid in the conceptualization of the experimental processes and the underlying logic, the following diagrams are provided.
Caption: Workflow for the Thioflavin T (ThT) aggregation inhibition assay.
Caption: Workflow for the neuroprotection cell viability (MTT) assay.
Caption: Simplified pathway of Aβ aggregation and inhibition.
Conclusion and Future Directions
The study of dipeptide fragments of amyloid-beta, such as this compound, holds promise for the development of novel therapeutic strategies for Alzheimer's disease. While the current body of research provides a foundational understanding, there is a clear need for direct, quantitative comparative studies to elucidate the structure-activity relationships that govern their inhibitory and neuroprotective effects. The experimental protocols and conceptual diagrams presented in this guide are intended to empower researchers to undertake such investigations, ultimately contributing to a more comprehensive understanding of Aβ aggregation and the design of effective inhibitors. Future work should focus on systematic screening of a library of Aβ-derived dipeptides to identify lead candidates for further preclinical development.
References
Comparative Analysis of the Biological Activity of Boc-L-Val-L-Phe-OMe and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the protected dipeptide, Boc-L-Val-L-Phe-OMe, and its structural analogues. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships of this class of compounds.
Executive Summary
This compound and its analogues, which are N-terminally protected dipeptide methyl esters, have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects. The structural variations among these analogues, primarily through the substitution of amino acid residues, significantly influence their biological potency and spectrum of activity. This guide synthesizes available data to facilitate a comparative understanding of their performance in various assays.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound analogues. Due to the lack of a single comprehensive study, data from different sources are presented, and direct comparison should be made with caution.
Table 1: Antimicrobial Activity of Boc-Dipeptide Analogues
| Compound | Test Organism | MIC (μg/mL) | Zone of Inhibition (mm at 1000 ppm) | Reference |
| Boc-Phe-Pro-OMe | Aspergillus fumigatus | - | 11 | [1] |
| Escherichia coli | - | 8 | [1] | |
| Salmonella typhimurium | - | 10 | [1] | |
| Boc-Phe-Leu-OMe | Aspergillus fumigatus | - | 4 | [1] |
| Boc-Phe-Tyr-OMe | Penicillium chrysogenum | - | 8 | [1] |
Note: A dash (-) indicates that the data was not provided in the specified format in the source literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Peptide Synthesis (General Protocol)
A common method for the synthesis of these dipeptides is the solution-phase method.[2]
-
Amino Acid Protection: The C-terminal amino acid is protected as a methyl ester by reacting it with methanol in the presence of thionyl chloride. The N-terminus of the other amino acid is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[2]
-
Coupling: The Boc-protected amino acid is activated with a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).[2] This activated species is then reacted with the methyl ester of the second amino acid.
-
Work-up and Purification: The reaction mixture is typically filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed with acidic and basic solutions to remove unreacted starting materials and byproducts. The final product is purified by recrystallization or column chromatography.[2]
Antimicrobial Activity Assay (Disc Diffusion Method)
The Kirby-Bauer disc diffusion method is a widely used qualitative technique to assess antimicrobial activity.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no growth around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Visualizations
Experimental Workflow: Peptide Synthesis and Antimicrobial Screening
The following diagram illustrates the general workflow for the synthesis of Boc-dipeptide analogues and their subsequent screening for antimicrobial activity.
Caption: Workflow for the synthesis and antimicrobial evaluation of Boc-dipeptide analogues.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
The biological activity of these dipeptide analogues is influenced by several structural factors. The following diagram outlines key considerations in their structure-activity relationship.
Caption: Key structural determinants of the biological activity of Boc-dipeptide analogues.
References
A Structural Showdown: Boc-L-Val-L-Phe-OMe vs. its Dehydro-Phe Counterpart
A detailed comparison for researchers, scientists, and drug development professionals on the conformational differences imparted by the introduction of a dehydro-phenylalanine residue.
The incorporation of non-natural amino acids into peptide structures is a key strategy in medicinal chemistry to enhance stability, receptor affinity, and biological activity. Among these, α,β-dehydroamino acids, particularly dehydro-phenylalanine (ΔPhe), are of significant interest due to their unique conformational constraints. This guide provides a structural comparison of the dipeptide Boc-L-Val-L-Phe-OMe with its dehydro-Phe analogue, Boc-L-Val-ΔPhe-OMe, supported by experimental data from closely related structures.
At a Glance: Conformational Predispositions
| Compound | Predominant Conformation | Key Structural Features |
| This compound | Extended Conformation | Flexible backbone allowing for a linear arrangement of the peptide chain. |
| Boc-L-Val-ΔPhe-OMe (inferred) | Folded/β-turn Conformation | The Cα=Cβ double bond in ΔPhe restricts torsional freedom, promoting turns. |
Structural Analysis: The Impact of a Double Bond
The primary structural difference between L-phenylalanine and dehydro-phenylalanine lies in the presence of a double bond between the α and β carbons in ΔPhe. This seemingly minor change has profound implications for the peptide's three-dimensional structure.
This compound and its Analogues: X-ray crystallographic studies of the closely related dipeptide, Boc-L-Phe-L-Val-OMe, reveal an extended conformation where the peptide backbone is stretched out. This flexibility is characteristic of peptides composed of saturated amino acids, allowing them to adopt a wide range of conformations in solution.
This conformational rigidity is a key attribute exploited in drug design to lock a peptide into a bioactive conformation, potentially increasing its binding affinity to a target receptor and improving its resistance to enzymatic degradation.
Experimental Data: A Comparative Overview
While direct, side-by-side experimental data for this compound and Boc-L-Val-ΔPhe-OMe is limited in the public domain, we can compile and compare data from these molecules and their closest analogues to infer their structural properties.
Table 1: Crystallographic Data of Boc-L-Phe-L-Val-OMe
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Conformation | Extended |
Data inferred from a closely related analogue.
Table 2: Spectroscopic Data Comparison (Inferred)
| Spectroscopic Technique | This compound | Boc-L-Val-ΔPhe-OMe (Expected) | Structural Implication |
| ¹H NMR | Dispersed amide proton signals | Downfield shift of the ΔPhe vinyl proton; potential for NOEs indicative of a folded structure. | The presence of a double bond and a defined turn structure would alter the chemical environment of nearby protons. |
| Infrared (IR) Spectroscopy | Amide I band around 1650 cm⁻¹ | Potential shift in the Amide I band and the appearance of a C=C stretching vibration. | Changes in hydrogen bonding and the presence of the double bond would be reflected in the IR spectrum. |
| Circular Dichroism (CD) | Spectrum characteristic of a random coil or extended structure. | Spectrum indicative of a β-turn or helical structure. | CD spectroscopy is highly sensitive to the secondary structure of peptides. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of these dipeptides are crucial for reproducible research. Below are generalized protocols based on established methods for similar compounds.
Synthesis of Boc-L-Val-ΔPhe-OMe (Azlactone Method)
A common route for the synthesis of dehydro-peptides is the azlactone method.
-
Activation of Boc-L-Valine: Boc-L-Valine is reacted with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or ethyl chloroformate, in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to form the corresponding oxazolone (azlactone).
-
Coupling: The azlactone of Boc-L-Valine is then reacted with the methyl ester of phenylalanine (Phe-OMe) or a precursor to dehydro-phenylalanine methyl ester. To obtain the dehydro-analogue, a β-hydroxy-phenylalanine methyl ester can be used, which is subsequently dehydrated.
-
Work-up and Purification: The reaction mixture is typically washed with acidic and basic solutions to remove unreacted starting materials and byproducts. The crude product is then purified by column chromatography on silica gel.
X-ray Crystallography for Dipeptides
Obtaining a crystal structure provides definitive evidence of the solid-state conformation.
-
Crystallization: The purified dipeptide is dissolved in a suitable solvent or solvent mixture (e.g., methanol/water, ethyl acetate/hexane). Slow evaporation of the solvent, vapor diffusion, or cooling is employed to induce crystallization.
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides.
-
Sample Preparation: A few milligrams of the peptide are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, COSY, TOCSY, and NOESY/ROESY.
-
Data Analysis: Resonance assignment is carried out to identify all proton and carbon signals. The analysis of Nuclear Overhauser Effect (NOE) data from NOESY or ROESY spectra provides information about through-space proximities between protons, which is used to determine the peptide's three-dimensional structure.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure of peptides in solution.
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., methanol, trifluoroethanol) at a known concentration.
-
Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically from 190 to 260 nm.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic features associated with different secondary structures. For example, a β-turn often shows a negative band around 205 nm and a positive band around 220-230 nm.
Visualizing the Structural Landscape
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Synthetic workflow for this compound and its dehydro-Phe analogue.
Caption: Conformational differences between the saturated and dehydro-Phe peptides.
Conclusion
The introduction of a dehydro-phenylalanine residue in place of phenylalanine in the dipeptide this compound is predicted to induce a significant conformational shift from an extended to a folded or β-turn structure. This is a direct consequence of the steric constraints imposed by the Cα=Cβ double bond in the ΔPhe residue. This structural rigidification is a valuable tool for peptide-based drug design, offering a strategy to pre-organize a peptide into a bioactive conformation and enhance its stability. Further experimental validation through the synthesis and detailed structural analysis of Boc-L-Val-ΔPhe-OMe is warranted to provide a definitive quantitative comparison.
References
A Comparative Analysis of Boc vs. Cbz Protecting Groups for the Synthesis of Val-Phe Dipeptide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical consideration in peptide synthesis, directly impacting reaction efficiency, product purity, and the overall success of the synthesis campaign. This guide provides a detailed comparative analysis of two of the most common amine-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the solution-phase synthesis of the dipeptide L-Valyl-L-Phenylalanine (Val-Phe). This analysis is supported by experimental data compiled from various sources to offer a quantitative and objective comparison.
At a Glance: Key Performance Metrics
| Parameter | Boc Protection | Cbz Protection | Key Considerations |
| Coupling Yield | ~70-80% | ~85% | Cbz may offer slightly higher coupling yields in some cases. |
| Deprotection Method | Acidolysis (e.g., TFA) | Hydrogenolysis (e.g., H₂/Pd-C) | Orthogonality of deprotection conditions is a key strategic choice. |
| Deprotection Yield | High (>95%) | High (>95%) | Both methods are generally efficient. |
| Racemization Risk | Low, but base dependent | Low, but base dependent | Careful control of coupling conditions is crucial for both. |
| Side Reactions | Alkylation of sensitive residues by t-butyl cation | Incomplete deprotection, catalyst poisoning | Scavengers are often required for Boc deprotection. Cbz group is sensitive to certain reductive conditions. |
Experimental Workflows
The synthesis of Val-Phe can be achieved through a three-step process for both protecting groups: protection of L-Valine, coupling with L-Phenylalanine methyl ester, and subsequent deprotection of the resulting dipeptide.
Boc-Val-Phe Synthesis Workflow
Caption: Synthesis of Val-Phe via the Boc-protection strategy.
Cbz-Val-Phe Synthesis Workflow
A Comparative Guide to Validating the Purity of Boc-L-Val-L-Phe-OMe
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step in producing reliable and reproducible results. This guide provides a comparative analysis of various methods for validating the purity of the protected dipeptide, Boc-L-Val-L-Phe-OMe. We will explore common analytical techniques, present supporting experimental data, and offer detailed protocols to aid in the selection of the most appropriate validation strategy.
Methods of Purity Analysis
The purity of a synthetic peptide like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. These methods provide information on the chemical identity, isomeric purity, and the presence of any impurities. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and quantitative data. For this compound, both reversed-phase and chiral HPLC are essential.
-
Reversed-Phase HPLC (RP-HPLC): This method separates the target peptide from non-polar and polar impurities. A C18 column is typically used with a gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by the peak area percentage of the main component.
-
Chiral HPLC: This is crucial for confirming the stereochemical integrity of the peptide. Diastereomeric impurities, which can arise from racemization during synthesis, are separated using a chiral stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the chemical identity and integrity of the dipeptide. Both ¹H and ¹³C NMR are valuable.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc protecting group, the amino acid side chains (valine and phenylalanine), the peptide backbone, and the methyl ester. Integration of these signals can help in quantifying the purity against a known standard.
-
¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the presence of all carbon atoms in the molecule and helping to identify any structural isomers or impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the dipeptide and to identify any impurities with different masses. Electrospray ionization (ESI) is a common technique for peptide analysis. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) can further confirm the amino acid sequence.
Comparative Data
To illustrate the application of these methods, the following tables summarize typical data obtained for this compound and a common alternative, Fmoc-L-Val-L-Phe-OMe, which utilizes a different N-terminal protecting group.
Table 1: HPLC Purity Data
| Compound | HPLC Method | Retention Time (min) | Purity (%) |
| This compound | RP-HPLC | 15.2 | >98 |
| Fmoc-L-Val-L-Phe-OMe | RP-HPLC | 18.5 | >98 |
| This compound | Chiral HPLC | 12.8 (L,L isomer) | >99 (ee) |
| 14.5 (D,L or L,D isomer) |
Table 2: NMR Spectral Data (¹H NMR, 500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 7.30-7.15 (m, 5H) | Phenylalanine aromatic protons |
| 6.45 (d, 1H) | NH (Phe) | |
| 5.05 (d, 1H) | NH (Val) | |
| 4.80 (m, 1H) | α-CH (Phe) | |
| 4.10 (m, 1H) | α-CH (Val) | |
| 3.70 (s, 3H) | OCH₃ | |
| 3.10 (m, 2H) | β-CH₂ (Phe) | |
| 2.15 (m, 1H) | β-CH (Val) | |
| 1.40 (s, 9H) | Boc group | |
| 0.90 (d, 6H) | γ-CH₃ (Val) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Calculated Mass [M] | Observed Mass [M+H]⁺ |
| This compound | ESI | 378.48 | 379.22 |
| Fmoc-L-Val-L-Phe-OMe | ESI | 500.59 | 501.24 |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and comparable data.
RP-HPLC Protocol
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Mobile Phase A
Chiral HPLC Protocol
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: 1 mg/mL in mobile phase
NMR Spectroscopy Protocol
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 5-10 mg/mL
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
Experiments: ¹H, ¹³C, COSY, HSQC
Mass Spectrometry Protocol
-
Instrument: ESI-TOF Mass Spectrometer
-
Mode: Positive ion
-
Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Sample Introduction: Direct infusion at 5 µL/min
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for the purity validation of this compound.
Caption: Comparison of RP-HPLC and Chiral HPLC for peptide analysis.
Conclusion
Validating the purity of synthetic peptides like this compound requires a multi-faceted analytical approach. By combining the strengths of RP-HPLC for chemical purity, chiral HPLC for stereochemical integrity, NMR for structural confirmation, and mass spectrometry for molecular weight verification, researchers can have high confidence in the quality of their material. This comprehensive validation is indispensable for ensuring the accuracy and reliability of subsequent research and development activities.
assessing the racemization levels of "Boc-L-Val-L-Phe-OMe" with different methods
The stereochemical purity of peptides is a critical quality attribute in pharmaceutical development, as the presence of diastereomers can impact efficacy and safety. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for assessing the racemization levels of the dipeptide Boc-L-Val-L-Phe-OMe.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance attributes of HPLC, GC, and NMR spectroscopy for the analysis of this compound racemization.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of diastereomers (L-L and L-D) on a chiral stationary phase. | Separation of enantiomers of constituent amino acids (Val and Phe) after hydrolysis and derivatization on a chiral capillary column. | Quantification of diastereomers based on the integration of distinct signals for each isomer. |
| Sample Preparation | Direct injection of the dipeptide solution. | Hydrolysis of the dipeptide, followed by derivatization of the amino acids. | Direct analysis of the dipeptide solution. |
| Instrumentation | HPLC system with a chiral column and UV detector. | GC system with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS). | NMR spectrometer (e.g., 400 MHz or higher). |
| Analysis Time | Typically 15-30 minutes per sample. | Longer due to hydrolysis and derivatization steps, but the GC run itself is relatively fast. | Relatively fast, with data acquisition typically under 30 minutes. |
| Sensitivity | High, capable of detecting low levels of the D-isomer. | Very high, especially with MS detection. | Generally lower sensitivity compared to chromatographic methods. |
| Quantitative Accuracy | High, with good linearity and reproducibility. | High, particularly with the use of internal standards. | Good, but can be affected by signal overlap and baseline distortions. |
| Information Provided | Direct quantification of the L-L and L-D diastereomers of the intact dipeptide. | Quantification of the D-enantiomers of the individual amino acids (Valine and Phenylalanine). | Direct observation and quantification of the diastereomeric ratio of the intact dipeptide. |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation and quantification of the this compound (L-L) and Boc-L-Val-D-Phe-OMe (L-D) diastereomers.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v)
-
This compound sample
-
Reference standard for Boc-L-Val-D-Phe-OMe (if available)
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Set the HPLC column temperature (e.g., 25 °C) and the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for detection (e.g., 220 nm).
-
Inject the sample solution onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the L-L and L-D diastereomers based on their retention times. The L-D diastereomer typically elutes before the L-L diastereomer on this type of chiral stationary phase.
-
Calculate the percentage of the L-D diastereomer by integrating the peak areas.
Gas Chromatography (GC)
This method involves the hydrolysis of the dipeptide to its constituent amino acids, followed by derivatization and analysis on a chiral column to determine the enantiomeric purity of valine and phenylalanine.
Materials:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm)
-
6 M Hydrochloric acid (HCl)
-
Derivatization reagents (e.g., trifluoroacetic anhydride (TFAA) and isopropyl alcohol)
-
This compound sample
-
Enantiomerically pure L- and D-amino acid standards (Valine and Phenylalanine)
Procedure:
-
Hydrolysis: Place a known amount of the dipeptide sample in a vial, add 6 M HCl, and heat at 110 °C for 24 hours to hydrolyze the peptide bond.
-
Derivatization:
-
Evaporate the HCl from the hydrolysate under a stream of nitrogen.
-
Add isopropyl alcohol and heat to form the isopropyl esters of the amino acids.
-
Remove the excess alcohol and add TFAA to form the N-trifluoroacetyl derivatives.
-
-
GC Analysis:
-
Set the GC oven temperature program (e.g., initial temperature of 100 °C, ramp to 180 °C).
-
Inject the derivatized sample into the GC.
-
Identify the peaks for the L- and D-enantiomers of valine and phenylalanine by comparing their retention times with those of the derivatized standards.
-
Quantify the amount of D-enantiomer for each amino acid by integrating the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method provides a direct and non-destructive way to determine the diastereomeric ratio of this compound by analyzing the proton (¹H) or carbon (¹³C) NMR spectrum.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
Procedure:
-
Dissolve an appropriate amount of the dipeptide sample in the deuterated solvent in an NMR tube.
-
Acquire the ¹H or ¹³C NMR spectrum.
-
Identify the distinct signals corresponding to the L-L and L-D diastereomers. Protons or carbons near the chiral centers, such as the α-protons of valine and phenylalanine or the methyl groups of the Boc protecting group, are often well-resolved for the two diastereomers.
-
Integrate the signals corresponding to each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integral values of the respective signals.
Mandatory Visualizations
Racemization Mechanism during Peptide Coupling
The primary mechanism for racemization during peptide bond formation involves the formation of an oxazolone intermediate from the activated C-terminal amino acid. This intermediate can then tautomerize, leading to a loss of stereochemical integrity at the α-carbon.
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Experimental Workflow Comparison
The following diagram illustrates the general workflows for assessing the racemization of this compound using HPLC, GC, and NMR.
Caption: Comparative workflow for racemization analysis by HPLC, GC, and NMR.
Efficacy of Boc-L-Val-L-Phe-OMe in Inhibiting Fibrillization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of N-tert-Butoxycarbonyl-L-Valyl-L-Phenylalanine methyl ester (Boc-L-Val-L-Phe-OMe) as an inhibitor of amyloid fibrillization. Emerging evidence suggests that while certain short peptides can disrupt the aggregation of amyloidogenic proteins, this compound itself exhibits a propensity for self-assembly into fibrous structures, a characteristic that may preclude its use as a fibrillization inhibitor. This guide contrasts the properties of this compound with established peptide-based inhibitors and details the experimental methodologies used to assess fibrillization.
Executive Summary
Current research indicates that this compound, a dipeptide derivative corresponding to the Aβ(18-19) sequence, is more likely to self-aggregate into fibrillar structures than to inhibit the fibrillization of amyloidogenic proteins like amyloid-beta (Aβ). Studies comparing tryptophan- and phenylalanine-containing dipeptides have shown that while the former tend to form amorphous, non-fibrillar aggregates, the latter, including this compound, form distinct fibers.[1][2] This intrinsic characteristic is contrary to the function of a fibrillization inhibitor, which should ideally remain soluble and interact with amyloidogenic monomers or early-stage oligomers to prevent their aggregation into mature fibrils.
In contrast, significant progress has been made in developing potent peptide-based inhibitors, primarily by modifying the KLVFF sequence (Aβ16-20), a key recognition motif in Aβ aggregation.[3][4][5][6][7] These modifications, including the incorporation of D-amino acids, N-methylation, and cyclization, have been shown to enhance inhibitory activity, improve proteolytic stability, and reduce self-aggregation tendencies.
Comparative Analysis of Fibrillization Inhibitors
While direct quantitative data on the inhibitory potency of this compound is lacking in the scientific literature—likely due to its self-aggregating nature—a comparison with well-characterized inhibitors highlights the properties of an effective anti-fibrillization agent.
| Inhibitor Type | Key Structural Feature(s) | Reported Efficacy | Rationale for Efficacy |
| This compound | L-dipeptide with protecting groups | Prone to self-assembly into fibrous structures.[1][2] No direct evidence of inhibiting fibrillization of other amyloid proteins. | The planar, aromatic side chain of phenylalanine and the potential for hydrogen bonding may drive self-aggregation into β-sheet-rich fibrils. |
| KLVFF-based Peptides | Corresponds to the central hydrophobic core of Aβ. | Can inhibit Aβ aggregation, but can also self-aggregate and co-aggregate with Aβ.[3][4] | Competes with full-length Aβ for binding to growing fibril ends. |
| D-amino acid Peptides | Peptides composed of D-amino acids (e.g., D-KLVFF). | More potent inhibitors of Aβ aggregation compared to their L-amino acid counterparts.[3] Increased resistance to proteolysis. | The altered stereochemistry is thought to disrupt the ordered packing of L-amino acid amyloid peptides. |
| N-methylated Peptides | Methylation of the amide nitrogen in the peptide backbone. | Effectively inhibits and can even disassemble Aβ fibrils. | The methyl group disrupts the hydrogen bonding network required for β-sheet formation. |
| Cyclic Peptides | Head-to-tail cyclization of inhibitory sequences. | Increased stability and enhanced inhibitory activity compared to linear counterparts. | Conformational constraint can pre-organize the peptide for optimal binding to the target and reduce self-aggregation. |
| Multimeric Peptides | Multiple copies of an inhibitory sequence attached to a scaffold (e.g., dendritic peptides). | Significantly more potent inhibition of Aβ aggregation than monomeric peptides.[4] | Increased avidity and local concentration of the inhibitory motif. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of fibrillization inhibitors.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for quantifying the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Objective: To monitor the kinetics of fibril formation and assess the inhibitory potential of a compound.
Materials:
-
Amyloidogenic peptide (e.g., Aβ42)
-
Inhibitor compound (e.g., this compound or alternatives)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ Monomers: Lyophilized Aβ peptide is typically dissolved in a solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates, then dried and resuspended in a small volume of DMSO or dilute NaOH. This stock is then diluted to the final working concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the Aβ peptide solution, the inhibitor at various concentrations, and the ThT solution. The final concentration of Aβ is typically in the low micromolar range (e.g., 10-20 µM), and the ThT concentration is around 10-20 µM.
-
Incubation and Measurement: The plate is incubated at 37°C, often with intermittent shaking. Fluorescence readings are taken at regular intervals (e.g., every 15-30 minutes) for a period ranging from several hours to days.
-
Data Analysis: The fluorescence intensity is plotted against time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase (nucleation), a growth phase (elongation), and a plateau phase (equilibrium). The efficacy of an inhibitor is determined by its ability to prolong the lag phase, reduce the slope of the growth phase, or decrease the final fluorescence intensity.
Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of the aggregates formed at the end of the aggregation assay.
Objective: To qualitatively assess the presence and morphology of amyloid fibrils.
Procedure:
-
Sample Preparation: A small aliquot (e.g., 5-10 µL) of the final reaction mixture from the ThT assay is applied to a carbon-coated copper grid for a few minutes.
-
Negative Staining: The grid is washed with distilled water and then stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate or phosphotungstic acid.
-
Imaging: The grid is dried and then imaged using a transmission electron microscope. The presence of long, unbranched fibrils is indicative of amyloid formation. The effect of an inhibitor can be observed by a reduction in the number or length of fibrils, or the presence of amorphous aggregates.
Visualizations
Experimental Workflow for Fibrillization Inhibition Assay
Caption: Workflow for assessing fibrillization inhibition.
Amyloid Cascade Hypothesis and Inhibition Points
Caption: Amyloid cascade and points of therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The effect of terminal groups and halogenation of KLVFF peptide on its activity as an inhibitor of β-amyloid aggregation. (2019) | Elnaz Khalili Samani | 10 Citations [scispace.com]
- 6. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]
- 7. researchgate.net [researchgate.net]
Benchmarking "Boc-L-Val-L-Phe-OMe" Synthesis: A Comparative Guide to Established Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a cornerstone of innovation. This guide provides a comprehensive comparison of established methods for the synthesis of the dipeptide Boc-L-Val-L-Phe-OMe, a common building block in peptide chemistry. We will delve into a side-by-side analysis of common coupling reagents, offering quantitative data on their performance and detailed experimental protocols to support your research and development endeavors.
The synthesis of this compound is achieved through the coupling of N-terminally protected Boc-L-Valine with the methyl ester of L-Phenylalanine. The success of this synthesis is heavily reliant on the choice of coupling reagent, which activates the carboxylic acid of Boc-L-Valine to facilitate the formation of the amide (peptide) bond. This guide will compare some of the most frequently used coupling reagents in liquid-phase peptide synthesis.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a critical step that influences the yield, purity, reaction time, and cost of the synthesis. Below is a summary of the performance of several common coupling reagents in the synthesis of dipeptides like this compound.
| Coupling Reagent/Method | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Relative Cost | Key Considerations |
| DCC/HOBt | 75-90 | >95 | 12-24 | Low | Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.[1] Potential for racemization, which is minimized by the addition of HOBt.[1] |
| HATU/DIPEA | 90-98 | >98 | 2-4 | High | Highly efficient and fast, with low racemization rates.[1][2] Often the reagent of choice for difficult couplings. The byproducts are generally soluble, requiring chromatographic purification. |
| PyBOP/DIPEA | 85-95 | >97 | 4-8 | High | A phosphonium-based reagent that is a good alternative to HATU, with slightly lower reactivity but still very effective and with low racemization.[3] Byproducts are soluble. |
| EDC/HOBt | 70-85 | >95 | 12-24 | Medium | A water-soluble carbodiimide, making it useful for certain applications and simplifying byproduct removal through aqueous extraction.[1] Generally considered less reactive than DCC for standard organic solvent reactions. |
| Tropylium-based Reagent | ~77 | High | <1 | N/A | A novel reagent reported to be highly efficient under mild conditions.[4] Not as commonly used as other reagents, so availability and cost may vary. |
| Silatropic Switch | 63-67 | High | 8-15 | N/A | An in-situ activation method with good yields reported for this specific dipeptide. Represents a newer approach to peptide coupling. |
Experimental Protocols
Below are detailed, representative protocols for the synthesis of this compound using two common methods: the cost-effective DCC/HOBt and the highly efficient HATU/DIPEA.
Method 1: Synthesis using DCC/HOBt
This method is a classic, cost-effective approach for straightforward peptide couplings.
Materials:
-
Boc-L-Valine (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve L-Phenylalanine methyl ester hydrochloride in DCM and cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine to neutralize the hydrochloride and stir for 15 minutes.
-
In a separate flask, dissolve Boc-L-Valine and HOBt in DCM.
-
Add the Boc-L-Valine/HOBt solution to the L-Phenylalanine methyl ester solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).[1]
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain pure this compound.
Method 2: Synthesis using HATU/DIPEA
This method is known for its high efficiency, speed, and low rate of side reactions, making it ideal for more challenging couplings or when high purity is paramount.[2]
Materials:
-
Boc-L-Valine (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve Boc-L-Valine, L-Phenylalanine methyl ester hydrochloride, and HATU in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain pure this compound.
Visualizing the Synthesis Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: General workflow for the liquid-phase synthesis of this compound.
Caption: Key characteristics of common peptide coupling reagents.
References
Comparative Study of "Boc-L-Val-L-Phe-OMe" in Different Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the behavior of a peptide in various solvent systems is crucial for its application in synthesis, purification, formulation, and biological assays. This guide provides a comparative analysis of the dipeptide "Boc-L-Val-L-Phe-OMe" focusing on its solubility, stability, and conformational properties in different solvents. The information presented is based on available experimental data for the target peptide and closely related analogues.
Executive Summary
This guide summarizes the solubility, stability, and conformational characteristics of the protected dipeptide, this compound, in a range of common laboratory solvents. The choice of solvent significantly impacts the peptide's behavior, influencing its aggregation, degradation, and three-dimensional structure. This, in turn, can affect its reactivity and biological activity. The following sections provide a detailed comparison supported by experimental data and protocols to aid in the selection of appropriate solvent systems for various research and development applications.
Data Presentation
Solubility Profile
| Solvent System | Polarity Index | Expected Solubility of this compound | Rationale & Supporting Data |
| Water | 10.2 | Very Low | Boc-protected amino acids and peptides are generally sparingly soluble in water due to the hydrophobic nature of the Boc group[1]. |
| Methanol (MeOH) | 5.1 | Moderate to High | Polar protic solvents like methanol can solvate the peptide backbone. The crystal structure of a similar peptide, Boc-Phe-Val-OMe, was determined from an aqueous methanol solution, indicating at least moderate solubility[2]. |
| Ethanol (EtOH) | 4.3 | Moderate | Similar to methanol, ethanol is a polar protic solvent capable of dissolving Boc-protected peptides. |
| Acetonitrile (ACN) | 5.8 | Moderate | Acetonitrile is a polar aprotic solvent that can dissolve many organic molecules, including protected peptides. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including sparingly soluble peptides[3]. |
| Chloroform (CHCl₃) | 4.1 | High | As a relatively non-polar solvent, chloroform is effective at dissolving hydrophobic compounds like Boc-protected peptides. A study on the related Boc-Val-Phe-nPr showed good solubility in chloroform[4]. |
| Dichloromethane (DCM) | 3.1 | High | Similar to chloroform, DCM is a non-polar solvent suitable for dissolving protected peptides. |
Note: The expected solubility is a qualitative assessment. It is always recommended to perform a preliminary solubility test with a small amount of the peptide.
Stability Profile
The stability of dipeptide methyl esters like this compound can be influenced by the solvent's properties, particularly its protic nature and pH (if aqueous). The primary degradation pathways for such peptides are hydrolysis of the ester and peptide bonds.
| Solvent System | Expected Stability | Primary Degradation Pathway | Supporting Data |
| Aqueous Buffers (Acidic pH) | Low | Acid-catalyzed hydrolysis of the methyl ester and peptide bond. | Peptide stability is often lowest in acidic conditions, which can accelerate hydrolysis[5]. |
| Aqueous Buffers (Neutral/Alkaline pH) | Low to Moderate | Base-catalyzed hydrolysis of the methyl ester. | The ester linkage is susceptible to hydrolysis under neutral to alkaline conditions[5]. |
| Protic Solvents (e.g., Methanol, Ethanol) | Moderate | Solvolysis (transesterification if another alcohol is present). | Protic solvents can participate in degradation reactions, although typically at a slower rate than in aqueous solutions. |
| Aprotic Solvents (e.g., DMSO, Acetonitrile, Chloroform) | High | Minimal degradation. | Aprotic solvents are generally preferred for long-term storage of peptide solutions as they do not directly participate in hydrolytic degradation pathways. |
Note: Stability is time and temperature-dependent. For long-term storage, it is advisable to store solutions at low temperatures (e.g., -20°C or -80°C) in an inert, aprotic solvent.
Conformational Analysis
The conformation of a peptide in solution is a dynamic equilibrium of different structures. The solvent plays a critical role in stabilizing specific conformations through hydrogen bonding and other non-covalent interactions.
| Solvent System | Predominant Conformation | Method of Analysis | Supporting Data |
| Chloroform (CDCl₃) | Extended and partially folded conformations with intramolecular hydrogen bonds (β-turns). | Vibrational Circular Dichroism (VCD) Spectroscopy, Density Functional Theory (DFT) Calculations | A study on the analogous peptide Boc-Val-Phe-nPr in chloroform indicated a preference for structures with intramolecular hydrogen bonds, such as the (δ,δ)-conformer family[4]. The crystal structure of Boc-Phe-Val-OMe also shows an extended conformation[2]. |
| Dimethyl Sulfoxide (DMSO-d₆) | More flexible, solvent-exposed conformations with fewer intramolecular hydrogen bonds. | VCD Spectroscopy, DFT Calculations | In a strongly hydrogen-bonding solvent like DMSO, intramolecular hydrogen bonds are disrupted in favor of interactions with the solvent. For Boc-Val-Phe-nPr, the structure in DMSO is best described as a mixture of solvated (δ,β)- and (β,β)-conformers[4]. |
| Trifluoroethanol (TFE) | Tendency to form helical structures. | Circular Dichroism (CD) Spectroscopy | TFE is a well-known helix-inducing solvent for peptides[1][4][6]. |
| Methanol (MeOH) | Likely a mixture of extended and random coil conformations. | CD Spectroscopy | Methanol is less structure-inducing than TFE, and peptides in methanol often exhibit spectra characteristic of a random coil or a mixture of conformations[6]. |
Experimental Protocols
Solubility Determination
A general protocol for determining the solubility of a peptide is as follows:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Dissolution: Vortex the mixture for 1-2 minutes. If the peptide does not dissolve, sonicate the sample for 5-10 minutes.
-
Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.
-
Incremental Addition: If the peptide dissolves completely, add more of the peptide in known increments until saturation is reached (i.e., solid material remains after vortexing and sonication). If the peptide does not dissolve, add more solvent in known increments until a clear solution is obtained.
-
Quantification: Calculate the solubility in mg/mL or molarity.
Stability Assessment by HPLC
A typical protocol for assessing the stability of a peptide in a given solvent is:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several vials and incubate them at a specific temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation.
-
Sample Preparation: If necessary, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the sample using a reversed-phase HPLC method. A typical gradient might be from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 20-30 minutes on a C18 column.
-
Data Analysis: Monitor the peak area of the parent peptide over time. The percentage of the remaining peptide at each time point is calculated relative to the initial time point (t=0).
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
The following is a general procedure for analyzing peptide conformation using CD spectroscopy:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., methanol, TFE) at a concentration typically in the range of 0.1-0.2 mg/mL.
-
Spectrometer Setup: Use a quartz cuvette with a suitable path length (e.g., 0.1 cm). Set the spectrometer to scan in the far-UV region (typically 190-260 nm).
-
Blank Measurement: Record a spectrum of the solvent alone to use as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The resulting spectrum can be analyzed to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software.
Visualizations
Caption: Experimental workflow for the comparative study of this compound.
Conclusion
The choice of solvent is a critical parameter that dictates the solubility, stability, and conformation of this compound. For solubilization, polar aprotic solvents like DMSO and non-polar solvents like chloroform and dichloromethane are highly effective. For long-term stability, aprotic solvents are recommended to prevent hydrolysis. The conformation of the dipeptide is highly sensitive to the solvent environment, with non-polar solvents favoring intramolecularly hydrogen-bonded structures and polar, hydrogen-bonding solvents promoting more extended, solvated conformations. Helix-inducing solvents like TFE can be used to promote helical structures. The data and protocols presented in this guide provide a framework for selecting the optimal solvent system for specific applications involving this compound, thereby facilitating more efficient and successful research and development outcomes.
References
- 1. Structure-function-guided exploration of the antimicrobial peptide polybia-CP identifies activity determinants and generates synthetic therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal and molecular structure of Boc-Phe-Val-OMe; comparison of the peptide conformation with its dehydro analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 4. researchgate.net [researchgate.net]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
Evaluating the Therapeutic Potential of Boc-L-Val-L-Phe-OMe Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide scaffold represents a promising starting point for the development of novel therapeutics due to its inherent biocompatibility and tunable physicochemical properties. This guide provides a comparative framework for evaluating the therapeutic potential of derivatives based on the Boc-L-Val-L-Phe-OMe backbone. While direct and extensive research on this specific series of derivatives is emerging, this document synthesizes existing data on related compounds and outlines a comprehensive strategy for their evaluation as antimicrobial, anticancer, and neuroprotective agents.
Comparative Analysis of Antimicrobial Activity
Preliminary studies on Boc-protected dipeptide methyl esters have indicated their potential as antimicrobial agents. The following table summarizes the antimicrobial activity of derivatives structurally related to this compound, providing a baseline for comparison.
| Compound ID | Derivative Structure | Target Organism | Concentration (ppm) | Zone of Inhibition (mm)[1] |
| 1 | Boc-Phe-Tyr-OMe | Pencillium chrysogenum | 1000 | 8 |
| 2 | Boc-Phe-Pro-OMe | Aspergillus fumigatus | 1000 | 11 |
| 3 | Boc-Phe-Pro-OMe | E. coli | 1000 | 8 |
| 4 | Boc-Phe-Pro-OMe | Salmonella typhimurium | 1000 | 10 |
| 5 | Boc-Phe-Leu-OMe | Aspergillus fumigatus | 1000 | 4 |
Note: The data presented is based on initial screening and suggests that modifications to the amino acid sequence and protecting groups can significantly influence antimicrobial potency and spectrum. Further structure-activity relationship (SAR) studies are warranted to optimize these derivatives.
Experimental Protocols
To ensure robust and reproducible evaluation of this compound derivatives, the following detailed experimental protocols are provided.
Synthesis of this compound Derivatives
A general workflow for the synthesis and subsequent biological evaluation of the dipeptide derivatives is outlined below.
Figure 1: General workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Methodology:
The synthesis of this compound and its derivatives can be achieved through standard solution-phase peptide coupling methods.
-
Protection and Esterification: The N-terminus of L-Valine is protected with a tert-butyloxycarbonyl (Boc) group, and the C-terminus of L-Phenylalanine is protected as a methyl ester.
-
Peptide Coupling: The Boc-protected valine is coupled with the phenylalanine methyl ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (HOBt).
-
Purification: The resulting dipeptide is purified using column chromatography.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by mass spectrometry and NMR spectroscopy.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[1]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Discs: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disc is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (e.g., 1, 10, 50, 100 µM) and incubated for 48-72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, during which viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control.
Potential Signaling Pathways
While the precise mechanisms of action for this compound derivatives are yet to be elucidated, their therapeutic potential may involve the modulation of key signaling pathways implicated in disease.
Apoptosis Pathway in Cancer
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Dipeptide derivatives could potentially trigger this pathway through various mechanisms.
Figure 2: A simplified diagram of a potential apoptosis-inducing signaling pathway that could be modulated by dipeptide derivatives.
Future Directions and Comparative Evaluation
The therapeutic potential of this compound derivatives remains a promising yet underexplored area of research. A systematic approach to their synthesis and evaluation is crucial for identifying lead compounds for further development. The following logical framework is proposed for a comprehensive comparative analysis.
Figure 3: A logical framework for the comparative evaluation and lead optimization of this compound derivatives.
By systematically synthesizing and screening a library of derivatives, researchers can establish robust structure-activity relationships. This will enable the rational design of more potent and selective compounds for specific therapeutic applications. The integration of in vitro assays with in silico modeling can further accelerate the discovery and optimization process. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
References
Safety Operating Guide
Safe Disposal of Boc-L-Val-L-Phe-OMe: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Boc-L-Val-L-Phe-OMe, a dipeptide commonly used in peptide synthesis.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or glasses are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Accidental Release Measures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Containment: Prevent the spilled material from entering drains or waterways[3].
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust[4].
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Disposal Procedures
Proper disposal of this compound is critical to minimize environmental impact and comply with regulations.
Waste Categorization:
This compound should be treated as chemical waste. Do not dispose of it in the regular trash or down the drain.
Step-by-Step Disposal Guide:
-
Containerize: Place all waste material, including any contaminated spill cleanup materials, into a clearly labeled, sealed, and appropriate waste container.
-
Labeling: The container must be labeled with the full chemical name: "this compound" and any known hazard symbols.
-
Storage: Store the waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Consult Professionals: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always consult with local waste disposal experts[3].
Chemical and Physical Properties Summary
Understanding the properties of this compound can aid in its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₃₀N₂O₅[5] |
| Molecular Weight | 378.5 g/mol [5] |
| Appearance | White to off-white solid |
| Solubility | Insoluble in water[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Boc-L-Val-L-Phe-OMe
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Boc-L-Val-L-Phe-OMe, a dipeptide derivative commonly used in peptide synthesis.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to protect from potential splashes.[1] |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before use and use proper removal techniques.[2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination.[1] |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. A fume hood should be used when handling the powder to avoid inhalation of dust particles.[3][4] |
| Foot Protection | Closed-toe shoes | Essential for preventing injuries from spills or dropped objects.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for maintaining the integrity of the compound and ensuring personnel safety.
-
Preparation and Environment :
-
Weighing and Reconstitution :
-
Handle the solid compound in a fume hood to minimize inhalation of any fine particles.
-
Use appropriate, calibrated weighing equipment.
-
When reconstituting, use high-purity solvents and sterile equipment.[5]
-
-
Storage :
-
Store the lyophilized powder in a cool, dry, and dark place, typically at -20°C for long-term stability.[6]
-
Once in solution, store aliquots at 4°C for short-term use or freeze at -20°C or lower to avoid repeated freeze-thaw cycles.[5]
-
Clearly label all containers with the compound name, concentration, and date of preparation.[5]
-
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical to protect both personnel and the environment.
-
Segregation of Waste :
-
All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
-
Waste Collection :
-
Disposal :
-
Dispose of all chemical waste through your institution's approved hazardous waste disposal service.[6]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
